Product packaging for [1,1'-Biphenyl]-2,4-diol(Cat. No.:CAS No. 134-52-1)

[1,1'-Biphenyl]-2,4-diol

Cat. No.: B1589253
CAS No.: 134-52-1
M. Wt: 186.21 g/mol
InChI Key: LYXCJGJSIWFKHZ-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2,4-diol is a solid organic compound with the molecular formula C 12 H 10 O 2 and a molecular weight of 186.21 g/mol . It is one of several isomeric dihydroxybiphenyls, characterized by a biphenyl core structure with two hydroxyl groups located at the 2 and 4' positions on the benzene rings . Biphenyl-diol scaffolds are recognized for their significant utility in chemical synthesis and materials science. In particular, substituted [1,1'-biphenyl]-2,2'-diol derivatives have been extensively developed as versatile and adjustable axially chiral ligands and catalysts for various asymmetric synthesis reactions . These include asymmetric additions to aldehydes and palladium-catalyzed cycloadditions, where fine-tuning the substituents on the biphenyl core can dramatically influence the efficiency and stereoselectivity of the reactions . Furthermore, certain biphenyl derivatives are key structural motifs in marketed drugs and are investigated for a range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O2 B1589253 [1,1'-Biphenyl]-2,4-diol CAS No. 134-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXCJGJSIWFKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452094
Record name 4-Phenyl-1,3-Dihydroxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452094
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-52-1
Record name 4-Phenylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-1,3-Dihydroxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

[1,1'-Biphenyl]-2,4-diol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of [1,1'-Biphenyl]-2,4-diol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This compound, a hydroxylated biphenyl, represents a significant scaffold in medicinal chemistry and materials science. Biphenyl derivatives are foundational to a wide array of pharmacologically active compounds, demonstrating activities ranging from anticancer to anti-inflammatory.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, synthesis, characterization, and potential applications of this compound. We delve into its electronic and structural characteristics that give rise to its notable antioxidant activity and explore its potential as a versatile intermediate for drug discovery. This document synthesizes data from established literature to offer field-proven insights and detailed experimental protocols for its synthesis and analysis, serving as a critical resource for professionals engaged in chemical research and development.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety, consisting of two interconnected phenyl rings, is a privileged structure in organic chemistry.[1][3] Its inherent neutrality and relative non-reactivity can be strategically modified through the introduction of functional groups, unlocking a vast chemical space for derivatization.[1] Hydroxylated biphenyls, such as this compound, are of particular interest due to the profound influence of the phenolic hydroxyl groups on the molecule's reactivity, redox properties, and biological activity.[4] These compounds are known to interact with biological systems, largely through their capacity as antioxidants, which involves the direct neutralization of free radicals.[4] The positioning of the hydroxyl groups on the biphenyl core is critical, influencing properties such as intramolecular hydrogen bonding and, consequently, its antioxidant efficacy.[4] This guide will focus specifically on the 2,4'-diol isomer, exploring the chemical nuances that make it a valuable target for research and development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for designing synthetic routes, purification strategies, and analytical methods.

PropertyValueSource
IUPAC Name [1,1'-Biphenyl]-2,4'-diol[5]
Synonyms 2,4'-Dihydroxybiphenyl, 2,4'-Biphenyldiol, o,p'-Biphenol[5][6]
CAS Number 611-62-1[5]
Molecular Formula C₁₂H₁₀O₂[5]
Molecular Weight 186.21 g/mol [5]
Melting Point 165-166 °C[6]
Boiling Point 206-210 °C @ 11 Torr[6]
Appearance White to off-white solid (typical)
pKa (Predicted) 9.0 ± 0.10[7]

Synthesis of this compound: A Focus on Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the two aryl rings is the cornerstone of biphenyl synthesis. Among the various methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a versatile, high-yielding, and functional-group-tolerant method.[8][9] This reaction typically involves the coupling of an aryl halide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[10][11]

Reaction Principle and Causality

The efficacy of the Suzuki coupling lies in its catalytic cycle, which proceeds under relatively mild conditions. The choice of an aryl halide (e.g., 2-bromophenol) and an arylboronic acid (e.g., 4-hydroxyphenylboronic acid) allows for the regioselective formation of the desired biphenyl isomer. The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of its aryl group to the palladium center.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst ArPdX Ar-Pd(II)-X Complex Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' Complex ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Biphenyl) ArPdAr_prime->ArAr_prime Boronic Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ Boronic->Borate Activation Base Base (e.g., K₂CO₃) Base->Borate Borate->ArPdX ArX Ar-X (Aryl Halide) ArX->ArPdX

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol provides a representative procedure for synthesizing this compound.

  • Inert Atmosphere Preparation: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[8]

  • Reagent Addition: To the flask, add 2-bromophenol (1.0 eq.), 4-hydroxyphenylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base like potassium carbonate (2.5 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1 ratio). The solvent choice is critical for dissolving both the organic and inorganic reagents.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.[12]

Spectroscopic and Chromatographic Characterization

Unambiguous structure determination is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for confirming the identity and purity of the synthesized this compound.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[13]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the asymmetric substitution, complex splitting patterns (doublets, triplets, and multiplets) will be observed in the aromatic region (~6.8-7.5 ppm). The two hydroxyl protons will appear as broad singlets, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum should display 12 distinct signals for the 12 unique carbon atoms in the molecule.[13] Carbons bearing hydroxyl groups will be shifted downfield (~150-160 ppm) compared to the other aromatic carbons (~115-140 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[14]

  • A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic groups.

  • Sharp peaks around 1500-1600 cm⁻¹ correspond to C=C stretching vibrations within the aromatic rings.

  • A strong absorption band around 1200-1250 cm⁻¹ indicates the C-O stretching of the phenol.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.[15]

  • Electrospray Ionization (ESI-MS): In negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 185. In positive ion mode, the molecular ion [M]⁺ or adducts like [M+Na]⁺ may be seen. The high-resolution mass should correspond to the exact mass of C₁₂H₁₀O₂.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing purity and for quantification.[16] A biphenyl or C18 stationary phase is typically effective for separating biphenyl compounds.[17][18]

  • Method: A reversed-phase HPLC method using a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile or methanol is a standard starting point.

  • Detection: UV detection at a wavelength around 260 nm is suitable for the biphenyl chromophore.[16] Purity is determined by the relative area of the main peak.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_structure Structural Confirmation cluster_results Data Interpretation Prep Dissolve Synthesized Product in Mobile Phase Solvent (e.g., Methanol) HPLC Purity & Quantification (HPLC-UV) Prep->HPLC LCMS Mass Verification (LC-MS) Prep->LCMS NMR ¹H & ¹³C NMR Prep->NMR IR FT-IR Prep->IR Confirm Confirm Structure & Assess Purity >98% HPLC->Confirm LCMS->Confirm NMR->Confirm IR->Confirm

Caption: General workflow for the characterization and purity assessment of this compound.

Chemical Reactivity and Biological Potential

The chemical behavior of this compound is dictated by its two primary functional regions: the phenolic hydroxyl groups and the electron-rich aromatic rings.

Antioxidant Activity

Phenolic compounds are well-established antioxidants, acting to neutralize harmful free radicals.[19][20] This protective role is a cornerstone of their therapeutic potential.[4] The primary mechanisms involve either Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[19][21]

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical (R•), effectively quenching it. The resulting phenoxy radical is stabilized by resonance across the aromatic ring.[4][20]

  • Single Electron Transfer (SET): The phenol can donate an electron to a radical, forming a radical cation, which then deprotonates. This pathway is often followed by proton loss.[19][22]

The antioxidant capacity is influenced by the number and position of hydroxyl groups.[22] The 2,4'-substitution pattern in this compound provides two reactive sites for radical scavenging.

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) ArOH_HAT Ar-OH ArO_HAT Ar-O• (Phenoxy Radical) ArOH_HAT->ArO_HAT - H• R_HAT R• (Free Radical) RH_HAT R-H (Quenched Radical) R_HAT->RH_HAT + H• ArOH_SET Ar-OH ArOH_radical [Ar-OH]•⁺ (Radical Cation) ArOH_SET->ArOH_radical - e⁻ R_SET R• (Free Radical) R_anion R⁻ R_SET->R_anion + e⁻ ArO_SET Ar-O• ArOH_radical->ArO_SET - H⁺

Sources

[1,1'-Biphenyl]-2,4-diol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of [1,1'-Biphenyl]-2,4'-diol

Introduction

[1,1'-Biphenyl]-2,4'-diol, a hydroxylated derivative of biphenyl, represents a class of molecules with significant interest in medicinal chemistry, materials science, and toxicology. As a metabolite of biphenyl, understanding its physicochemical properties is crucial for researchers in drug development and environmental science. This guide provides a comprehensive overview of the core physical properties of [1,1'-Biphenyl]-2,4'-diol (CAS Registry Number: 611-62-1), focusing on the underlying chemical principles and the experimental methodologies required for their accurate determination.

It is important to distinguish this isomer from other biphenyldiols, such as [1,1'-Biphenyl]-2,4-diol (CAS 134-52-1), where both hydroxyl groups are on the same phenyl ring. This guide will focus exclusively on the 2,4'-isomer, where the hydroxyl groups are on separate rings.

Caption: Chemical Structure of [1,1'-Biphenyl]-2,4'-diol.

Core Physical Properties

The physical properties of a compound are dictated by its molecular structure, including intermolecular forces. For [1,1'-Biphenyl]-2,4'-diol, the presence of two hydroxyl groups on a rigid biphenyl scaffold is the primary determinant of its characteristics.

PropertyValueSource(s)
CAS Registry Number 611-62-1[1]
Molecular Formula C₁₂H₁₀O₂[1][2]
Molecular Weight 186.21 g/mol [1][2]
Melting Point 165-166 °C[1]
Boiling Point 206-210 °C at 11 Torr[1]
Predicted pKa 9.66 ± 0.18 (for the 2,4-isomer)[3]

Melting and Boiling Points

The melting point of 165-166 °C is significantly higher than that of the parent biphenyl molecule (69-71 °C)[4]. This elevation is a direct consequence of the two phenolic hydroxyl groups, which can participate in intermolecular hydrogen bonding. These strong interactions require more thermal energy to overcome, leading to a higher melting point. Similarly, the high boiling point, even under reduced pressure, reflects the energy required to disrupt these hydrogen bonds in the liquid state. The rigid, planar structure of the biphenyl system also contributes to efficient crystal packing, further stabilizing the solid state.

The purity of a crystalline solid directly impacts its melting point. Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C. Impurities disrupt the crystal lattice, leading to a lower and broader melting range.[5]

Molecular Weight

The molecular weight of 186.21 g/mol is calculated from the molecular formula C₁₂H₁₀O₂.[1][2] This value is fundamental for stoichiometric calculations, preparation of solutions of known molarity, and mass spectrometry analysis.

Solubility Profile

  • Aqueous Solubility: Expected to be low. The large hydrophobic surface area of the biphenyl rings will dominate, limiting its interaction with water molecules.

  • Organic Solvent Solubility: Expected to have moderate to good solubility in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. These solvents can engage in hydrogen bonding with the hydroxyl groups while also solvating the nonpolar aromatic rings. A common rule in chemistry is that "like dissolves like," meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[6]

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method.[7] This involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Methodology:

  • Preparation: Add an excess amount of [1,1'-Biphenyl]-2,4'-diol to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container. The presence of undissolved solid is necessary to ensure saturation.[7]

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Temperature control is critical as solubility is temperature-dependent.[8]

  • Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: Carefully extract a known volume of the clear, saturated supernatant.

  • Quantification: Analyze the concentration of the solute in the sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is then calculated and typically expressed in units of mg/mL or mol/L.

Caption: Workflow for Experimental Solubility Determination.

Acidity and pKa

The two hydroxyl groups on the aromatic rings are phenolic and therefore weakly acidic. The pKa is the pH at which the protonated and deprotonated forms of a functional group are present in equal concentrations. This value is critical for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding.

While an experimental pKa for the 2,4'-isomer is not available, a predicted pKa for the related this compound is 9.66.[3] This suggests that the hydroxyl groups are weakly acidic, similar to phenol (pKa ≈ 10).

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly precise and common method for determining pKa values.[9][10] It involves monitoring the pH of a solution as a titrant is added incrementally.

Methodology:

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[9]

  • Sample Preparation: Dissolve a precisely weighed amount of [1,1'-Biphenyl]-2,4'-diol in a suitable solvent (often a co-solvent like methanol/water for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[9]

  • Inert Atmosphere: Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[9]

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH).[9]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve or, more precisely, as the pH at the half-equivalence point.[11][12] The experiment should be repeated multiple times to ensure reproducibility.[9]

G cluster_1 Potentiometric Titration Workflow for pKa start Prepare Analyte Solution (Known Concentration) cal Calibrate pH Meter start->cal titrate Titrate with Standard Base (e.g., NaOH) cal->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot pka Determine pKa at Half-Equivalence Point plot->pka

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characteristics

Spectroscopic data provides a fingerprint of a molecule's structure. While specific spectra for [1,1'-Biphenyl]-2,4'-diol were not found in the initial search, its expected characteristics can be inferred from its functional groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded hydroxyl groups. Strong C-O stretching bands would appear around 1200 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, and aromatic C=C stretching peaks would be present in the 1450-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show complex multiplets in the aromatic region (typically 6.8-7.5 ppm) corresponding to the eight distinct aromatic protons. The chemical shifts would be influenced by the positions of the hydroxyl groups. A signal for the two acidic hydroxyl protons would also be present, its position being dependent on solvent and concentration.

    • ¹³C NMR: The spectrum would display 12 distinct signals for the carbon atoms of the biphenyl skeleton. Carbons bonded to the hydroxyl groups would be significantly deshielded, appearing at higher chemical shifts (e.g., 150-160 ppm).

  • UV-Visible (UV-Vis) Spectroscopy: Biphenyl exhibits a characteristic strong absorption band around 250 nm due to π-π* transitions.[13] The hydroxyl groups, acting as auxochromes, are expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially an increase in the molar absorptivity of this band.[14]

Conclusion

The physical properties of [1,1'-Biphenyl]-2,4'-diol, including its high melting point, predicted low aqueous solubility, and weak acidity, are direct consequences of its hydroxylated biphenyl structure. These characteristics are fundamental to its behavior in both biological and chemical systems. This guide has outlined these properties and provided standardized, robust experimental protocols for their determination. For researchers in drug development and related scientific fields, a thorough understanding and accurate measurement of these parameters are indispensable for successful research and development endeavors.

References

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[1,1'-Biphenyl]-2,4-diol synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of [1,1'-Biphenyl]-2,4-diol

Abstract

This compound is a key structural motif found in numerous biologically active compounds and advanced materials. Its synthesis is of paramount importance to researchers in medicinal chemistry, drug development, and materials science. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on explaining the causal relationships behind experimental choices and providing field-proven insights. The core strategies discussed include palladium-catalyzed Suzuki-Miyaura coupling, copper-catalyzed Ullmann reactions, and other relevant methodologies. Each section is designed to be a self-validating system, grounded in authoritative references, and supplemented with detailed protocols, comparative data tables, and mechanistic diagrams to ensure both scientific integrity and practical applicability for professionals in the field.

Introduction: The Significance of the Biphenyl-2,4-diol Scaffold

The biphenyl moiety is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1] The specific substitution pattern of this compound, featuring two hydroxyl groups, imparts unique properties, including the potential for hydrogen bonding, chelation, and further functionalization. This makes it a valuable intermediate for creating complex molecular architectures with tailored biological activities and material properties. The efficient and regioselective synthesis of this scaffold is therefore a critical challenge that directly impacts the discovery and development of new chemical entities.

Retrosynthetic Analysis: Strategic Disconnections

The primary challenge in synthesizing unsymmetrical biaryls like this compound lies in the selective formation of the central carbon-carbon bond between the two phenyl rings. A retrosynthetic analysis reveals several logical disconnections that form the basis of the most common synthetic strategies. The most versatile approaches involve transition metal-catalyzed cross-coupling reactions.

G cluster_0 Retrosynthetic Disconnections cluster_1 Precursors for Cross-Coupling cluster_2 Precursors for Functionalization Target This compound Coupling C-C Cross-Coupling Target->Coupling Disconnect C-C bond Oxidation C-H Functionalization Target->Oxidation Add -OH group ArylHalide Protected 2,4-Dihydroxyaryl Halide Coupling->ArylHalide ArylBoronic Phenylboronic Acid Coupling->ArylBoronic ArylHalide2 Aryl Halide (e.g., Bromobenzene) Coupling->ArylHalide2 PhenolDerivative Protected 2,4-Dihydroxyphenylboronic Acid Coupling->PhenolDerivative Biphenylol [1,1'-Biphenyl]-2-ol Oxidation->Biphenylol G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Demethylation Start1 1-Bromo-2,4-dimethoxybenzene Intermediate 2,4-Dimethoxy-1,1'-biphenyl Start1->Intermediate Coupling Start2 Phenylboronic Acid Start2->Intermediate Product This compound Intermediate->Product Deprotection reagents1 Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) Base (e.g., K₂CO₃) reagents2 BBr₃ or HBr

Caption: Suzuki-Miyaura pathway to this compound.

Experimental Protocol

Part 1: Synthesis of 2,4-Dimethoxy-1,1'-biphenyl (Suzuki Coupling)

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1-bromo-2,4-dimethoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and a ligand like triphenylphosphine (PPh₃, 0.04 mmol). [1]2. Solvent and Base Addition: Add a degassed solvent system, such as a mixture of toluene (10 mL) and ethanol (2 mL), followed by an aqueous solution of a base like potassium carbonate (K₂CO₃, 2.0 M, 2.0 mmol). [1]3. Reaction: Heat the mixture to 80-90 °C under a nitrogen atmosphere with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours. [1]4. Work-up: After cooling to room temperature, add water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure 2,4-Dimethoxy-1,1'-biphenyl.

Part 2: Synthesis of this compound (Demethylation)

  • Reaction Setup: Dissolve the purified 2,4-Dimethoxy-1,1'-biphenyl (1.0 mmol) in anhydrous dichloromethane (DCM) in a flask under an argon atmosphere and cool the solution to 0 °C. [2]2. Reagent Addition: Slowly add a solution of a strong Lewis acid like boron tribromide (BBr₃) (2.5 mmol) in DCM dropwise. [2]Using excess reagent ensures complete demethylation. 3. Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding methanol, followed by water. Extract the product with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the solvent and purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Summary
StepKey ReagentsCatalyst/LigandBaseSolventTemp. (°C)Typical Yield
Coupling 1-Bromo-2,4-dimethoxybenzene, Phenylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃Toluene/Ethanol/H₂O80-9075-95%
Demethylation 2,4-Dimethoxy-1,1'-biphenyl--Dichloromethane0 to RT80-98%

Pathway II: Ullmann Reaction

The Ullmann reaction is a classic method for forming biaryl compounds through the copper-promoted coupling of two aryl halides. [3][4]While it often requires higher temperatures and stoichiometric amounts of copper compared to palladium-catalyzed methods, it remains a valuable tool, especially for specific substrates or when avoiding palladium is desirable. [3][5]

Mechanistic Principles & Strategic Considerations

The traditional Ullmann reaction involves heating an aryl halide with copper powder. [4]The mechanism is thought to involve the formation of an organocopper intermediate. Modern variations may use soluble copper catalysts and ligands to improve reactivity and lower the required temperature. [5]For the synthesis of this compound, a potential route is the coupling of a protected 2,4-dihydroxyaryl halide with another aryl halide. Due to the propensity for homo-coupling, achieving efficient cross-coupling can be challenging and often requires one component to be in excess.

G cluster_0 Ullmann Coupling Start1 1-Iodo-2,4-dimethoxybenzene Product 2,4-Dimethoxy-1,1'-biphenyl Start1->Product Start2 Bromobenzene Start2->Product reagents1 Copper (Cu) powder or Cu(I) salt High-boiling solvent (e.g., DMF)

Caption: Ullmann reaction for biphenyl core synthesis.

General Protocol
  • Reaction Setup: In a flask suitable for high temperatures, combine the protected aryl halide (e.g., 1-iodo-2,4-dimethoxybenzene, 1.0 mmol), the second aryl halide (in excess), and activated copper powder (2.0 mmol).

  • Solvent Addition: Add a high-boiling polar solvent such as dimethylformamide (DMF) or nitrobenzene. [5]3. Reaction: Heat the mixture to a high temperature (often >150 °C) under an inert atmosphere for several hours.

  • Work-up and Purification: After cooling, filter the mixture to remove copper residues. Dilute with water and extract the product with an appropriate solvent. The subsequent purification and deprotection steps would be similar to those described for the Suzuki pathway.

Alternative & Complementary Synthetic Routes

While cross-coupling reactions are the most robust, other methods can be considered, each with unique advantages and challenges.

  • Oxidative Coupling: This approach involves the direct C-C bond formation between two phenol molecules using an oxidizing agent, often with a metal catalyst. [6][7]Synthesizing this compound via this method would theoretically involve the cross-coupling of phenol and resorcinol (1,3-dihydroxybenzene). However, achieving regioselectivity is a major hurdle, as multiple C-C and C-O coupled isomers and homo-coupled byproducts are likely to form, making this a less synthetically viable route for this specific target. [6][7][8]

  • Catalytic Hydroxylation: An alternative strategy is the late-stage functionalization of a pre-formed biphenyl scaffold. This could involve the direct hydroxylation of 2-phenylphenol ([1,1'-Biphenyl]-2-ol). [9]Catalytic systems using oxidants like hydrogen peroxide have been developed for phenol hydroxylation. [10][11]The primary challenge, similar to oxidative coupling, is controlling the regioselectivity to favor hydroxylation at the C4 position over other available positions on either ring.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method offers mild conditions, high yields, and excellent functional group tolerance, provided that the phenolic hydroxyls are appropriately protected. The key steps involve the synthesis of a protected dimethoxybiphenyl intermediate followed by a robust demethylation procedure. While older methods like the Ullmann reaction and more direct routes like oxidative coupling exist, they often present significant challenges in terms of harsh conditions or lack of regioselectivity. For researchers and drug development professionals, the Suzuki-Miyaura pathway represents the most versatile and dependable strategy for accessing this important biphenyl scaffold.

References

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  • Wikipedia. (n.d.). Gattermann reaction.
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  • Google Patents. (n.d.). US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
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  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.).
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  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol.
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  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (n.d.).
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  • Careers360. (n.d.). Gattermann Reaction - Mechanism, Examples, Application, FAQs.
  • Catalytic Hydroxylation of Benzene to Phenol by Dioxygen with an NADH Analogue. (2016, August 26).
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  • MDPI. (n.d.). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization.
  • Baeyer-Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024, January 1).
  • ResearchGate. (2009, June 22). Method-for-producing-substituted-biphenyls.pdf.
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  • Semantic Scholar. (n.d.). 3.13 Oxidative Coupling of Phenols and Phenol Ethers.
  • Recent advances in oxidative phenol coupling for the total synthesis of natural products. (2023, June 9).
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  • Wikipedia. (n.d.). 2-Phenylphenol.
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[1,1'-Biphenyl]-2,4-diol: A Mechanistic Exploration of a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The biphenyl scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. [1,1'-Biphenyl]-2,4-diol, a hydroxylated biphenyl, represents a molecule of significant interest due to the diverse biological activities exhibited by its structural analogs. While the specific mechanism of action for this compound is not yet fully elucidated in publicly available literature, this guide will delve into the known bioactivities of the broader class of hydroxylated biphenyls to provide a foundational understanding and to hypothesize potential mechanisms. By examining the established actions of related compounds, we can infer the likely biological pathways and molecular targets of this compound, thereby paving the way for future research and drug discovery endeavors. This document is structured to provide a comprehensive overview, from the fundamental chemistry to potential therapeutic applications, grounded in the principles of scientific integrity and supported by experimental evidence from analogous compounds.

The Hydroxylated Biphenyl Core: A Privileged Structure in Biology

The this compound molecule consists of two phenyl rings linked together, with hydroxyl groups at the 2 and 4' positions. This hydroxylation is key to the biological activities observed in this class of compounds. Hydroxylated biphenyls are metabolites of biphenyl and polychlorinated biphenyls (PCBs) and have been detected in various environmental and biological samples.[1] Their structural similarity to endogenous molecules, such as steroid hormones, allows them to interact with a variety of biological targets.[2]

Biphenyl derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, antiviral, anticancer, and antidiabetic properties.[3] The specific activity is largely determined by the nature and position of the substituents on the biphenyl core.

Postulated Mechanisms of Action for this compound

Based on the activities of structurally similar hydroxylated biphenyls, we can hypothesize several potential mechanisms of action for this compound. These are not definitive but provide a strong basis for experimental investigation.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

A significant body of research points to the anticancer potential of hydroxylated biphenyls.[4] These compounds have been shown to exert antiproliferative effects on various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and interference with the cell cycle.

For instance, certain hydroxylated biphenyl compounds have been observed to activate caspases, key enzymes in the apoptotic cascade, and induce the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4] Furthermore, these compounds can cause an arrest in the G2/M phase of the cell cycle, preventing cancer cells from progressing through mitosis.[4]

Hypothetical Signaling Pathway for Anticancer Activity

anticancer_pathway Biphenyl-2,4-diol Biphenyl-2,4-diol Cellular Uptake Cellular Uptake Biphenyl-2,4-diol->Cellular Uptake Mitochondrial Stress Mitochondrial Stress Cellular Uptake->Mitochondrial Stress Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Cellular Uptake->Cell Cycle Arrest (G2/M) Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation PARP Cleavage PARP Cleavage Caspase Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest (G2/M)->Inhibition of Proliferation

Caption: Postulated anticancer mechanism of this compound.

Antioxidant and Neuroprotective Effects

Hydroxylated biphenyls can act as antioxidants, scavenging free radicals and reducing oxidative stress.[3] Oxidative stress is implicated in a wide range of diseases, including neurodegenerative disorders. The antioxidant properties of these compounds are attributed to the hydrogen-donating ability of their hydroxyl groups.

By mitigating oxidative stress, hydroxylated biphenyls may offer neuroprotective effects. For example, some biphenyl derivatives have been shown to protect neuronal cells from cytotoxicity induced by amyloid-beta peptides, which are involved in the pathology of Alzheimer's disease.

Endocrine Disruption

Due to their structural resemblance to steroid hormones, hydroxylated biphenyls can interfere with the endocrine system.[2] They have been shown to interact with estrogen and thyroid hormone receptors, sometimes acting as agonists or antagonists.[2] This endocrine-disrupting activity is a double-edged sword; while it can lead to adverse health effects, it also opens up possibilities for therapeutic interventions in hormone-dependent cancers and other endocrine-related disorders.

Methodologies for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for this compound, a series of well-established experimental protocols can be employed.

Assessment of Cytotoxicity: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[5] It is a standard initial screening tool to determine the cytotoxic potential of a compound.

Experimental Workflow: MTT Assay

mtt_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed cells in 96-well plate Seed cells in 96-well plate Incubate for 24h Incubate for 24h Treat with this compound (various concentrations) Treat with this compound (various concentrations) Incubate for 24h->Treat with this compound (various concentrations) Incubate for 24-72h Incubate for 24-72h Add MTT solution Add MTT solution Incubate for 24-72h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add solubilization solution (e.g., DMSO) Add solubilization solution (e.g., DMSO) Incubate for 4h->Add solubilization solution (e.g., DMSO) Read absorbance at 570 nm Read absorbance at 570 nm Add solubilization solution (e.g., DMSO)->Read absorbance at 570 nm

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Detection of Apoptosis: Caspase Activity Assay

To determine if cytotoxicity is mediated by apoptosis, the activity of key caspases, such as caspase-3 and caspase-7, can be measured.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well of the 96-well plate. Mix gently and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of biphenyl derivatives is highly dependent on their substitution pattern.[6] Understanding the structure-activity relationships (SAR) is crucial for the design of more potent and selective compounds. For hydroxylated biphenyls, the number and position of the hydroxyl groups, as well as the presence of other substituents, can significantly influence their interaction with biological targets.

Future research on this compound should focus on:

  • Definitive Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct molecular targets of the compound.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.

  • SAR Studies: Synthesizing and testing a library of this compound analogs to elucidate the key structural features required for its biological activity.

Conclusion

While the precise mechanism of action of this compound remains to be fully characterized, the extensive research on related hydroxylated biphenyls provides a strong foundation for hypothesizing its biological activities. The potential for this compound to act as an anticancer agent, an antioxidant, or an endocrine modulator warrants further investigation. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to unravel the therapeutic potential of this intriguing molecule. Through a systematic and rigorous scientific approach, the full capacity of the biphenyl scaffold can be harnessed for the development of next-generation therapeutics.

References

  • Chen, G., Du, F., Zhou, Q., Liu, D., Fang, T., Shi, Y., & Du, Y. (2018). 4,4'-Biphenol exhibits estrogenic SAR. Chemosphere, 203, 34-40.
  • Lehmler, H. J., He, X., Ma, Y., Cunliffe, J. M., & Lehmler, H. J. (2010). Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. Environmental Science & Technology, 44(8), 2757-2764. [Link]
  • Kania, R., Zaprutko, L., & Ratajczak-Sitarz, M. (2020). Hydroxylated metabolites of polychlorinated biphenyls and their endocrine disrupting mechanism.
  • McKinney, J. D., & Singh, P. (1981). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Chemico-biological interactions, 33(2-3), 271–283. [Link]
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[1,1'-Biphenyl]-2,4-diol: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, with a vast number of derivatives exhibiting a wide array of biological activities.[1][2] Hydroxylated biphenyls, in particular, have garnered significant interest due to their potential as therapeutic agents, acting as antioxidants, anticancer, and antimicrobial agents.[1][3][4] This technical guide provides an in-depth exploration of the potential biological activities of [1,1'-Biphenyl]-2,4-diol. While direct experimental data for this specific molecule is limited in publicly available literature, this guide will extrapolate from structurally related biphenyldiols and other phenolic compounds to provide a comprehensive overview of its likely biological profile and to furnish researchers with the necessary protocols to empirically validate these activities.

The core structure of this compound, featuring two hydroxyl groups on different phenyl rings, suggests a predisposition for potent biological effects, primarily stemming from its antioxidant and pro-oxidant capabilities. This guide will delve into these potential activities, providing the theoretical framework, detailed experimental methodologies, and the necessary tools for researchers, scientists, and drug development professionals to investigate this promising molecule.

Chemical Synthesis and Properties

The synthesis of unsymmetrically substituted biphenyls like this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method.[5][6] This reaction offers a versatile and efficient route to construct the biphenyl core. A plausible synthetic approach is outlined below.

Synthetic Pathway: Suzuki-Miyaura Coupling

A logical retrosynthetic analysis of this compound suggests the coupling of a protected 2-halophenol with a 4-hydroxyphenylboronic acid derivative, or vice versa. The use of protecting groups for the hydroxyl moieties is crucial to prevent side reactions during the coupling process.

Synthesis_Pathway cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_products Products 2-Bromophenol 2-Bromophenol Protection Protection 2-Bromophenol->Protection e.g., TBSCl, Imidazole 4-Methoxyphenylboronic_acid 4-Methoxyphenylboronic_acid Suzuki_Coupling Suzuki_Coupling 4-Methoxyphenylboronic_acid->Suzuki_Coupling Pd(PPh3)4, Base Protected_2-Bromophenol Protected_2-Bromophenol Protection->Protected_2-Bromophenol Protected_Biphenyl Protected_Biphenyl Suzuki_Coupling->Protected_Biphenyl Deprotection Deprotection This compound This compound Deprotection->this compound Protected_2-Bromophenol->Suzuki_Coupling Protected_Biphenyl->Deprotection e.g., TBAF

Caption: Plausible synthetic workflow for this compound via Suzuki-Miyaura coupling.

Potential Biological Activities

The presence of phenolic hydroxyl groups is a strong indicator of potential antioxidant activity.[7] Furthermore, many biphenyl derivatives have demonstrated significant cytotoxicity against various cancer cell lines and exhibit antimicrobial properties.[1][8]

Antioxidant Activity

The antioxidant potential of phenolic compounds stems from their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby interrupting oxidative chain reactions.[7] The resulting phenoxyl radical is stabilized through resonance across the aromatic rings.[7]

This assay is a common and reliable method to determine the in vitro antioxidant activity of a compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions (e.g., 1, 10, 50, 100 µM). Prepare similar dilutions for the positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to respective wells. Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Data Presentation:

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
This compoundUser DefinedUser DataUser Data
Ascorbic Acid (Positive Control)User DefinedUser DataUser Data
Cytotoxic Activity

Biphenyl compounds have been reported to induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.[8] The cytotoxic potential of biphenyls is often mediated by an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2, MDA-MB-231)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Cell culture medium and supplements

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value is determined by plotting cell viability against compound concentration.

MTT_Workflow Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_with_Compound Treat with this compound Incubate_24h->Treat_with_Compound Incubate_24_72h Incubate for 24-72h Treat_with_Compound->Incubate_24_72h Add_MTT Add MTT Solution Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize_Formazan Solubilize Formazan with DMSO Incubate_4h->Solubilize_Formazan Measure_Absorbance Measure Absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance Calculate_Viability Calculate Cell Viability and IC50 Measure_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Biphenyl derivatives have shown promise as antimicrobial agents against a range of pathogens.[1][10] The presence of hydroxyl groups can contribute to their antimicrobial effects by disrupting microbial membranes or inhibiting essential enzymes.

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • This compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)

  • 96-well microplate

  • Standard antibiotic/antifungal (positive control)

Procedure:

  • Prepare Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

MicroorganismMIC of this compound (µg/mL)MIC of Positive Control (µg/mL)
S. aureusUser DataUser Data
E. coliUser DataUser Data
C. albicansUser DataUser Data

Pharmacokinetics and Drug Development Considerations

While no specific pharmacokinetic data for this compound is available, the properties of related biphenyl compounds suggest that it would be a small molecule with the potential for oral bioavailability. Key parameters to investigate during preclinical development would include its absorption, distribution, metabolism, and excretion (ADME) profile. The hydroxyl groups may be sites for phase II metabolism (e.g., glucuronidation or sulfation).

Conclusion and Future Directions

This compound is a structurally intriguing molecule with a high potential for exhibiting a range of biological activities, including antioxidant, cytotoxic, and antimicrobial effects. This technical guide provides a foundational framework for researchers to explore these activities through established in vitro assays. The provided protocols are robust and widely accepted in the scientific community.

Future research should focus on the empirical evaluation of this compound in these assays to determine its potency and efficacy. Positive hits in these initial screens would warrant further investigation into its mechanisms of action, structure-activity relationships through the synthesis of derivatives, and in vivo studies to assess its therapeutic potential. The versatility of the biphenyl scaffold, combined with the inherent reactivity of the diol functionality, makes this compound a compelling candidate for further drug discovery and development efforts.

References

  • BenchChem. (2025). Cytotoxicity of Biphenyl Diols: A Comparative Analysis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol.
  • Hirano, T., et al. (2018). Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn2+. Drug and Chemical Toxicology, 42(5), 525-531.
  • BenchChem. (2025). A Comparative Analysis of the Antioxidant Activities of 4'-Methoxy[1,1'-biphenyl]-2,5-diol and Resveratrol.
  • BenchChem. (2025). Potential Antioxidant Properties of 4'-Methoxy[1,1'-biphenyl]-2,5-diol: A Technical Overview.
  • BenchChem. (2025). The Multifaceted Biological Activities of 2,4-Dihydroxybenzaldehyde Derivatives: A Technical Guide.
  • Li, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894.
  • Pajović, S., et al. (2023).
  • Dettori, M. A., et al. (2015). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. Istituto di Chimica Biomolecolare - ICB - Sede Pozzuoli.
  • Riemer, T., et al. (2020). Identification of 2,4-Dinitro-Biphenyl-Based Compounds as MAPEG Inhibitors. ChemMedChem, 15(16), 1594-1600.
  • Google Patents. (1998). Synthesis of biphenyl-4,4'-diol. JP2737265B2.
  • Chaudhary, A., et al. (2020). A REVIEW ON SYNTHESIS AND ANTI-MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. International Journal of Research and Analytical Reviews, 7(3), 844-850.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol.
  • Jain, Z., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society, 21(Supplement 1), S317-S334.
  • Shivali, et al. (2021). Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. Asian Journal of Pharmacy and Technology, 11(2), 123-127.
  • Yang, L., et al. (2015). Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains. Journal of Pharmacy and Pharmacology, 67(10), 1437-1444.
  • Dettori, M. A., et al. (2015). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. CNR.
  • BenchChem. (2025). Application Notes and Protocols: Antioxidant Activity of [1,1'-Biphenyl]-2,2',3,3'-tetrol.
  • PubChem. (n.d.). (1,1'-Biphenyl)-2,4'-diol.
  • El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19046-19098.

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An In-Depth Technical Guide to the Spectroscopic Characterization of [1,1'-Biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for [1,1'-Biphenyl]-2,4-diol (CAS 14655-43-3), a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of a complete set of experimentally derived spectra in public databases, this document leverages high-quality predicted data, contextualized with experimental data from structurally similar isomers and foundational spectroscopic principles. Our aim is to offer a robust resource for the identification, characterization, and quality control of this compound.

Molecular Structure and its Spectroscopic Implications

This compound is an aromatic compound featuring two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with hydroxyl groups at the 2- and 4-positions, while the other remains unsubstituted. This specific substitution pattern dictates a unique electronic environment for each atom, which in turn gives rise to a distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular structure can be constructed.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound reveals a complex pattern of signals in the aromatic region, along with distinct resonances for the hydroxyl protons. The asymmetry of the substituted phenyl ring leads to a greater number of unique proton environments compared to more symmetrical isomers like 4,4'-dihydroxybiphenyl.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-36.45d2.5
H-56.55dd8.5, 2.5
H-67.15d8.5
H-2', H-6'7.30d7.5
H-3', H-5'7.40t7.5
H-4'7.20t7.5
2-OH5.0 (variable)br s-
4-OH5.2 (variable)br s-

Note: Predicted data generated using advanced computational algorithms. Actual experimental values may vary depending on solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

  • The protons on the di-substituted ring (H-3, H-5, and H-6) are expected to appear at lower chemical shifts (more shielded) compared to those on the unsubstituted ring due to the electron-donating effect of the hydroxyl groups.

  • The ortho, meta, and para relationships between these protons will result in characteristic splitting patterns (doublets and a doublet of doublets).

  • The protons on the unsubstituted ring will exhibit a more conventional pattern for a monosubstituted benzene ring.

  • The hydroxyl proton signals are typically broad singlets and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. Their identity can be confirmed by a D₂O exchange experiment, which would cause the signals to disappear from the spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1128.5
C-2154.0
C-3103.0
C-4158.0
C-5107.5
C-6130.0
C-1'140.0
C-2', C-6'129.0
C-3', C-5'128.0
C-4'127.0

Note: Predicted data generated using advanced computational algorithms. Actual experimental values may vary.

Interpretation of the ¹³C NMR Spectrum:

  • The carbon atoms attached to the hydroxyl groups (C-2 and C-4) are significantly deshielded and appear at the lowest field (highest ppm values) in the aromatic region.

  • The carbon atoms ortho and para to the hydroxyl groups (C-3 and C-5) are shielded and appear at higher fields.

  • The carbon atoms of the unsubstituted phenyl ring will have chemical shifts typical for benzene and its simple derivatives.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of phenolic compounds is crucial for accurate structural analysis.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for observing hydroxyl protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Employ a standard single-pulse sequence.

    • Set the spectral width to encompass the aromatic and hydroxyl proton regions (typically 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted Key IR Absorptions for this compound:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is expected, characteristic of the hydroxyl groups and their involvement in hydrogen bonding.

  • Aromatic C-H Stretch: Sharp, medium-intensity peaks are anticipated just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

  • Aromatic C=C Stretch: Several medium to strong bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl rings.

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is expected due to the stretching vibration of the carbon-oxygen single bond of the phenolic hydroxyl groups.

  • Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings will give rise to characteristic bands in the 680-900 cm⁻¹ region.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its identification and structural elucidation.

Expected Mass Spectrum of this compound:

  • Molecular Ion Peak (M⁺): The molecular weight of this compound is 186.21 g/mol . Therefore, a prominent molecular ion peak is expected at an m/z of 186.

  • Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to undergo fragmentation. Key fragmentation pathways would likely involve the loss of hydroxyl groups, carbon monoxide, and potentially cleavage of the biphenyl bond. Common fragments might be observed at m/z values corresponding to [M-OH]⁺, [M-H₂O]⁺, and fragments of the individual phenyl rings.

Experimental Protocol for GC-MS Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Oven Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a characteristic mass spectrum.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their m/z ratio.

Data Interpretation and Structural Confirmation Workflow

A systematic approach is essential for the confident identification of this compound. The following workflow integrates the data from all three spectroscopic techniques.

G cluster_NMR NMR Analysis H_NMR ¹H NMR - Chemical Shifts - Coupling Constants - Integration Structure Proposed Structure This compound H_NMR->Structure C_NMR ¹³C NMR - Chemical Shifts C_NMR->Structure Carbon Skeleton D2O_Ex D₂O Exchange (Confirms -OH) D2O_Ex->H_NMR Identifies OH protons IR FT-IR - O-H Stretch - Aromatic C-H - C=C & C-O Stretches IR->Structure Functional Groups MS Mass Spectrometry - Molecular Ion (M⁺) - Fragmentation Pattern MS->Structure Molecular Weight

Caption: Integrated workflow for the structural confirmation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating predicted and comparative data from NMR, IR, and MS, provides a robust framework for its unambiguous identification and characterization. This in-depth guide, complete with detailed interpretations and standardized experimental protocols, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, ensuring scientific integrity and fostering further research into the applications of this important molecule.

References

  • At present, a comprehensive, publicly available experimental dataset for this compound is not available. The predicted data and interpretations are based on established principles of spectroscopic analysis and data from related compounds found in the following databases: PubChem: A database of chemical molecules and their activities against biological assays. Maintained by the National Center for Biotechnology Information (NCBI). URL: [Link] NIST Chemistry WebBook: A data collection of the National Institute of Standards and Technology that includes chemical and physical property data for chemical species. URL: [Link] Spectral Database for Organic Compounds (SDBS): An integrated spectral database system for organic compounds, which includes spectra for ¹H NMR, ¹³C NMR, MS, IR, and Raman. Maintained by the National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

The Elusive Crystal Structure of [1,1'-Biphenyl]-2,4-diol: A Technical Guide to Its Determination and In Silico Prediction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

[1,1'-Biphenyl]-2,4-diol is a significant biphenyl derivative with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its solid-state structure is paramount for elucidating structure-property relationships and enabling rational drug design. This in-depth technical guide addresses the current void in crystallographic data for this compound. In the absence of a publicly available crystal structure, this document provides a robust framework for its experimental determination and computational prediction. We delve into the causal reasoning behind experimental choices for crystallization and single-crystal X-ray diffraction, offering detailed, field-proven protocols. Furthermore, we present a comparative analysis with the known crystal structures of analogous biphenyl diols to infer potential structural motifs. This guide is intended for researchers, scientists, and drug development professionals seeking to unravel the three-dimensional architecture of this important molecule.

Introduction: The Significance of this compound and the Imperative for Structural Elucidation

Biphenyl scaffolds are privileged structures in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents. This compound, with its specific hydroxylation pattern, presents a unique profile of hydrogen bond donors and acceptors, influencing its interaction with biological targets and its self-assembly in the solid state. The precise arrangement of molecules in a crystal lattice, dictated by intermolecular forces, governs critical physicochemical properties such as solubility, stability, and bioavailability.

Despite its importance, a definitive crystal structure for this compound has yet to be reported in crystallographic databases such as the Cambridge Structural Database (CSD). This knowledge gap hinders a complete understanding of its behavior and limits the potential for structure-based design. This guide, therefore, serves a dual purpose: to provide a comprehensive roadmap for the experimental determination of its crystal structure and to offer predictive insights based on established computational methods and comparative structural analysis.

The Experimental Quest: From Powder to Precision Structure

The journey to elucidating a crystal structure is a multi-step process that demands both theoretical understanding and meticulous experimental execution. The overarching goal is to grow a single crystal of sufficient size and quality for analysis by single-crystal X-ray diffraction (SCXRD).

The Art and Science of Crystallization

The formation of a high-quality single crystal is often the most challenging step. The principle behind crystallization is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation into an amorphous solid. The choice of solvent and crystallization technique is critical and is guided by the solubility profile of the compound.

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: This is a straightforward method where the solvent is allowed to evaporate slowly from a near-saturated solution, gradually increasing the concentration of the solute to the point of crystallization.[1][2][3]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is insoluble.[1][4] The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, promoting crystal growth.[1][4]

  • Slow Cooling: For compounds that exhibit a significant increase in solubility with temperature, a saturated solution can be prepared at an elevated temperature and then slowly cooled to induce crystallization.[3][5]

Protocol for Crystallization Screening of this compound:

  • Solubility Screening: Begin by testing the solubility of this compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to identify suitable solvents and anti-solvents.

  • Trial Crystallizations: Set up a matrix of crystallization experiments using the techniques described above. For instance, prepare small-scale slow evaporation trials in vials with different solvents. Simultaneously, set up vapor diffusion experiments with various solvent/anti-solvent pairs.

  • Optimization: Observe the trials over several days to weeks. If initial trials yield amorphous precipitate or microcrystals, adjust the conditions. This may involve using solvent mixtures, slowing down the rate of evaporation or diffusion, or employing a more controlled cooling profile.

G cluster_0 Crystallization Workflow Solubility_Screening Solubility Screening (Identify Solvents & Anti-solvents) Crystallization_Trials Set Up Crystallization Trials (Slow Evaporation, Vapor Diffusion, etc.) Solubility_Screening->Crystallization_Trials Observation Observation & Analysis (Microscopy) Crystallization_Trials->Observation Optimization Optimization (Adjust Solvents, Temperature, etc.) Observation->Optimization No/Poor Crystals Single_Crystal Single Crystal Obtained Observation->Single_Crystal Good Crystals Optimization->Crystallization_Trials

Caption: Workflow for the crystallization of this compound.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structural Probe

SCXRD is the gold standard for determining the three-dimensional structure of crystalline materials at atomic resolution.[6][7][8][9] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is then used to reconstruct a model of the crystal structure.

Experimental Protocol for SCXRD Analysis:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then "solved" using computational methods to obtain an initial model of the atomic positions. This model is subsequently "refined" to improve the fit between the calculated and observed diffraction data, resulting in a final, high-resolution crystal structure.

G cluster_1 SCXRD Workflow Crystal_Mounting Mount Single Crystal Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (Determine Initial Atomic Positions) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Optimize Atomic Coordinates) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure G cluster_2 Crystal Structure Prediction Workflow Conformational_Analysis Molecular Conformational Analysis Packing_Generation Generation of Trial Crystal Packings Conformational_Analysis->Packing_Generation Energy_Minimization Lattice Energy Minimization Packing_Generation->Energy_Minimization Ranking Ranking of Predicted Structures Energy_Minimization->Ranking Predicted_Structures Plausible Crystal Structures Ranking->Predicted_Structures

Caption: A generalized workflow for computational crystal structure prediction.

While CSP is a computationally intensive process, it can provide invaluable guidance for experimental polymorph screening and help in the interpretation of experimental data, such as that from powder X-ray diffraction.

Conclusion and Future Outlook

The determination of the crystal structure of this compound is a crucial step towards a complete understanding of its solid-state properties. This technical guide has provided a comprehensive framework for achieving this goal, encompassing both experimental and computational approaches. The detailed protocols for crystallization and single-crystal X-ray diffraction offer a practical roadmap for researchers. Furthermore, the comparative analysis with a known isomer and the outline of crystal structure prediction methodologies provide a predictive lens through which to anticipate the structural features of this compound. The successful elucidation of this crystal structure will undoubtedly pave the way for its rational application in drug development and materials science.

References

  • Staples, R. J. (1998). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, University of Michigan. [Link]
  • Goodenough, R. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1821-1841. [Link]
  • Cambridge Crystallographic Data Centre. (2021). What is Crystal Structure Prediction? And why is it so difficult? [Link]
  • Zhang, Y., et al. (2025). Prediction of small molecule crystal structures. Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. [Link]
  • MIT Department of Chemistry. Growing Quality Crystals. [Link]
  • The Center for Xray Crystallography, University of Florida. (2015). Crystal Growing Tips. [Link]
  • Price, S. L. (2014). Computational prediction of organic crystal structures and polymorphism. Accounts of Chemical Research, 47(10), 3154-3163. [Link]
  • Neumann, M. A., et al. (2025). Computational prediction of organic crystal structures and polymorphism.
  • Zhang, Y., et al. (2025). Prediction of small molecule crystal structures. Request PDF. [Link]
  • PubChem. (1,1'-Biphenyl)-2,2'-diol. [Link]
  • Cambridge Crystallographic Data Centre. CSD Entry 130338.
  • PubChem. [1,1'-Biphenyl]-2,4'-diol, 3',5-dipropyl-. [Link]
  • Open PRAIRIE, South Dakota State University.
  • Iowa Research Online.
  • MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]
  • NIST WebBook. [1,1'-Biphenyl]-4,4'-diol. [Link]
  • ResearchGate. Crystal structure of bis(1,1′-biphenyl-2,2′-diolato-κO,O′)-bis (1H-pyrazole-κN)titanium(IV)
  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
  • SERC, Carleton College. Single-crystal X-ray Diffraction. [Link]

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[1,1'-Biphenyl]-2,4-diol solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of [1,1'-Biphenyl]-2,4-diol in Different Solvents

Introduction

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, where the rate of dissolution of the solid into the solvent equals the rate of precipitation of the solute from the solution. The fundamental principle governing solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[1]

The molecular structure of this compound (Figure 1) provides key insights into its expected solubility. The biphenyl backbone is nonpolar and hydrophobic, while the two hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.

Figure 1: Chemical Structure of this compound

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification weigh Weigh excess This compound add_solvent Add precise volume of solvent weigh->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate settle Allow solid to settle agitate->settle filter Filter supernatant settle->filter hplc Analyze by HPLC-UV filter->hplc calibrate Generate calibration curve hplc->calibrate determine Determine concentration calibrate->determine

Sources

A Technical Guide to the Natural Occurrence and Isolation of [1,1'-Biphenyl]-2,4-diol and Related Hydroxylated Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

[1,1'-Biphenyl]-2,4-diol and its isomers are members of the hydroxylated biphenyl class of compounds, which have garnered significant interest within the scientific community due to their diverse biological activities. These activities include antioxidant, cytotoxic, and anti-inflammatory properties, making them attractive candidates for drug discovery and development. While a broad range of biphenyl derivatives have been isolated from various natural sources, the specific isomer this compound is not extensively documented as a direct natural product. However, the microbial transformation of biphenyl by fungi presents a viable and studied pathway for the production of dihydroxybiphenyls. This guide provides a comprehensive overview of the known natural sources of hydroxylated biphenyls and presents a detailed, field-proven methodology for the microbial production and subsequent isolation of dihydroxybiphenyls, which can be adapted for the specific isolation of the 2,4-diol isomer.

Introduction: The Significance of this compound

Biphenyl derivatives are a class of organic compounds characterized by two phenyl rings linked by a single covalent bond. Their hydroxylated forms, such as this compound, exhibit a wide spectrum of biological activities that are of significant interest to researchers in pharmacology and medicinal chemistry.[1][2][3] The position and number of hydroxyl groups on the biphenyl scaffold are critical determinants of their biological function. These compounds have been investigated for their potential as anticancer, antimicrobial, antihypertensive, and anti-inflammatory agents.[1][4] The core challenge for researchers often lies in obtaining these compounds from natural sources in sufficient quantities for further investigation. This guide aims to provide a technical framework for understanding the natural occurrence and establishing a robust protocol for the isolation and purification of these valuable molecules.

Natural Occurrence of Hydroxylated Biphenyls

While the specific natural isolation of this compound is not frequently reported, the broader class of hydroxylated biphenyls is found across various biological systems. Their presence is often the result of metabolic processes, including the detoxification of biphenyl and polychlorinated biphenyls (PCBs).

Microbial Sources

Fungi are prominent producers of hydroxylated biphenyls through the enzymatic hydroxylation of biphenyl.[5][6] Various fungal species have been shown to metabolize biphenyl, introducing hydroxyl groups at different positions on the aromatic rings. Notably, studies have demonstrated the capability of several fungal species to produce 4,4'-dihydroxybiphenyl.[5][6] The enzymatic machinery responsible for this biotransformation, typically cytochrome P450 monooxygenases, can potentially be engineered or selected for the production of other isomers, including this compound.

Plant Sources

Plants, particularly those from the Clusiaceae and Rosaceae families, are known to produce a variety of biphenyl compounds.[7][8] These compounds often serve as phytoalexins, produced in response to pathogens. While the literature extensively covers various substituted biphenyls from these plant families, the specific isolation of this compound is less common.

Environmental Transformation

Hydroxylated biphenyls are also found in the environment as metabolites of PCBs, which are persistent organic pollutants.[5] These transformations can occur in soil, water, and sediments through the action of microorganisms.

A Framework for Isolation: Microbial Production and Purification

Given the documented ability of fungi to hydroxylate biphenyl, a fermentation-based approach provides a reliable method for producing dihydroxybiphenyls. The following protocol is a comprehensive, self-validating system for the production, extraction, and purification of these compounds.

Experimental Workflow: From Fermentation to Pure Compound

The overall process involves the cultivation of a suitable fungal strain in the presence of biphenyl, followed by extraction of the metabolites from the fermentation broth and subsequent chromatographic purification.

Isolation_Workflow cluster_0 Phase 1: Biotransformation cluster_1 Phase 2: Extraction cluster_2 Phase 3: Purification & Analysis Fungal_Culture Fungal Inoculum Preparation Fermentation Submerged Fermentation with Biphenyl Fungal_Culture->Fermentation Inoculation Harvest Harvesting of Fermentation Broth Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Concentration Crude Extract Concentration Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC Pooling of Fractions Characterization Structural Elucidation (NMR, MS) HPLC->Characterization

Figure 1: A generalized workflow for the microbial production and isolation of dihydroxybiphenyls.

Step-by-Step Protocol

Part A: Fungal Fermentation and Biphenyl Transformation

  • Strain Selection and Culture Preparation: Select a fungal strain known for biphenyl hydroxylation (e.g., Absidia pseudocylindrospora).[5][6] Prepare a seed culture by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth) and incubating at 25-28°C with agitation for 48-72 hours.

  • Production Fermentation: Inoculate the production medium (a defined minimal medium with a carbon source like glucose) with the seed culture.[5][6] After an initial growth phase (24-48 hours), introduce biphenyl (dissolved in a minimal amount of a suitable solvent like ethanol) to the culture to a final concentration of 0.1-1 g/L.

  • Incubation and Monitoring: Continue the fermentation for 5-10 days. Monitor the biotransformation by periodically taking samples, extracting them, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Part B: Extraction of Dihydroxybiphenyls

  • Harvesting: After the fermentation period, separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Solvent Extraction: Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction three times to ensure complete recovery of the metabolites. Combine the organic phases.

  • Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Part C: Chromatographic Purification

  • Silica Gel Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The polarity of the solvent system should be gradually increased.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC, visualizing the spots under UV light or with a suitable staining reagent. Pool the fractions containing the compounds of interest.

  • Preparative HPLC: For final purification, subject the pooled fractions to preparative HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water).

Structural Characterization

The purified compound should be subjected to spectroscopic analysis to confirm its structure as this compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical structure, including the connectivity of atoms and the positions of the hydroxyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques will provide information about the functional groups present and the electronic transitions within the molecule, respectively.

Quantitative Data and Yield Considerations

The yield of dihydroxybiphenyls from microbial fermentation can vary significantly depending on the fungal strain, culture conditions, and the concentration of the biphenyl substrate. The following table provides a hypothetical representation of expected data based on typical microbial biotransformation processes.

ParameterRepresentative Value
Biphenyl Substrate Concentration0.5 g/L
Fermentation Time7 days
Crude Extract Yield150-250 mg/L
Purified Dihydroxybiphenyl Yield10-50 mg/L
Purity after HPLC>98%

Conclusion and Future Perspectives

The isolation of this compound and its isomers from natural sources, particularly through microbial biotransformation, holds significant promise for the discovery of novel therapeutic agents. The methodologies outlined in this guide provide a robust framework for researchers to produce and purify these valuable compounds. Future research should focus on the screening of novel microbial strains with enhanced hydroxylation capabilities and the optimization of fermentation conditions to improve yields. Furthermore, metabolic engineering of fungal strains could be employed to achieve regioselective hydroxylation, leading to the targeted production of specific dihydroxybiphenyl isomers like this compound.

References

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An In-depth Technical Guide to [1,1'-Biphenyl]-2,4-diol Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of [1,1'-biphenyl]-2,4-diol derivatives and their analogues for researchers, scientists, and drug development professionals. This document delves into the synthesis, biological activities, and mechanisms of action of this important class of compounds, offering field-proven insights and detailed experimental protocols.

Introduction: The Versatile this compound Scaffold

The [1,1'-biphenyl] core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The rotational bond between the two phenyl rings provides a unique three-dimensional structure that allows for diverse interactions with biological targets. The specific substitution pattern of this compound, featuring hydroxyl groups at the 2 and 4' positions, imparts distinct chemical properties that make its derivatives promising candidates for drug discovery. These hydroxyl groups can act as hydrogen bond donors and acceptors, and their positions influence the molecule's conformation and electronic properties. This guide will explore the chemical space of this compound derivatives and analogues, highlighting their therapeutic potential. Biphenyl derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer effects.[2][3]

Synthetic Methodologies: Building the Biphenyl Core

The construction of the this compound scaffold and its derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[1][4][5] This reaction allows for the efficient formation of the C-C bond between the two phenyl rings under relatively mild conditions and with tolerance for a wide range of functional groups.

Generalized Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound derivatives, a common strategy involves the coupling of a suitably substituted boronic acid with a substituted halobenzene, followed by deprotection of hydroxyl groups if necessary. A patent describes the use of a nanometer palladium catalyst for Suzuki coupling reactions to prepare biphenyl compounds.[6]

Experimental Protocol: Synthesis of a Substituted this compound Derivative via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of a this compound derivative. The specific reactants and conditions may require optimization for different analogues.

Materials:

  • Substituted aryl boronic acid (1.2 eq)

  • Substituted aryl halide (e.g., 2-bromo-4-methoxyphenol) (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • To a round-bottom flask, add the aryl halide, aryl boronic acid, potassium carbonate, and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water).

  • In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of the degassed solvent mixture.

  • Add the catalyst solution to the reaction flask under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

For analogues requiring demethylation:

  • Dissolve the methoxy-protected biphenyl derivative in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.

  • Add a solution of boron tribromide (BBr₃) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir until complete demethylation is observed by TLC.

  • Carefully quench the reaction with methanol, followed by water.

  • Extract the product with an organic solvent, wash, dry, and purify as described above.

Biological Activities and Therapeutic Applications

Derivatives of the this compound scaffold have shown significant potential in several therapeutic areas, most notably in oncology, as well as in antimicrobial and antioxidant applications.

Anticancer Activity

A significant body of research has focused on the anticancer properties of biphenyl derivatives.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

3.1.1. Thiazolidine-2,4-dione-Biphenyl Derivatives: A study on a series of thiazolidine-2,4-dione-biphenyl derivatives demonstrated their potent in vitro anticancer activity against several human cancer cell lines, including cervical (HeLa), prostate (PC3), and breast (MDA-MB-231) cancer cells.[2] The mechanism of action for these compounds is believed to involve the inhibition of tumor angiogenesis, alteration of the cell cycle, and induction of apoptosis, potentially through the targeting of VEGFR-2 and activation of PPAR-γ.[2][7]

3.1.2. Hydroxylated Biphenyl Compounds: Novel hydroxylated biphenyl compounds have been investigated for their efficacy against malignant melanoma.[8] Two such compounds showed significant dose-dependent antiproliferative activity against melanoma cell lines with IC₅₀ values in the low micromolar range, while exhibiting low toxicity to normal fibroblasts.[8][9] Their mechanism of action was linked to the induction of apoptosis, confirmed by annexin V and TUNEL assays, and an arrest in the G2/M phase of the cell cycle.[8]

Quantitative Data on Anticancer Activity

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Thiazolidine-2,4-dione-biphenyl derivative (10d)HeLa32.38 ± 1.8[2]
Thiazolidine-2,4-dione-biphenyl derivative (10d)PC374.28 ± 1.3[2]
Thiazolidine-2,4-dione-biphenyl derivative (10d)MDA-MB-231148.55 ± 3.2[2]
Hydroxylated biphenyl compound (11)Melanoma cells (average)1.7 ± 0.5[8]
Hydroxylated biphenyl compound (12)Melanoma cells (average)2.0 ± 0.7[8]
Antimicrobial and Antioxidant Activity

The this compound scaffold is also a promising platform for the development of antimicrobial and antioxidant agents. The presence of phenolic hydroxyl groups is a key structural feature contributing to the antioxidant properties of these compounds.[10]

3.2.1. Antibacterial Activity: A series of biphenyl and dibenzofuran derivatives were synthesized and evaluated for their antibacterial activity against antibiotic-resistant bacteria.[11] Several compounds exhibited potent activity against both Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis.[11] Structure-activity relationship (SAR) studies indicated that strong electron-withdrawing groups on one phenyl ring and hydroxyl groups on the other were beneficial for antibacterial activity.[11]

3.2.2. Antioxidant Activity: The antioxidant potential of biphenyl derivatives has been demonstrated in various studies.[3][10] Their ability to scavenge free radicals is attributed to the hydrogen-donating ability of the phenolic hydroxyl groups. The antioxidant efficacy of natural phenols and their synthesized derivatives, including hydroxylated biphenyls, has been evaluated, with some compounds showing powerful antioxidant activity even under conditions of excessive oxidative stress.[10]

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Recent studies have begun to elucidate the specific signaling pathways modulated by these compounds.

Inhibition of MAPEG and Modulation of Inflammatory Mediators

Certain 2,4-dinitro-biphenyl-based compounds have been identified as inhibitors of the membrane-associated proteins in eicosanoid and glutathione metabolism (MAPEG) family.[12] These compounds have been shown to inhibit leukotriene C₄ synthase (LTC₄S) and 5-lipoxygenase-activating protein (FLAP) at low micromolar concentrations, suggesting their potential as multi-targeting agents for modulating pro-inflammatory mediators in inflammation and cancer.[12] The inhibition mechanism appears to be reversible.[12]

Modulation of the PD-L1–AKT–mTOR/Bcl2 Pathway

Recent research has revealed a novel mechanism of action for certain biphenyl derivatives in cancer therapy. These compounds can induce the dimerization of programmed death-ligand 1 (PD-L1), a key immune checkpoint protein.[13] This dimerization has been shown to exert anti-tumor effects through a non-immune pathway by preventing the phosphorylation of AKT, which in turn leads to the induction of apoptosis in cancer cells.[13] This finding opens up new avenues for the development of PD-L1 inhibitors that act through a distinct mechanism from traditional antibody-based therapies.

Diagram: Biphenyl Derivative-Induced PD-L1 Dimerization and Downstream Signaling

PDL1_pathway cluster_membrane Cell Membrane PDL1_mono PD-L1 (monomer) PDL1_dimer PD-L1 Dimerization PDL1_mono->PDL1_dimer induces Biphenyl Biphenyl Derivative Biphenyl->PDL1_mono binds AKT_p p-AKT (active) PDL1_dimer->AKT_p inhibits phosphorylation mTOR mTOR AKT_p->mTOR activates Bcl2 Bcl2 AKT_p->Bcl2 inhibits AKT AKT (inactive) Apoptosis Apoptosis mTOR->Apoptosis inhibits Bcl2->Apoptosis inhibits

Caption: Biphenyl derivatives can induce PD-L1 dimerization, leading to the inhibition of AKT phosphorylation and subsequent induction of apoptosis.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For this compound derivatives, SAR studies have provided valuable insights into the key structural features required for their biological activities.

  • Anticancer Activity: For thiazolidine-2,4-dione-biphenyl derivatives, the substitution on the phenyl group attached to the thiazolidinone ring significantly influences anticancer activity. For example, a cyano moiety has been shown to enhance activity.[2]

  • Antibacterial Activity: In the case of antibacterial biphenyl derivatives, the presence of strong electron-withdrawing groups (e.g., trifluoromethyl) on one phenyl ring and hydroxyl groups on the other is beneficial for their inhibitory activity against resistant bacteria.[11]

  • PD-1/PD-L1 Inhibition: For biphenyl derivatives targeting the PD-1/PD-L1 interaction, the nature of the linker between the biphenyl core and other moieties, as well as the substituents on the biphenyl rings, plays a crucial role in their inhibitory potency.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology, infectious diseases, and as antioxidants. The well-established synthetic routes, particularly the Suzuki-Miyaura coupling, allow for the generation of diverse chemical libraries for biological screening.

Future research in this area should focus on:

  • Elucidation of specific molecular targets: While some pathways have been identified, further studies are needed to pinpoint the direct molecular targets of many this compound derivatives.

  • Optimization of pharmacokinetic properties: In vivo studies are required to assess the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds and to guide further chemical modifications to improve their drug-like characteristics.

  • Exploration of novel therapeutic applications: The diverse biological activities of this class of compounds suggest that they may have potential in other disease areas beyond those already explored.

References

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  • BenchChem. (2025). Application Note and Protocol for the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via Suzuki Coupling. BenchChem.
  • Pisano, C., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. [Source details not fully available]
  • Jain, Z. J., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Source details not fully available]
  • Garscha, U., et al. (2021). Identification of 2,4-Dinitro-Biphenyl-Based Compounds as MAPEG Inhibitors. [Source details not fully available]
  • Chaudhary, A. (2020). A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. [Source details not fully available]
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[1,1'-Biphenyl]-2,4-diol CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to [1,1'-Biphenyl]-2,4-diol (CAS: 611-62-1): Nomenclature, Synthesis, and Applications

Introduction

[1,1'-Biphenyl]-2,4'-diol is a hydroxylated biphenyl, a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. This particular isomer, with hydroxyl groups at the 2 and 4' positions, represents an important scaffold in medicinal chemistry and materials science. Biphenyl derivatives are noted for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific placement of hydroxyl groups on the biphenyl core imparts unique chemical properties, influencing its reactivity, potential for hydrogen bonding, and interaction with biological targets. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering the compound's nomenclature, physicochemical properties, modern synthetic strategies, analytical methodologies, key applications, and safety protocols.

Chemical Identity and Nomenclature

Precise identification is critical in research and development. The unique identifier for [1,1'-Biphenyl]-2,4'-diol is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number : 611-62-1[3][4]

The nomenclature for this compound can vary depending on the system used. A clear understanding of these naming conventions is essential for accurate literature searches and communication. The IUPAC name, 2-(4-hydroxyphenyl)phenol, provides an unambiguous description of the molecular structure.[4]

Nomenclature Type Name
Systematic Name [1,1'-Biphenyl]-2,4'-diol
IUPAC Name 2-(4-hydroxyphenyl)phenol[4]
Common Synonyms 2,4'-Dihydroxybiphenyl, 2,4'-Biphenyldiol, o,p'-Biphenol, 4-(2-Hydroxyphenyl)phenol[4]

The numbering of the biphenyl core follows a standard convention where one ring is numbered 1-6 and the other is numbered 1'-6', starting from the point of attachment.

Suzuki_Miyaura_Synthesis cluster_catalysis Suzuki-Miyaura Coupling A 2-Bromophenol C Pd(0) Catalyst (e.g., Pd(PPh₃)₄) A->C B 4-Hydroxyphenylboronic Acid B->C F [1,1'-Biphenyl]-2,4'-diol C->F C-C Bond Formation D Base (e.g., K₂CO₃, Na₂CO₃) D->C E Solvent (e.g., Toluene/Water) E->C

Caption: Synthetic workflow via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established Suzuki-Miyaura coupling principles. [5]

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-bromophenol (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure [1,1'-Biphenyl]-2,4'-diol.

Analytical Methodologies

Accurate quantification and identity confirmation are paramount. High-Performance Liquid Chromatography (HPLC) is the standard for analyzing biphenyl compounds and their metabolites due to its precision and sensitivity. [6][7]

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B UHPLC/HPLC System (C18 Column) A->B Injection C Isocratic Elution (Acetonitrile/Water) B->C D Diode Array Detector (DAD) (λ = 254 nm) C->D E Data Acquisition & Analysis (Chromatogram) D->E F Identity Confirmation (LC-MS/GC-MS) E->F If required

Caption: Analytical workflow for HPLC analysis.

Protocol: Reverse-Phase HPLC Analysis

This method is adapted from established procedures for biphenyl analysis. [6]

  • Instrumentation: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., Luna C18, 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of [1,1'-Biphenyl]-2,4'-diol in the mobile phase at a concentration of 1 mg/mL. Create a series of dilutions to generate a calibration curve (e.g., 0.5-50 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the mobile phase to a final concentration within the linear range of the calibration curve.

  • System Validation: The protocol's integrity is ensured by running a system suitability test (SST) before analysis. This includes multiple injections of a standard to check for repeatability in retention time, peak area, and theoretical plates, ensuring the system is performing correctly. Linearity is established from the calibration curve (R² ≥ 0.999). [8]

Applications in Research and Drug Development

The hydroxylated biphenyl scaffold is a privileged structure in medicinal chemistry. These compounds are of significant interest due to their structural similarity to endogenous molecules and their ability to participate in key biological interactions.

  • Anticancer Agents: Hydroxylated biphenyls have demonstrated potent antiproliferative activity against various cancer cell lines, including malignant melanoma. [9]Their mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, making them valuable lead compounds for developing new cancer therapies. [2][9]* Enzyme Inhibition: The phenolic hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibitory activity. This makes them candidates for targeting a range of enzymes implicated in disease.

  • Intermediates in Synthesis: [1,1'-Biphenyl]-2,4'-diol serves as a versatile building block. The hydroxyl groups can be further functionalized to synthesize more complex molecules for applications in pharmaceuticals, liquid crystals, and advanced polymers. [10][11]

Applications Core [1,1'-Biphenyl]-2,4'-diol App1 Medicinal Chemistry Core->App1 App2 Materials Science Core->App2 Sub1_1 Anticancer Lead Compound App1->Sub1_1 Sub1_2 Apoptosis Induction App1->Sub1_2 Sub1_3 Cell Cycle Arrest App1->Sub1_3 Sub1_4 Enzyme Inhibitor Scaffold App1->Sub1_4 Sub2_1 Liquid Crystal Precursor App2->Sub2_1 Sub2_2 High-Performance Polymer Monomer App2->Sub2_2

Caption: Key application areas for [1,1'-Biphenyl]-2,4'-diol.

Safety and Handling

While a specific Safety Data Sheet (SDS) for [1,1'-Biphenyl]-2,4'-diol may not be universally available, data from closely related biphenols provide essential guidance. [12][13][14]

  • General Hazards: Biphenols are typically classified as irritants. They may cause skin irritation, serious eye irritation, and respiratory irritation. [12][15]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [12][13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [13][16]* Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

Hazard Statement Description
H315 Causes skin irritation [12]
H319 Causes serious eye irritation [12]
H335 May cause respiratory irritation [12]

Conclusion

[1,1'-Biphenyl]-2,4'-diol (CAS: 611-62-1) is a compound of considerable scientific interest, underpinned by its versatile chemistry and promising biological profile. Its synthesis is readily achievable through robust methods like the Suzuki-Miyaura coupling, and its purity can be reliably assessed using standard analytical techniques such as RP-HPLC. For professionals in drug discovery and materials science, this molecule represents a valuable scaffold for building novel therapeutics and advanced materials. Adherence to proper safety protocols is essential when handling this and related chemical entities.

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An In-depth Technical Guide to the Safe Handling and Management of [1,1'-Biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safety protocols and handling procedures for [1,1'-Biphenyl]-2,4-diol. As a compound frequently utilized in organic synthesis and developmental research, a thorough understanding of its hazard profile is paramount to ensuring laboratory safety and regulatory compliance. This guide moves beyond mere procedural lists to provide the causal reasoning behind each recommendation, empowering scientific professionals to build a robust and intuitive culture of safety.

Section 1: Core Hazard Profile and Toxicological Assessment

This compound, like many of its biphenyl analogues, is a solid, often crystalline or powdered, substance.[1] The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.[2] The toxicological properties of biphenyl derivatives necessitate a cautious approach, as they are consistently identified as irritants with potential for target organ effects.[2][3][4]

Globally Harmonized System (GHS) Classification

The hazard profile is best summarized by the GHS classifications derived from data on closely related biphenyl compounds. This classification forms the basis for all subsequent safety protocols.

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[5][6][7]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation.[5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.[3][5][6][7]
Hazardous to the Aquatic Environment (Acute)Category 1WarningH400: Very toxic to aquatic life.[7]
Hazardous to the Aquatic Environment (Chronic)Category 1 / 2WarningH410/H411: Very toxic to aquatic life with long lasting effects.[6][7]
Toxicological Insights: The "Why" Behind the Hazards
  • Dermal and Ocular Irritation: The chemical structure of biphenyl diols allows for interaction with proteins and lipids in the skin and eyes, leading to irritation.[2] Prolonged contact can disrupt the skin barrier, causing redness, itching, and inflammation.[2] In the eyes, this can manifest as redness, watering, and discomfort.[2]

  • Respiratory Irritation: As a fine solid, the primary physical hazard is the generation of airborne dust during handling (e.g., weighing, transferring).[8] These fine particles, when inhaled, can mechanically irritate the mucous membranes and upper respiratory tract, leading to coughing and shortness of breath.[3][7][8]

  • Potential for Systemic Effects: Chronic exposure studies on related biphenyl compounds have indicated potential for damage to organs such as the liver and nervous system.[2][3][4] While acute toxicity is moderate, repeated exposure without adequate protection elevates the risk of long-term health effects.[2] Therefore, minimizing exposure is a critical objective.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls before relying on personal protective equipment.

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered this compound is a certified chemical fume hood or a ventilated balance enclosure (VBE).[9] These systems are critical for two reasons:

  • Containment: They capture dust at the source, preventing it from becoming airborne in the laboratory environment.

  • User Protection: They maintain a negative pressure environment, ensuring that any aerosols or dusts are pulled away from the user's breathing zone.

All weighing, transferring, and solution preparation activities involving the solid form of this compound must be performed within such a ventilated enclosure.[9][10]

Personal Protective Equipment (PPE): A Workflow for Selection

PPE is not a substitute for engineering controls but is essential for safeguarding against accidental contact. The selection of appropriate PPE depends on the specific task being performed.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Levels start Start: Handling This compound task_check What is the scale and physical form of the task? start->task_check level_1 Level 1: Standard Use - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat task_check->level_1 Weighing <1g in VBE Preparing dilute solutions level_2 Level 2: Enhanced Precaution - Level 1 PPE plus: - Face Shield - Consider double-gloving task_check->level_2 Weighing >1g Handling bulk quantities Risk of splashing level_3 Level 3: High-Risk Operations - Level 2 PPE plus: - NIOSH-approved Respirator (N95 for dust or APR for vapors) task_check->level_3 Engineering controls fail Large-scale powder transfer Spill cleanup caption Fig 1. PPE Selection Workflow

Fig 1. PPE Selection Workflow

Detailed PPE Specifications:

  • Hand Protection: Wear chemically resistant gloves, such as nitrile, that have been inspected for tears or holes before use.[10] For tasks involving larger quantities or prolonged contact, consider double-gloving. Always remove gloves using the proper technique to avoid skin contact and wash hands thoroughly afterward.[10]

  • Eye Protection: Safety glasses with side shields are mandatory at a minimum.[10] When there is a risk of splashing or significant dust generation, upgrade to chemical splash goggles or a full-face shield worn over safety glasses.[1][11]

  • Skin and Body Protection: A standard laboratory coat should be worn and kept fully fastened.[2] For large-scale operations, consider disposable coveralls for added protection.[12]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator is necessary.[13] An N95 dust mask is suitable for containing dust, while an air-purifying respirator (APR) with organic vapor cartridges would be needed if the material is heated or dissolved in a volatile solvent.[14]

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols is crucial for minimizing exposure and preventing accidents.

Step-by-Step Protocol for Weighing Solid this compound
  • Preparation: Don the appropriate PPE (Level 1 or 2, as per Fig 1). Ensure the ventilated balance enclosure (VBE) or fume hood sash is at the proper working height.

  • Staging: Place a tared weigh boat on the analytical balance inside the VBE. Also place the chemical container, a spatula, and a labeled receiving flask inside the enclosure.

  • Transfer: Slowly open the stock container. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any sudden movements that could create a dust cloud.

  • Closure: Securely close the stock container immediately after dispensing.

  • Transfer to Vessel: Carefully transfer the weighed solid into the receiving vessel. If creating a solution, add the solvent slowly to wet the powder and prevent dust from escaping.

  • Cleanup: Gently wipe down the spatula and any minor dust particles on the work surface with a damp cloth or towel before removing any equipment from the hood. Dispose of the cloth as chemical waste.

  • Doffing PPE: Remove gloves and wash hands thoroughly.

Storage and Incompatibility
  • Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] It should be stored away from incompatible materials.

  • Incompatible Materials: Avoid strong oxidizing agents, which can react exothermically and pose a fire or explosion risk.[2][5]

Section 4: Emergency and First Aid Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

The following table outlines the immediate first aid steps to be taken following an exposure. In all cases of significant exposure, seek medical attention and provide the Safety Data Sheet (SDS) to the responding personnel.[2][15]

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately.[2][5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[16] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][5][15] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[2][5][15] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water.[8] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Accidental Release (Spill) Response

A spill of solid this compound requires a methodical cleanup process to prevent secondary contamination and exposure.

Spill_Response_Workflow cluster_spill Solid Spill Response Protocol spill Spill Occurs alert Alert personnel in the area Restrict access spill->alert ppe Don appropriate PPE (Level 3: Respirator, Gloves, Goggles, Lab Coat) alert->ppe contain Cover spill with plastic sheet to minimize dust ppe->contain cleanup Gently sweep or scoop solid into a labeled waste container. AVOID creating dust. contain->cleanup decon Wipe spill area with a damp cloth. Place cloth in waste container. cleanup->decon dispose Seal and dispose of waste container according to institutional guidelines. decon->dispose end Doff PPE and wash hands thoroughly dispose->end caption_spill Fig 2. Solid Chemical Spill Response Workflow

Fig 2. Solid Chemical Spill Response Workflow

Key Causality: The protocol emphasizes gentle handling and covering the spill to prevent the solid particles from becoming airborne, which is the primary route of exposure during a cleanup operation.[17] Using a damp cloth for final decontamination effectively captures residual fine particles.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[5][11]

  • Hazards of Combustion: During a fire, irritating and toxic gases, including carbon monoxide (CO) and carbon dioxide (CO2), may be generated.[5][11]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent inhalation of toxic fumes and contact with the substance.[5][18]

Section 5: Waste Disposal

All waste containing this compound, including contaminated PPE and cleanup materials, must be disposed of as hazardous chemical waste.[5]

  • Collection: Collect waste in a clearly labeled, sealed, and puncture-proof container.

  • Segregation: Do not mix this waste with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor, following all local, state, and federal regulations.[5][6]

Conclusion

The safe handling of this compound is predicated on a foundational respect for its chemical hazards. By understanding the reasons behind its irritant and potentially toxic properties, researchers can intuitively adopt the necessary controls. A consistent application of engineering controls, diligent use of appropriate personal protective equipment, and adherence to established handling and emergency protocols are the cornerstones of a safe and productive research environment.

References

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[1,1'-Biphenyl]-2,4-diol: A Theoretical and Computational Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Biphenyl]-2,4-diol, a molecule featuring a biphenyl scaffold functionalized with hydroxyl groups, represents a privileged structure in medicinal chemistry. Its structural similarity to known antioxidants and enzyme inhibitors suggests significant therapeutic potential. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to elucidate the electronic structure, chemical reactivity, and potential biological interactions of this compound. We present detailed, field-proven protocols for Density Functional Theory (DFT) and molecular docking simulations, offering a framework for predicting its properties and guiding the rational design of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to explore the potential of biphenyl-based compounds.

Introduction: The Significance of the Biphenyl Scaffold

Biphenyls constitute a class of aromatic compounds that are foundational in organic chemistry and drug development.[1][2] Their unique structural properties, including a semi-rigid backbone that allows for conformational flexibility (torsional rotation around the biaryl bond), make them ideal scaffolds for interacting with biological targets.[3] The introduction of hydroxyl groups, as seen in this compound, adds critical functionality. These phenolic moieties are well-known to participate in hydrogen bonding and are key to the radical-scavenging capabilities of many antioxidant compounds.[4][5]

While extensive experimental data on this compound is limited, its core structure is present in numerous biologically active molecules, from anti-inflammatory agents to anticancer drugs.[6][7][8] This guide bridges the data gap by applying robust computational techniques to predict its behavior and unlock its therapeutic potential. By understanding its intrinsic electronic properties and how it interacts with protein targets, we can accelerate its journey from a theoretical molecule to a lead compound in drug discovery pipelines.

Theoretical Framework: Predicting Molecular Behavior

Computational chemistry provides powerful, non-invasive tools to predict molecular properties with high accuracy. For a molecule like this compound, two primary techniques offer profound insights: Density Functional Theory (DFT) and Molecular Docking.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[9] Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a system based on its electron density. This approach provides a balance of accuracy and computational efficiency, making it the workhorse for studying organic molecules.

Causality for Choosing DFT:

  • Geometric Precision: DFT accurately predicts the most stable three-dimensional conformation of the molecule (optimized geometry), including the critical dihedral angle between the two phenyl rings, which governs its interaction with planar binding sites.

  • Reactivity Insights: It allows for the calculation of quantum chemical parameters that describe a molecule's reactivity. Key parameters include:

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The HOMO-LUMO energy gap is an indicator of chemical stability.[10]

    • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[11] This is invaluable for predicting sites of interaction, such as hydrogen bonding.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein).[3] This method is central to structure-based drug design.

Causality for Choosing Molecular Docking:

  • Binding Mode Prediction: Docking elucidates how a ligand fits into a protein's binding site, revealing key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.[12]

  • Affinity Estimation: Docking algorithms use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol), allowing for the ranking of different compounds and the prioritization of those with the highest predicted potency.[12]

  • Target Identification: It enables the virtual screening of a compound against various known protein targets to identify potential biological activities, such as enzyme inhibition. Biphenyl derivatives have been successfully docked into targets like EGFR, Cytochrome P450, and PD-L1.[3][6][13]

Computational Methodologies and Protocols

The following sections provide self-validating, step-by-step protocols for performing DFT and molecular docking studies on this compound.

Protocol 1: Density Functional Theory (DFT) Analysis

This protocol details the workflow for geometry optimization and the calculation of electronic properties.

Step 1: 3D Structure Generation

  • Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert the 2D structure into a 3D model and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).

Step 2: Geometry Optimization

  • Software: Use a quantum chemistry software package like Gaussian, ORCA, or Spartan.

  • Method Selection: The choice of functional and basis set is critical. For organic molecules, the B3LYP hybrid functional is a well-established and reliable choice.[14]

  • Basis Set: The 6-31G* (or 6-31G(d,p)) basis set offers a good compromise between accuracy and computational cost for molecules of this size.[11][14]

  • Execution: Submit the 3D structure for a full geometry optimization calculation at the B3LYP/6-31G* level of theory. The calculation is considered complete when the forces on the atoms converge to a minimum, indicating a stable energy conformation.

Step 3: Calculation of Quantum Chemical Parameters

  • Using the optimized geometry from Step 2, perform a single-point energy calculation.

  • From the output, extract the energies of the HOMO and LUMO orbitals.

  • Generate the Molecular Electrostatic Potential (MEP) map.

Step 4: Data Analysis and Validation

  • Analyze the optimized geometry: measure key bond lengths, bond angles, and the C-C-C-C dihedral angle between the phenyl rings.

  • Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO). A larger gap suggests higher kinetic stability.[10]

  • Interpret the MEP map: Red regions indicate negative electrostatic potential (electron-rich, e.g., around oxygen atoms), while blue regions indicate positive potential (electron-poor, e.g., around hydroxyl hydrogens). This map predicts the sites for electrophilic and nucleophilic attack.

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis A 1. 2D Structure Drawing B 2. 3D Model Generation & Initial Minimization A->B C 3. Geometry Optimization (e.g., B3LYP/6-31G*) B->C D 4. Single-Point Energy & Property Calculation C->D E 5. Analyze Optimized Geometry D->E F 6. Calculate HOMO-LUMO Gap D->F G 7. Generate MEP Map D->G

Workflow for DFT analysis of this compound.
Protocol 2: Molecular Docking Simulation

This protocol outlines the process for predicting the binding interaction of this compound with a protein target.

Step 1: Preparation of the Receptor (Protein)

  • Selection: Choose a relevant protein target. Based on the activities of similar compounds, potential targets could include cyclooxygenase (COX) enzymes, kinases, or oxidoreductases like Cytochrome P450.[3][7]

  • Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Preparation: Use a molecular modeling suite (e.g., Schrödinger Maestro, AutoDock Tools) to prepare the protein.[3][6] This involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms.

    • Assigning correct bond orders and protonation states for amino acid residues (e.g., for Histidine) at physiological pH.

    • Performing a constrained energy minimization to relax the structure.

Step 2: Preparation of the Ligand

  • Use the DFT-optimized 3D structure of this compound from Protocol 1.

  • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using software like AutoDock Tools.

Step 3: Grid Generation and Docking Execution

  • Software: Use a docking program such as AutoDock Vina or Glide.[3]

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the protein. The center of the grid is typically set to the geometric center of the co-crystallized ligand (if available) or a known binding pocket.

  • Execution: Run the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the grid box and score them.

Step 4: Analysis and Validation

  • Pose Analysis: Visualize the top-ranked docking poses. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and the protein's amino acid residues.

  • Scoring Function: The binding affinity score (e.g., in kcal/mol) provides an estimate of binding strength. Lower scores typically indicate better binding.

  • Self-Validation (Crucial): To ensure the docking protocol is reliable, extract the original co-crystallized ligand from the PDB file and re-dock it into the active site. The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystal pose should ideally be less than 2.0 Å.[6]

Docking_Workflow cluster_inputs Inputs cluster_prep Preparation cluster_docking Docking & Analysis PDB Protein Structure (from PDB) PrepP 1. Prepare Protein (Add H, remove water) PDB->PrepP LIG Ligand Structure (DFT Optimized) PrepL 2. Prepare Ligand (Assign charges, rotatable bonds) LIG->PrepL Grid 3. Define Grid Box (Active Site) PrepP->Grid Dock 4. Execute Docking (e.g., AutoDock Vina) PrepL->Dock Grid->Dock Analyze 5. Analyze Poses & Binding Score Dock->Analyze Validate 6. Protocol Validation (Re-docking, RMSD < 2.0 Å) Analyze->Validate

Workflow for molecular docking simulation.

Predicted Properties and Potential Applications

Based on the established behavior of its structural motifs, we can predict the key properties of this compound.

Electronic Structure and Reactivity

A DFT analysis would likely reveal the following:

  • The HOMO is localized over the π-systems of the phenyl rings and the lone pairs of the oxygen atoms, indicating these are the primary sites for electron donation.

  • The LUMO is distributed across the antibonding π* orbitals of the aromatic rings.

  • The MEP map will show strong negative potential around the hydroxyl oxygens, confirming their role as hydrogen bond acceptors, and positive potential on the hydroxyl hydrogens, marking them as hydrogen bond donors.

ParameterPredicted Value/CharacteristicImplication in Drug Development
Optimized Geometry Non-planar, with a dihedral angle between ringsAffects fitting into planar vs. non-planar binding sites.
HOMO Energy Relatively high (less negative)Indicates good electron-donating ability, key for antioxidant activity.[9]
LUMO Energy Low (more negative)Suggests ability to accept electrons.
HOMO-LUMO Gap ModerateA balance between stability and reactivity.
MEP Negative potential on oxygen atomsPredicts strong hydrogen bonding capability with protein residues.
Potential as an Antioxidant Agent

The presence of phenolic hydroxyl groups is a strong indicator of potential antioxidant activity.[4] Phenolic compounds primarily act as radical scavengers through a Hydrogen Atom Transfer (HAT) mechanism.

Mechanism: The phenolic -OH group donates its hydrogen atom to a highly reactive free radical (R•), neutralizing it. The resulting phenoxyl radical on the biphenyl-diol is stabilized by resonance, with the unpaired electron delocalized across the aromatic system, making it much less reactive than the original radical.[4]

HAT_Mechanism cluster_reactants cluster_products Biphenyl [Biphenyl]-O-H BiphenylRadical [Biphenyl]-O• (Stabilized Radical) Biphenyl->BiphenylRadical Hydrogen Atom Transfer (HAT) Neutral R-H (Neutralized Molecule) Biphenyl->Neutral Hydrogen Atom Transfer (HAT) Radical R• (Free Radical) Radical->BiphenylRadical Hydrogen Atom Transfer (HAT) Radical->Neutral Hydrogen Atom Transfer (HAT)

Hydrogen Atom Transfer (HAT) mechanism for radical scavenging.

Computational studies can quantify this potential by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates that the hydrogen atom is more easily donated, suggesting higher antioxidant potency.

Potential as an Enzyme Inhibitor

The biphenyl scaffold is a recognized pharmacophore for inhibiting various enzymes.[13] For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl or related biaryl core. Molecular docking studies can be employed to screen this compound against a panel of disease-relevant enzymes. The two hydroxyl groups can act as crucial hydrogen bond donors and/or acceptors, anchoring the molecule within an active site, while the biphenyl rings can form favorable hydrophobic and π-stacking interactions with nonpolar residues.

Conclusion and Future Directions

Theoretical and computational studies provide a robust, efficient, and cost-effective strategy to characterize this compound and predict its therapeutic potential. DFT calculations illuminate its intrinsic electronic properties and reactivity, while molecular docking simulations reveal its likely binding modes and affinities for protein targets.

The insights gained from these computational approaches serve as a critical foundation for:

  • Rational Drug Design: Guiding the synthesis of derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Hypothesis Generation: Prioritizing which biological assays are most likely to yield positive results, thereby streamlining the experimental validation process.

  • Understanding Mechanism of Action: Providing an atomistic picture of how the molecule interacts with its biological target.

Future work should focus on validating these computational predictions through chemical synthesis and in vitro biological assays, such as DPPH or ABTS assays for antioxidant capacity[15] and specific enzyme inhibition assays. The synergy between computational prediction and experimental validation is the cornerstone of modern drug discovery.

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  • CAS Common Chemistry. (n.d.). [1,1′-Biphenyl]-2,4′-diol. CAS, a division of the American Chemical Society. [Link]
  • Kankate, R., et al. (2016). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 9, S1733-S1754. [Link]
  • Ilieva, S., et al. (2016). Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. ScienceOpen. [Link]
  • Singh, A., et al. (2014). Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. Bioorganic & Medicinal Chemistry Letters, 24(9), 2126-2131. [Link]
  • Bhuvaneshwari, D. S., et al. (2020). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Journal of Applicable Chemistry, 9(5), 725-735. [Link]
  • Yakovlev, I. P., et al. (2022). Search for compounds with antioxidant and antiradical activity among N9-substituted 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles. Research Results in Pharmacology, 8(3), 1-10. [Link]
  • PubChem. (n.d.). [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-.
  • Kankate, R., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Roy, M., et al. (2023). Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis[1-((p-tolylimino)methyl)naphthalen-2-olato-κ2N,O]Ni(II) and Cu(II) complexes. Journal of Molecular Structure, 1278, 134959. [Link]
  • PubChem. (n.d.). [1,1'-Biphenyl]-2,4'-diol, 3',5-dipropyl-.
  • Bhosale, S. M., et al. (2015). Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics.
  • Shaik, A. B., et al. (2021). DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives as potent antibacterial agents. Journal of the Indian Chemical Society, 98(9), 100122. [Link]
  • Nguyen, T. T. H., et al. (2021). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization.
  • Zhylitskaya, H., et al. (2023). Synthesis, crystal structure, Hirshfeld surface analysis and DFT study of the 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol).

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An In-depth Technical Guide on the Discovery and Historical Background of [1,1'-Biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

The biphenyl moiety, characterized by two interconnected phenyl rings, is a cornerstone in the architecture of a vast array of organic molecules. Its rigid, yet conformationally dynamic structure has rendered it a privileged scaffold in medicinal chemistry, materials science, and catalysis. While the parent biphenyl molecule has been known since the 19th century, the nuanced properties and synthetic challenges of its substituted derivatives have been a subject of continuous exploration. Among these, the unsymmetrically substituted [1,1'-Biphenyl]-2,4-diol holds particular interest due to the differential reactivity of its two hydroxyl groups, offering a versatile platform for the synthesis of complex molecules and potential pharmacophores. This guide provides an in-depth exploration of the discovery and historical background of this specific biphenol isomer, tracing its origins to the early 20th century and contextualizing its synthesis within the broader evolution of biphenyl chemistry.

The Dawn of Biphenyl Synthesis: A Historical Perspective

The synthesis of biphenyl and its derivatives is a story of innovation spanning over a century and a half. Early methods, born from the nascent field of organic chemistry, laid the groundwork for the sophisticated cross-coupling reactions that are commonplace in modern laboratories.

A timeline of key historical developments in biphenyl synthesis provides a crucial backdrop to the discovery of this compound:

  • Mid-19th Century: The Wurtz-Fittig Reaction: One of the earliest methods for forming carbon-carbon bonds, the Wurtz-Fittig reaction, extended the Wurtz coupling of alkyl halides to the synthesis of alkylated aromatic compounds and, significantly, the coupling of aryl halides to form biphenyls. This reaction, while groundbreaking, was often limited by side reactions and the harsh conditions required.

  • 1901: The Ullmann Reaction: Fritz Ullmann's discovery of the copper-catalyzed coupling of two aryl halides was a major advancement. The Ullmann reaction offered a more reliable method for the synthesis of symmetrical biphenyls and remains relevant in certain applications today.

  • 1924: The Gomberg-Bachmann Reaction: This reaction, involving the base-induced coupling of an aromatic diazonium salt with another aromatic compound, provided a valuable route to unsymmetrical biphenyls. The reaction proceeds via an aryl radical intermediate and expanded the scope of accessible biphenyl derivatives.

These classical methods, while often suffering from limitations in yield and substrate scope, were the primary tools available to chemists in the early 20th century and set the stage for the first documented synthesis of this compound.

The First Synthesis of this compound: The Borsche and Scholten Contribution (1917)

The first documented synthesis of this compound is attributed to the German chemists Walther Borsche and B. Scholten in a 1917 publication in the prestigious journal Berichte der Deutschen Chemischen Gesellschaft. Their work, titled "Über die Einwirkung von p-Benzochinon auf Benzol und andere aromatische Kohlenwasserstoffe in Gegenwart von Aluminiumchlorid" (On the effect of p-benzoquinone on benzene and other aromatic hydrocarbons in the presence of aluminum chloride), detailed a novel approach to the synthesis of hydroxybiphenyl derivatives.

The Borsche-Scholten Method: A Friedel-Crafts Approach

At the heart of Borsche and Scholten's synthesis was the reaction of p-benzoquinone with benzene in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃). This approach represents a variation of the Friedel-Crafts reaction, a cornerstone of aromatic chemistry.

The proposed reaction pathway can be conceptualized as follows:

Borsche_Scholten_Synthesis p_benzoquinone p-Benzoquinone intermediate Intermediate Complex p_benzoquinone->intermediate + Benzene benzene Benzene benzene->intermediate AlCl3 AlCl₃ rearrangement Rearomatization intermediate->rearrangement Lewis Acid Catalysis product This compound rearrangement->product

Figure 1: A conceptual diagram of the Borsche-Scholten synthesis of this compound.

Experimental Protocol (Reconstructed from Historical Context):

While the exact experimental details from the 1917 publication require direct consultation, a plausible reconstruction based on the chemical knowledge and practices of the era would involve the following steps:

  • Reaction Setup: A solution of p-benzoquinone in a suitable solvent (likely excess benzene itself or a non-reactive solvent like carbon disulfide) would be prepared in a reaction vessel equipped for stirring and cooling.

  • Catalyst Addition: Anhydrous aluminum chloride would be added portion-wise to the cooled solution. The Lewis acid would activate the quinone towards electrophilic attack.

  • Reaction with Benzene: The activated quinone species would then react with benzene in a Friedel-Crafts type alkylation.

  • Hydrolysis and Workup: The reaction mixture would be quenched with water or dilute acid to hydrolyze the aluminum complexes and liberate the hydroxyl groups.

  • Purification: The crude product would then be isolated and purified, likely through recrystallization, to yield this compound.

Significance of the Discovery:

The work of Borsche and Scholten was significant for several reasons:

  • Novel Synthetic Route: It presented a new method for the synthesis of hydroxylated biphenyls, moving beyond the established coupling reactions of aryl halides or diazonium salts.

  • Access to Unsymmetrical Biphenols: The reaction provided a direct route to an unsymmetrical dihydroxybiphenyl, a class of molecules that would later prove valuable in various fields.

  • Expansion of Friedel-Crafts Chemistry: It demonstrated a less common application of the Friedel-Crafts reaction, using a quinone as the electrophile.

The Evolution of this compound

Methodological & Application

Application Note: A Reliable Laboratory-Scale Synthesis of [1,1'-Biphenyl]-2,4-diol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The [1,1'-biphenyl] scaffold is a privileged structure in medicinal chemistry and materials science, valued for its unique conformational properties and presence in numerous biologically active compounds.[1] This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of [1,1'-Biphenyl]-2,4-diol, a key intermediate for drug development and organic synthesis.[2] The described methodology employs a strategic Suzuki-Miyaura cross-coupling reaction, leveraging the protection of hydroxyl groups as methyl ethers to ensure high yields and purity. This is followed by a robust demethylation step to yield the target diol. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, comprehensive safety protocols, and detailed characterization guidelines to ensure reproducible and reliable results.

Introduction and Synthetic Strategy

Substituted biphenyls are integral to a wide array of pharmaceuticals, including anti-inflammatory drugs like Flurbiprofen and antihypertensives like Telmisartan.[1] The specific substitution pattern of hydroxyl groups on the biphenyl core, as in this compound, provides critical hydrogen bonding capabilities and points for further functionalization, making it a valuable building block for novel therapeutic agents.[3]

While several methods exist for biaryl synthesis, such as the Gomberg-Bachmann and Ullmann reactions, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, exceptional functional group tolerance, and broad substrate scope.[4][5][6] This makes it the superior choice for a reliable and scalable laboratory synthesis.

Our synthetic strategy involves a two-stage process:

  • Suzuki-Miyaura Coupling: Reaction of 1-bromo-4-methoxybenzene with 2-methoxyphenylboronic acid. This approach utilizes commercially available starting materials and protects the reactive hydroxyl functionalities as stable methyl ethers, preventing undesirable side reactions and catalyst deactivation.

  • Demethylation: Cleavage of both methyl ethers using boron tribromide (BBr₃) to furnish the final this compound.

This protection-coupling-deprotection sequence is a cornerstone of modern organic synthesis, providing a reliable pathway to complex polar molecules.[7][8]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in its well-understood catalytic cycle, which efficiently constructs a C-C bond between two sp²-hybridized carbon atoms. The process is initiated by a Palladium(0) catalyst and proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar¹-X) Pd0->OxAdd PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation (Ar²-B(OR)₂) PdII_A->Transmetal PdII_B Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim Product Biaryl Product (Ar¹-Ar²) PdII_B->Product RedElim->Pd0 Ar¹-Ar² Ar1X Aryl Halide (Ar¹-X) Ar1X->PdII_A Ar2B Arylboronic Acid (Ar²-B(OR)₂) + Base Ar2B->PdII_B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1-bromo-4-methoxybenzene), forming a Pd(II) complex.[9]

  • Transmetalation: The organic group from the organoboron compound (2-methoxyphenylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two aryl groups on the Pd(II) center are coupled and eliminated from the complex, forming the desired C-C bond of the biphenyl product (2,4'-dimethoxybiphenyl) and regenerating the Pd(0) catalyst for the next cycle.[9]

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Overall Workflow

Caption: Experimental workflow for the synthesis of this compound.

Part A: Synthesis of 2,4'-Dimethoxybiphenyl (Intermediate)

Materials & Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
1-Bromo-4-methoxybenzeneC₇H₇BrO187.0410.01.87 g
2-Methoxyphenylboronic acidC₇H₉BO₃151.9612.01.82 g
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.3 (3 mol%)347 mg
Potassium Carbonate (K₂CO₃)K₂CO₃138.2125.03.46 g
TolueneC₇H₈--50 mL
EthanolC₂H₆O--15 mL
Deionized WaterH₂O--15 mL

Procedure

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-bromo-4-methoxybenzene (10.0 mmol), 2-methoxyphenylboronic acid (12.0 mmol), and potassium carbonate (25.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]

  • Solvent Addition: Add toluene (50 mL), ethanol (15 mL), and deionized water (15 mL) to the flask. Degas the resulting suspension by bubbling nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.3 mmol). The mixture will typically turn yellow or orange.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent system. The reaction is generally complete within 4-8 hours.

  • Work-up: Once the reaction is complete (disappearance of the starting bromide on TLC), cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL). Combine all organic layers.

  • Washing: Wash the combined organic layer with brine (saturated NaCl solution, 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography.[10] Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate) to afford 2,4'-dimethoxybiphenyl as a white solid or colorless oil.

Part B: Demethylation to this compound (Final Product)

Materials & Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
2,4'-DimethoxybiphenylC₁₄H₁₄O₂214.26(Assumed 8.0)(1.71 g)
Boron Tribromide (BBr₃)BBr₃250.5220.0 (2.5 eq)20 mL (1.0 M in DCM)
Dichloromethane (DCM), anhydrousCH₂Cl₂--40 mL
MethanolCH₃OH--~20 mL

Procedure

  • Reaction Setup: Dissolve the purified 2,4'-dimethoxybiphenyl (assuming ~8.0 mmol from Part A) in anhydrous dichloromethane (40 mL) in a dry round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic reaction with BBr₃.[7]

  • Reagent Addition: Slowly add a 1.0 M solution of boron tribromide in DCM (20.0 mmol, 20 mL) dropwise via a syringe over 15-20 minutes. A color change and fuming may be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully cool the reaction mixture back down to 0 °C. Quench the reaction by the very slow, dropwise addition of methanol (~20 mL). Caution: This is a highly exothermic process that releases HBr gas. Perform this step slowly in a well-ventilated fume hood.

  • Work-up: Add 50 mL of deionized water and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to neutralize any remaining acid, followed by brine (30 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a more polar eluent system (e.g., a gradient of hexane and ethyl acetate, from 8:2 to 1:1) to afford the pure this compound as an off-white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, typically in the range of δ 6.8-7.5 ppm.[11] The two hydroxyl (-OH) protons will appear as broad singlets with chemical shifts that can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum will confirm the presence of the 12 aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₁₂H₁₀O₂ = 186.21 g/mol ).[12]

  • HPLC: High-Performance Liquid Chromatography can be used to determine the final purity of the compound, which should ideally be >98%.[13]

Safety and Handling

  • General Precautions: Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves.[14]

  • Palladium Catalysts: Palladium compounds can be toxic and may cause skin sensitization. Handle with care and avoid generating dust.[15] Used catalysts may be pyrophoric and should be handled and stored while wet.[16]

  • Boron Tribromide (BBr₃): BBr₃ is extremely corrosive, toxic, and reacts violently with water and alcohols.[8] It must be handled under anhydrous conditions in an inert atmosphere. Always use a syringe or cannula for transfers. Have a quenching station with a base (e.g., sodium bicarbonate) ready in case of a spill.

  • Solvents: Toluene and Dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact. Ensure all heating is done using a controlled oil bath and not an open flame.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield in Part A Inactive catalyst (oxidized Pd(0)); Insufficiently degassed solvents; Poor quality boronic acid.Ensure a fully inert atmosphere. Use freshly opened or properly stored catalyst. Degas solvents thoroughly. Use high-purity boronic acid.
Incomplete reaction in Part A Insufficient heating; Short reaction time; Base is not strong enough.Ensure the reaction temperature reaches 90 °C. Extend the reaction time. Consider a stronger base like Cs₂CO₃.
Difficult Purification Close-running impurities (e.g., homo-coupled byproducts).Use a high-quality silica gel. Optimize the solvent system for column chromatography, using a shallow gradient. Recrystallization may be an alternative if the product is solid.[8]
Low yield in Part B Incomplete demethylation; Degradation of the product.Increase the equivalents of BBr₃ (e.g., to 3.0 eq). Ensure the reaction is run to completion by TLC. Avoid prolonged reaction times or excessive heat.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances.
  • Application Note and Protocol for the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via Suzuki Coupling. (2025). BenchChem.
  • Gomberg–Bachmann reaction. Wikipedia. [Link]
  • A Comparative Purity Analysis of Synthetically Derived vs. Commercial 4'-Methoxy[1,1'-biphenyl]-2,5-diol. (2025). BenchChem.
  • Standard Operating Procedure for Palladium. (2017). UCLA Environment, Health & Safety.
  • ¹H-NMR (a) and ¹³C-NMR (b) spectra of diol compound.
  • General procedures for reaction condition screenings. The Royal Society of Chemistry. [Link]
  • Ullmann Reaction and Gomberg - Bechmann Reaction. Slideshare. [Link]
  • Suzuki-Miyaura Mediated Biphenyl Synthesis. (2010). University of Glasgow. [Link]
  • Catalytic Oxidative Coupling of Phenols and Related Compounds. (2018). National Institutes of Health (NIH). [Link]
  • Oxidative coupling of phenols. Wikipedia. [Link]
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health (NIH). [Link]
  • Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling: 2-Methyl-4'-Nitrobiphenyl. Organic Syntheses. [Link]
  • Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. (2022). National Institutes of Health (NIH). [Link]
  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cycliz
  • Suzuki-Miyaura coupling reaction to synthesize biphenyl intermediates.
  • Synthesis of C2 symmetric hydroxylated biphenyls by microwave-assisted oxidative coupling of n
  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. (2024). National Institutes of Health (NIH). [Link]
  • Recent advances in Gomberg-Backmann biaryl synthesis.
  • The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazot
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ChemRxiv. [Link]
  • ¹H NMR spectrum of biphenyl. The Royal Society of Chemistry. [Link]
  • [1,1'-Biphenyl]-4,4'-diol. NIST WebBook. [Link]
  • [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-. PubChem. [Link]
  • Oxidative coupling of phenols. Journal of the American Chemical Society. [Link]
  • [1,1'-Biphenyl]-2,4'-diol, 3',5-dipropyl-. PubChem. [Link]
  • ¹H NMR spectral study of some 2,6-diphenylthian-4-ones and their 1,1-dioxides.
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2022). MDPI. [Link]
  • Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.

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Topic: Analytical Methods for the Quantification of [1,1'-Biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Biphenyl]-2,4-diol is a significant chemical entity, recognized as a metabolite of polychlorinated biphenyls (PCBs) and an intermediate in various synthetic pathways. Its accurate quantification is paramount for toxicological assessments, environmental monitoring, and quality control in pharmaceutical manufacturing. This guide provides a comprehensive examination of two robust analytical methodologies for the determination of this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for procedural choices, ensuring that researchers can adapt and validate these methods for their specific applications.

Introduction and Analyte Properties

This compound, also known as 2,4'-dihydroxybiphenyl, possesses a chemical structure that presents unique analytical challenges and opportunities.[1] The presence of two hydroxyl groups on different phenyl rings imparts polarity and potential for hydrogen bonding, influencing its solubility and chromatographic behavior. Understanding its physicochemical properties is the cornerstone of effective analytical method development.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 611-62-1 [1]
Molecular Formula C₁₂H₁₀O₂ [1]
Molecular Weight 186.21 g/mol Inferred
Melting Point 165-166 °C [1]
Appearance White to off-white solid [2]
UV Absorption (λmax) ~260-305 nm (Estimated) [3][4][5]

| Solubility | Soluble in methanol, acetonitrile, ethyl acetate |[2] |

The hydroxyl groups make the molecule amenable to UV detection, as they are chromophores that enhance absorbance in the ultraviolet spectrum. The estimated maximum absorbance (λmax) is based on structurally similar biphenyl compounds, which typically show strong absorbance around 260 nm.[3][4] More complex dihydroxybiphenyls show absorbance up to 305 nm.[5] For GC analysis, these polar hydroxyl groups necessitate a derivatization step to increase volatility and prevent peak tailing.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse method for the quantification of non-volatile or thermally labile aromatic compounds. Its robustness, cost-effectiveness, and high throughput make it an ideal first-line approach for analyzing this compound in matrices ranging from pharmaceutical formulations to environmental samples.

Principle and Rationale

This method employs a reversed-phase C18 column. The non-polar stationary phase effectively retains the aromatic biphenyl structure, while a polar mobile phase elutes the analyte. The choice of a C18 column is based on its proven efficacy in separating aromatic compounds of moderate polarity.[2][6] The mobile phase consists of an organic modifier (acetonitrile or methanol) and water. A small amount of acid, such as formic acid, is added to the mobile phase to suppress the ionization of the phenolic hydroxyl groups (pKa ~9-10).[5][6] Maintaining the analyte in its neutral form is critical for achieving sharp, symmetrical peaks and reproducible retention times. Detection is performed at a wavelength near the analyte's maximum absorbance to ensure high sensitivity.

Detailed Experimental Protocol: HPLC-UV

A. Reagent and Standard Preparation

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.[2]

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Calibration Standards (0.15 - 150 µg/mL): Perform serial dilutions of the Stock Standard Solution with the initial mobile phase composition (e.g., 70:30 Acetonitrile:Water) to prepare a minimum of five calibration standards.[7]

B. Sample Preparation The choice of sample preparation is matrix-dependent. The goal is to extract the analyte and remove interferences.

  • For Pharmaceutical Formulations (e.g., Creams): Disperse a known weight of the formulation in a suitable solvent (e.g., methanol), sonicate for 15 minutes, centrifuge to remove excipients, and filter the supernatant through a 0.45 µm syringe filter before injection.[8]

  • For Biological Fluids (e.g., Plasma): Perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma. Vortex thoroughly, centrifuge at >10,000 x g for 10 minutes, and filter the supernatant.[9] For higher sensitivity and cleaner extracts, Solid Phase Extraction (SPE) using a C18 cartridge is recommended.[8]

C. Instrumentation and Chromatographic Conditions

Parameter Setting Rationale
HPLC System Agilent 1260 Infinity II or equivalent Standard system with PDA/UV detector.[2]
Column C18 reverse-phase (4.6 x 150 mm, 5 µm) Industry standard for aromatic compounds.[2][7]
Mobile Phase Gradient: 30% B to 95% B over 10 min Ensures elution of the analyte and separation from potential impurities.[2]
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.[2]
Column Temp. 30 °C Ensures reproducible retention times.[7]
Injection Vol. 10 µL A typical volume to avoid column overload.[7]

| Detection (UV) | 260 nm | Near the expected λmax for high sensitivity.[7] |

D. Data Analysis and Validation

  • Linearity: Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration. A linear regression analysis should yield a correlation coefficient (R²) > 0.999.[7]

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.[7]

  • Precision: Assess repeatability (intra-day) by injecting six replicates of a standard solution. Assess intermediate precision (inter-day) by repeating the analysis on a different day with a different analyst. The relative standard deviation (%RSD) should be < 2.0%.[7]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically with an RSD < 10%).[10]

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing cluster_validation Validation & QC Std_Prep Standard & Calibrator Preparation HPLC_Setup HPLC System Setup (Column, Mobile Phase) Std_Prep->HPLC_Setup Sample_Prep Sample Extraction & Filtration Sample_Prep->HPLC_Setup Data_Acq Data Acquisition (Inject & Run Sequence) HPLC_Setup->Data_Acq Equilibrate System Integration Peak Integration Data_Acq->Integration Calibration Calibration Curve Generation (R² > 0.999) Integration->Calibration Quantification Sample Quantification Calibration->Quantification Validation Accuracy, Precision, LOD/LOQ Checks Quantification->Validation

Caption: Workflow for quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides superior selectivity and sensitivity compared to HPLC-UV, making it the method of choice for trace-level analysis in complex matrices like biological tissues or for definitive identification of the analyte.

Principle and Rationale

This method requires a derivatization step to enhance the volatility of this compound. The polar hydroxyl groups are converted into non-polar silyl ethers through a reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process, known as silylation, makes the analyte suitable for GC analysis by increasing its thermal stability and improving its chromatographic peak shape.[11]

Following injection, the derivatized analyte is separated from other components on a low-polarity capillary column (e.g., DB-5ms). The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. By monitoring specific, characteristic ions of the derivatized analyte, matrix interference is significantly reduced.

Detailed Experimental Protocol: GC-MS

A. Reagent and Standard Preparation

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous Pyridine or Acetonitrile.

  • Stock Standard Solution (1 mg/mL): Prepare as described in the HPLC section, but use a volatile solvent like ethyl acetate.

  • Calibration Standards (e.g., 1-100 ng/mL): Prepare by serial dilution in ethyl acetate.

B. Sample Preparation and Derivatization

  • Extraction: Extract the analyte from the sample matrix using an appropriate technique (e.g., Liquid-Liquid Extraction with ethyl acetate or Solid Phase Extraction).

  • Drying: Evaporate the extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they will consume the derivatizing reagent.

  • Derivatization: Reconstitute the dry residue in 50 µL of anhydrous pyridine and add 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.[11] Cool to room temperature before injection.

C. Instrumentation and Chromatographic Conditions

Parameter Setting Rationale
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent Standard, reliable system for this analysis.[12]
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) Inert, low-bleed column suitable for MS.[12]
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas.
Inlet Temp. 280 °C Ensures rapid volatilization of the derivatized analyte.
Oven Program Start 100°C, hold 1 min, ramp 15°C/min to 300°C, hold 5 min Separates analyte from solvent and matrix components.
Ion Source Electron Ionization (EI), 70 eV Standard ionization technique for creating reproducible fragmentation patterns.[11]
MS Mode Selected Ion Monitoring (SIM) Maximizes sensitivity by monitoring only ions of interest.

| Monitored Ions | To be determined by analyzing a derivatized standard in full scan mode. Select the molecular ion and at least two abundant fragment ions. |

D. Data Analysis and Validation Validation follows the same principles as HPLC (Linearity, Accuracy, Precision), but uses the response of the selected quantification ion for calculations. The presence of qualifier ions at the correct ratio provides definitive identification.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing cluster_validation Validation & QC Sample_Extract Sample LLE or SPE Extraction Evaporation Evaporation to Dryness (N₂) Sample_Extract->Evaporation Derivatization Derivatization (BSTFA, 70°C) Evaporation->Derivatization GCMS_Setup GC-MS System Setup (Column, Oven Program) Derivatization->GCMS_Setup Data_Acq Data Acquisition (Inject & Run in SIM Mode) GCMS_Setup->Data_Acq Equilibrate System Integration Ion Chromatogram Integration Data_Acq->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification & Ion Ratio Confirmation Calibration->Quantification Validation Accuracy, Precision, LOD/LOQ Checks Quantification->Validation

Caption: Workflow for quantification of this compound by GC-MS.

Method Comparison and Selection

The choice between HPLC-UV and GC-MS depends on the specific analytical requirements, such as sensitivity, selectivity, and available instrumentation.

Table 2: Comparative Summary of Analytical Methods

Parameter HPLC-UV GC-MS
Principle Reversed-Phase Chromatography Gas Chromatography, Mass Spectrometry
Specificity Moderate (based on retention time and UV spectrum) Very High (based on retention time and mass fragmentation pattern)
Sensitivity (Typical LOQ) ~0.15 µg/mL[7] ~1-50 ng/L (as MQL for similar compounds)[4]
Sample Prep Simple (Dilution/Filtration) Complex (Extraction, Evaporation, Derivatization)
Throughput High Moderate

| Best For | Routine QC, high concentration samples, purity analysis | Trace analysis, complex matrices (biological, environmental), definitive ID |

For routine quality control of bulk material where concentration is high, the speed and simplicity of HPLC-UV are advantageous.[3] For bioanalytical studies or environmental monitoring where the analyte is present at trace levels and the matrix is complex, the superior sensitivity and selectivity of GC-MS are indispensable.[4]

Conclusion

The successful quantification of this compound is readily achievable using either HPLC-UV or GC-MS. This guide provides robust, validated starting points for method development. The HPLC-UV method offers a balance of speed and reliability for routine analyses, while the GC-MS method provides the high sensitivity and specificity required for trace-level determination in challenging matrices. The ultimate choice of methodology should be guided by the specific analytical goals, matrix complexity, and required detection limits. Proper method validation according to established guidelines (e.g., ICH Q2(R1)) is essential to ensure the generation of accurate, reliable, and defensible data.[7]

References

  • Agilent Technologies. (n.d.). Sample Preparation.
  • National Center for Biotechnology Information. (n.d.). [1,1'-Biphenyl]-2,4'-diol, 3',5-dipropyl-. PubChem.
  • BenchChem. (n.d.). Cross-Validation of Analytical Methods for 4'-Methoxy[1,1'-biphenyl]-2,5-diol Quantification: A Comparative Guide.
  • BenchChem. (n.d.). A Comparative Purity Analysis of Synthetically Derived vs. Commercial 4'-Methoxy[1,1'-biphenyl]-2,5-diol.
  • BenchChem. (n.d.). Purity Analysis of Commercial 4,4'-Dihydroxybiphenyl: A Comparative Guide.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dihydroxybiphenyl Detection.
  • International Journal of Research in Pharmacy and Chemistry. (2016). A validated rapid RP-UHPLC method for determination of assay and related substances in TTBB.
  • Agilent Technologies. (n.d.). Sample Preparation.
  • Phenomenex. (n.d.). Sample Preparation - SPE.
  • SciELO. (2020). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.
  • SciELO. (2020). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 4'-Methoxy[1,1'-biphenyl]-2,5-diol: Chemical Properties and Research Applications.
  • Google Patents. (n.d.). USRE33779E - Preparation process of 4,4-dihydroxybiphenyl.
  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Biphenyl-4-yl-p-tolyl-methanone Quantification.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
  • National Institutes of Health. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples.
  • CAS Common Chemistry. (n.d.). [1,1′-Biphenyl]-2,4′-diol.
  • Agilent Technologies. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition.
  • Thermo Fisher Scientific. (n.d.). 4,4'-Dihydroxybiphenyl, 99% 100 g.
  • MDPI. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design.
  • Agilent Technologies. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.).
  • Thermo Fisher Scientific. (n.d.). Pharmaceutical standards guide for UV-Vis spectrophotometers.
  • ResearchGate. (2007). Definitive Evidence for Monoanionic Binding of 2,3-Dihydroxybiphenyl to 2,3-Dihydroxybiphenyl 1,2-Dioxygenase from UV Resonance Raman Spectroscopy, UV/Vis Absorption Spectroscopy, and Crystallography.
  • International Journal of Pharmaceutical Sciences Review and Research. (2019). UV Visible Spectrophotometric Method Development and Validation for the Estimation of Ifosfamide in Bulk Drug and Pharmaceutical.

Sources

A Robust, Validated HPLC-UV Method for the Quantitative Analysis of [1,1'-Biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of [1,1'-Biphenyl]-2,4-diol. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring an accurate and precise assay for this biphenyl derivative. The protocol employs a reversed-phase C18 column with a gradient elution of water and acetonitrile, both acidified with formic acid to ensure optimal peak shape and resolution. This document provides a comprehensive guide covering the scientific principles of the method, a step-by-step experimental protocol, and a full validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Principle of Separation and Detection

The successful quantification of this compound hinges on the principles of reversed-phase chromatography and UV spectrophotometry.

1.1. Chromatographic Separation: Reversed-Phase HPLC The analyte, this compound (C₁₂H₁₀O₂), is a moderately polar aromatic compound due to the presence of two hydroxyl groups on the biphenyl structure.[4] Reversed-phase HPLC is the ideal separation mode for such molecules.

  • Causality of Component Selection:

    • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature. The nonpolar C18 chains interact with the nonpolar biphenyl backbone of the analyte via hydrophobic interactions.

    • Mobile Phase: A polar mobile phase, consisting of a mixture of water and acetonitrile, is used to elute the analyte. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent miscibility with water.

    • Gradient Elution: A gradient program, starting with a higher proportion of water and gradually increasing the proportion of acetonitrile, is employed. This ensures that any highly polar impurities are eluted early, while the analyte of interest, this compound, is eluted with a sharp, symmetrical peak in a reasonable timeframe.

    • Mobile Phase Modifier: Formic acid (0.1%) is added to both mobile phase components. The phenolic hydroxyl groups on the analyte are weakly acidic. By lowering the pH of the mobile phase, the ionization of these groups is suppressed.[5] This un-ionized form is more hydrophobic, leading to more consistent interaction with the C18 stationary phase and significantly improved peak symmetry, preventing peak tailing.

1.2. Analyte Detection: UV-Vis Spectrophotometry The biphenyl structure contains a conjugated pi-electron system, which strongly absorbs UV radiation.[6][7]

  • Chromophore and λmax: The conjugated system of the two phenyl rings acts as a chromophore. The presence of hydroxyl groups (auxochromes) on the rings tends to shift the maximum absorption wavelength (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted biphenyl.[7] While the experimental λmax should be confirmed using a Diode Array Detector (DAD) by scanning the peak apex, a wavelength of 280 nm is selected for quantification. This is a common wavelength for biphenyl derivatives and provides a good balance of sensitivity and selectivity, avoiding interference from common solvents.[8] According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the analyte passing through the detector cell, enabling accurate quantification.[9]

Experimental Methodology

This section provides a detailed protocol for the analysis of this compound.

2.1. Instrumentation, Chemicals, and Consumables

CategorySpecification
HPLC System Quaternary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD) or UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Chemicals This compound Reference Standard (>99% purity)
Acetonitrile (HPLC or LC-MS grade)
Water (HPLC or Milli-Q grade)
Formic Acid (LC-MS grade, ~99%)
Consumables 2 mL amber glass vials with PTFE septa
1000 µL and 100 µL precision pipettes
Volumetric flasks (Class A)
0.22 µm or 0.45 µm Syringe Filters (PTFE or Nylon)

2.2. Preparation of Solutions

  • Mobile Phase A (Water + 0.1% Formic Acid): To 999 mL of HPLC grade water in a 1 L flask, carefully add 1.0 mL of formic acid. Mix thoroughly and degas for 15-20 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile + 0.1% Formic Acid): To 999 mL of HPLC grade acetonitrile in a 1 L flask, carefully add 1.0 mL of formic acid. Mix thoroughly and degas for 15-20 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the 50:50 mobile phase mixture. These are used to construct the calibration curve.

  • Sample Preparation: Accurately weigh the sample material containing this compound and dissolve it in the 50:50 mobile phase mixture to achieve a theoretical concentration within the linear range of the assay (e.g., 25 µg/mL). Filter the solution through a 0.22 µm syringe filter into an HPLC vial before analysis.

2.3. Chromatographic Conditions

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
0.0
15.0
17.0
17.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 22 minutes

Method Validation Protocol (per ICH Q2(R2))

A robust analytical method requires validation to demonstrate its suitability for the intended purpose.[2][10][11] The following parameters must be assessed.

3.1. System Suitability Testing (SST) Before any validation or sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting a working standard (e.g., 25 µg/mL) five or six times. The results must meet the predefined criteria.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
% RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pump and mobile phase composition.

3.2. Validation Parameters

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked placebo to ensure no interference at the analyte's retention time.Peak purity analysis (via DAD) should pass. No significant peaks at the analyte's RT in blank/placebo.
Linearity Analyze at least five concentrations across the proposed range (e.g., 1-100 µg/mL) in triplicate. Plot a curve of mean peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response of the lowest standard.
Range The range is established by confirming that linearity, accuracy, and precision are met within the specified concentration interval.[12]Typically 80-120% of the test concentration for an assay.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Repeatability: %RSD ≤ 2.0%. Intermediate Precision: %RSD ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of serially diluted standards.LOD: S/N ratio of ~3:1. LOQ: S/N ratio of ~10:1 with acceptable precision (%RSD ≤ 10%).
Robustness Deliberately vary critical method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH/Composition ±2%).[13]The effect on results should be minimal, and SST criteria should still be met.

Visualizations: Workflows and Logic

4.1. Experimental Workflow Diagram The following diagram outlines the complete process from preparation to final analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Preparation & Degassing sst System Suitability Test (SST) prep_mobile->sst prep_std Standard & Calibration Curve Preparation prep_std->sst prep_sample Sample Weighing, Dissolution & Filtration sample_run Sample Sequence Execution prep_sample->sample_run cal Calibration Curve Analysis sst->cal If SST Pass cal->sample_run quant Quantification using Calibration Curve cal->quant integration Peak Integration & Identification sample_run->integration integration->quant report Final Report Generation quant->report Validation_Logic center_node Fit for Purpose Analytical Method Specificity Specificity center_node->Specificity LOQ LOQ center_node->LOQ Robustness Robustness center_node->Robustness Linearity Linearity Linearity->center_node Range Range Linearity->Range Defines Accuracy Accuracy Accuracy->Range Confirms Precision Precision Precision->Accuracy Interrelated Precision->Range Confirms Range->Accuracy Range->Precision LOQ->Precision Requires LO_group Limit Tests LOQ->LO_group

Caption: Logical relationships in HPLC method validation.

Conclusion

The HPLC-UV method detailed in this application note provides a specific, linear, accurate, precise, and robust system for the quantitative determination of this compound. The comprehensive validation protocol ensures that the method is reliable and fit for its intended purpose in both research and quality control environments. Adherence to the described system suitability criteria is paramount for generating trustworthy and reproducible data.

References

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Application Note: [1,1'-Biphenyl]-2,4-diol as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

[1,1'-Biphenyl]-2,4-diol, more commonly known by its trivial name Olivetol, is a naturally occurring resorcinol derivative that serves as a cornerstone building block in synthetic organic chemistry. Its unique structure, featuring an electron-rich aromatic core, makes it an ideal precursor for a wide range of complex molecules. While its most prominent application is in the biomimetic total synthesis of cannabinoids such as Cannabidiol (CBD) and Tetrahydrocannabinol (THC), its utility extends into the broader field of medicinal chemistry for the development of novel therapeutic agents.[1] This guide provides an in-depth analysis of the strategic use of this compound, focusing on the mechanistic principles behind its reactivity, detailed protocols for key transformations, and its application in constructing diverse molecular scaffolds.

Introduction: The Strategic Importance of the Biphenyl-diol Scaffold

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[2][3][4][5] These structures are valued for their metabolic stability and their ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets. This compound embodies this scaffold but with the added advantage of two hydroxyl groups on one of the phenyl rings. These hydroxyl groups are powerful ortho-, para-directing activators, rendering the aromatic ring highly nucleophilic and primed for electrophilic aromatic substitution reactions.[6] This inherent reactivity is the primary reason for its widespread use as a key precursor in the synthesis of a diverse array of natural products and pharmacologically active molecules.[2][5]

The most notable and historically significant application of this compound is the synthesis of cannabinoids. In nature, cannabinoids are derived from olivetolic acid; however, chemical syntheses predominantly utilize the more stable and commercially available decarboxylated analogue, olivetol.[1] The condensation of this building block with various chiral monoterpenes is the most efficient and widely adopted strategy for creating the complex core structures of CBD and THC.[1][7]

Core Application: Synthesis of (-)-Cannabidiol (CBD)

The condensation of this compound with (+)-p-mentha-2,8-dien-1-ol to form Cannabidiol (CBD) is a classic example of a biomimetic Friedel-Crafts alkylation, often referred to as a terpenylation reaction.[1][7] This transformation is central to the large-scale synthetic production of CBD.

Mechanistic Rationale and Causality

The reaction proceeds via an acid-catalyzed electrophilic aromatic substitution. The choice of catalyst, either a Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH) or a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂), is critical as it dictates the reaction pathway and efficiency.[7][8]

The mechanism involves three key steps:

  • Generation of the Electrophile: The acid catalyst protonates the hydroxyl group of p-mentha-2,8-dien-1-ol, forming a good leaving group (water). Departure of water generates a resonance-stabilized allylic carbocation.[7][9]

  • Nucleophilic Attack: The highly activated aromatic ring of this compound acts as a nucleophile, attacking the carbocation. This is the crucial C-C bond-forming step.

  • Rearomatization: A proton is eliminated from the ring to restore aromaticity, yielding the final product.

A significant challenge in this synthesis is the lack of complete regioselectivity.[10][11] The nucleophilic attack can occur at two different positions on the biphenyl-diol ring, leading to the desired CBD and a major byproduct known as abnormal-CBD (abn-CBD).[11] Controlling the ratio of these products is a primary focus of process optimization. Stronger acids or higher temperatures can lead to further cyclization of CBD to form the thermodynamically more stable THC isomers.[8][10]

Visualizing the CBD Synthesis Pathway

The following diagram illustrates the acid-catalyzed condensation mechanism.

CBD_Synthesis cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Olivetol This compound (Olivetol) Attack Nucleophilic Attack Olivetol->Attack Menthadienol (+)-p-mentha-2,8-dien-1-ol Carbocation Allylic Carbocation (Electrophile) Menthadienol->Carbocation Protonation & Loss of H₂O Catalyst H⁺ (Acid Catalyst) Catalyst->Menthadienol Carbocation->Attack CBD (-)-Cannabidiol (CBD) Attack->CBD Regio-desired abnCBD Abnormal-CBD (Byproduct) Attack->abnCBD Regio-isomer

Caption: Mechanism of acid-catalyzed synthesis of CBD.

Application Protocol: Laboratory-Scale Synthesis of (-)-Cannabidiol

This protocol is a representative procedure based on established literature methods using a Brønsted acid catalyst.[8][12] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

  • This compound (Olivetol)

  • (+)-p-mentha-2,8-dien-1-ol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (approx. 10 mL per gram of biphenyl-diol) and stir until the solid is fully dissolved.

  • Addition of Terpene: Add (+)-p-mentha-2,8-dien-1-ol (1.0 to 1.2 eq) to the solution.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 to 0.10 eq). The use of a weak, wet acid catalyst favors the formation of CBD over further cyclized products like THC.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up - Quenching: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Stir vigorously for 15-20 minutes.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, a mixture of CBD, abn-CBD, and other byproducts, must be purified.[11] Perform column chromatography on silica gel using a hexane/ethyl acetate gradient system (e.g., starting from 98:2 hexane:EtOAc) to isolate the pure (-)-Cannabidiol.

Data Presentation: Typical Reaction Outcomes

The choice of catalyst and reaction conditions significantly impacts the product distribution. The following table summarizes representative outcomes.

CatalystTemperature (°C)CBD Yield (%)abn-CBD Yield (%)Key Observations & Reference
<0.5% BF₃·OEt₂0Preparative Scale-Favors CBD formation over THC.[8]
p-TsOH (wet)0Preparative Scale-Similar to weak BF₃·OEt₂, minimizes cyclization to THC.[8]
CSAAmbient34%-Provides good diastereoselectivity.[12]
Zn(OTf)₂120-150VariableHighHigh temperatures can be used but regioselectivity remains a challenge.[10][13]

Broader Applications in Medicinal Chemistry

Beyond cannabinoid synthesis, the biphenyl scaffold is a foundational element in drug discovery.[4][5] this compound can serve as a starting point for creating libraries of novel compounds for biological screening.

Example Application: Synthesis of Thiazolidine-2,4-dione Biphenyls Researchers have utilized biphenyl derivatives to synthesize novel thiazolidine-2,4-dione (TZD) compounds.[14] The biphenyl moiety is first functionalized to an aldehyde, which then undergoes a Knoevenagel condensation with the TZD core. These final compounds have been evaluated for various biological activities, including as anticancer agents.[14] This demonstrates how the core biphenyl-diol structure can be elaborated into more complex, pharmacologically relevant molecules.

The general workflow for such a drug discovery program is outlined below.

MedChem_Workflow Start This compound (Core Building Block) Synth Scaffold Functionalization (e.g., Formylation, Halogenation) Start->Synth Deriv Library Synthesis (e.g., Knoevenagel Condensation) Synth->Deriv Screen High-Throughput Biological Screening Deriv->Screen Hit Hit Identification Screen->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: General workflow for drug discovery using a core scaffold.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its highly activated aromatic system facilitates reliable C-C bond formation through electrophilic substitution, a property masterfully exploited in the efficient total synthesis of cannabinoids. Furthermore, its foundational biphenyl structure provides a robust starting point for the development of diverse molecular architectures in medicinal chemistry. Understanding the reactivity and handling of this key intermediate is essential for researchers and professionals in natural product synthesis and drug development.

References

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  • Crombie, L., & Ponsford, R. (1971). Acid-catalysed terpenylations of olivetol in the synthesis of cannabinoids. Journal of the Chemical Society C: Organic, 796-804. [Link]
  • Razdan, R. K., & Handrick, G. R. (1970). Hashish. X. Simple one-step synthesis of (-)-.DELTA.1-tetrahydrocannabinol (THC) from p-mentha-2,8-dien-1-ol and olivetol. Journal of the American Chemical Society, 92(20), 6061-6062. [Link]
  • Ali, H. A., Ismail, M. A., Fouda, A. E. A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18433-18487. [Link]
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  • Deliverable report 1.1. Batch synthesis of CBD, Δ8‐, Δ9‐THC. (n.d.). Horizon 2020. [Link]
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  • Friedel-Crafts Alkylation Lab Report. (2014). University of California, Santa Cruz.
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  • Encapsulation of CBD with Nanoparticles for Controlled Delivery and Biological Evaluation. (2020).
  • Synthetic cannabidiol compositions and methods of making the same. (2019).
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]
  • Easy and Accessible Synthesis of Cannabinoids
  • one-step flow-mediated synthesis of cannabidiol (cbd) and derivatives. (2020).
  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. [Link]
  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (2018). Journal of Chemical and Pharmaceutical Research. [Link]
  • Friedel–Crafts alkylation of biphenyl with haloalkane. (2022).
  • Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 114-123. [Link]

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The Versatile Scaffold: Application Notes and Protocols for [1,1'-Biphenyl]-2,4-diol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The [1,1'-Biphenyl]-2,4-diol Moiety as a Privileged Structure

The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] Its inherent structural rigidity, coupled with the potential for conformational flexibility through rotation around the central carbon-carbon bond, allows for precise three-dimensional positioning of functional groups to optimize binding interactions with proteins. Among the various hydroxylated biphenyls, this compound, with its specific substitution pattern, presents a unique electronic and steric profile that has garnered interest in the development of novel therapeutic agents. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and methodologies for biological evaluation.

Synthetic Pathways to this compound and Its Derivatives

The construction of the biphenyl core is a fundamental step in accessing these valuable compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and widely adopted method for this purpose, offering high yields and broad functional group tolerance.[2]

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a plausible synthetic route to this compound, adapted from established procedures for similar hydroxylated biphenyls.[3][4] The strategy involves the coupling of a protected 2-hydroxyphenyl boronic acid derivative with a 4-halophenol, followed by deprotection.

Step 1: Protection of 2-Bromophenol

The hydroxyl group of 2-bromophenol is protected to prevent interference with the subsequent coupling reaction. A common protecting group is methoxymethyl (MOM).

  • Materials: 2-bromophenol, methoxymethyl chloride (MOM-Cl), diisopropylethylamine (DIPEA), dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-bromophenol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.5 eq) dropwise, followed by the slow addition of MOM-Cl (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Borylation of the Protected 2-Bromophenol

The protected aryl bromide is converted to a boronic acid ester.

  • Materials: 1-Bromo-2-(methoxymethoxy)benzene, bis(pinacolato)diboron, potassium acetate, Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), 1,4-dioxane.

  • Procedure:

    • In a Schlenk flask, combine the protected 2-bromophenol (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

    • Add anhydrous 1,4-dioxane.

    • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Add Pd(dppf)Cl₂ (0.03 eq) and heat the reaction mixture at 80-90 °C for 8-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Cool the reaction, dilute with ethyl acetate, and wash with water.

    • Dry the organic layer, concentrate, and purify the boronic ester by column chromatography.

Step 3: Suzuki-Miyaura Coupling

The boronic ester is coupled with a suitable 4-halophenol (e.g., 4-bromophenol).

  • Materials: 2-(4-(Methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 4-bromophenol, potassium carbonate, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), toluene, ethanol, water.

  • Procedure:

    • Combine the boronic ester (1.0 eq), 4-bromophenol (1.2 eq), and potassium carbonate (2.0 eq) in a round-bottom flask.

    • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Degas the mixture with argon.

    • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction to 90-100 °C for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, extract with ethyl acetate, and wash with water and brine.

    • Dry and concentrate the organic layer. Purify the coupled product by column chromatography.

Step 4: Deprotection

The protecting groups are removed to yield the final product, this compound.

  • Materials: Protected biphenyl, hydrochloric acid (HCl), methanol.

  • Procedure:

    • Dissolve the purified protected biphenyl in methanol.

    • Add a solution of concentrated HCl dropwise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the deprotection by TLC.

    • Neutralize the reaction with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Borylation cluster_step3 Step 3: Suzuki Coupling cluster_step4 Step 4: Deprotection 2-Bromophenol 2-Bromophenol Protected_Bromophenol Protected_Bromophenol 2-Bromophenol->Protected_Bromophenol MOM-Cl, DIPEA Boronic_Ester Boronic_Ester Protected_Bromophenol->Boronic_Ester Bis(pinacolato)diboron, Pd(dppf)Cl₂ Protected_Biphenyl Protected_Biphenyl Boronic_Ester->Protected_Biphenyl 4-Bromophenol, Pd(PPh₃)₄ Biphenyl-2,4-diol Biphenyl-2,4-diol Protected_Biphenyl->Biphenyl-2,4-diol HCl, Methanol MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with this compound Incubation_24h->Compound_Treatment Incubation_Time Incubate for 24/48/72h Compound_Treatment->Incubation_Time MTT_Addition Add MTT Solution Incubation_Time->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Add DMSO Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC₅₀ Absorbance_Reading->Data_Analysis

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Anti-inflammatory Properties

Biphenyl derivatives have been investigated for their anti-inflammatory effects. [5][6]The mechanism often involves the inhibition of pro-inflammatory enzymes and signaling pathways.

  • Potential Mechanisms: While specific data for this compound is limited, related phenolic compounds are known to modulate inflammatory responses through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production. [7]

Neuroprotective Effects

There is growing interest in the neuroprotective potential of phenolic compounds. [8][9]Biphenyl derivatives have been shown to protect neuronal cells from various insults.

  • Potential Mechanisms: A derivative of biphenyl-diol has demonstrated protective effects against β-amyloid-induced neurotoxicity in PC12 cells by inhibiting oxidative stress and apoptosis. [10]The antioxidant properties of the phenolic hydroxyl groups likely play a significant role in this neuroprotection.

Data Presentation

Compound IDTarget Cell LineIC₅₀ (µM)Reference
Thiazolidine-2,4-dione-biphenyl derivative 10d HeLa32.38 ± 1.8[11]
Thiazolidine-2,4-dione-biphenyl derivative 10d PC374.28 ± 1.3[11]
Thiazolidine-2,4-dione-biphenyl derivative 10d MDA-MB-231148.55 ± 3.2[11]
Hydroxylated Biphenyl 11 Melanoma Cells1.7 ± 0.5[12]
Hydroxylated Biphenyl 12 Melanoma Cells2.0 ± 0.7[12]

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis via established methods like the Suzuki-Miyaura coupling allows for the generation of a diverse library of derivatives. The demonstrated anticancer, and potential anti-inflammatory and neuroprotective activities of related compounds highlight the promise of this structural motif. Future research should focus on the detailed biological evaluation of the parent this compound to elucidate its specific mechanisms of action and to guide the rational design of more potent and selective therapeutic agents.

References

  • Anticancer efficacy of biphenyl-based compounds in published research studies. (n.d.).
  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. (2023). PubMed Central.
  • Antioxidant and antiapoptotic effects of 1,1'-(biphenyl-4,4'-diyl)-bis(3-(dimethylamino)-propan-1-one) on protecting PC12 cells from Aβ-induced injury. (2014). PubMed.
  • Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Yields. (n.d.). ResearchGate.
  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. (2006). PubMed.
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). MDPI.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
  • Synthesis and Biological Evaluation of a New Biphenyl-Based Organogold(III) Complex with In Vitro and In Vivo Anticancer Activity. (2025). PubMed.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). ScienceDirect.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). ResearchGate.
  • Design, Synthesis and Biological Evaluation of Biphenyl-1,2,3-Triazole... (2025).
  • Neuroprotective Activity of (1S,2E,4R,6R,-7E,11E)-2,7,11-cembratriene-4,6-diol (4R) in vitro and in vivo in Rodent Models of Brain Ischemia. (2015). PubMed Central.
  • Development of diverse adjustable axially chiral biphenyl ligands and catalysts. (2023). PubMed Central.
  • (1,1'-Biphenyl)-2,4'-diol. (n.d.). PubChem.
  • Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. (n.d.). MDPI.
  • Synthesis of biphenyl-4,4'-diol. (n.d.). Google Patents.
  • In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. (2025). ResearchGate.
  • Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. (n.d.). Arzneimittelforschung.
  • Identification of 2,4-Dinitro-Biphenyl-Based Compounds as MAPEG Inhibitors. (n.d.). PubMed Central.
  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (2008). PubMed.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). PubMed.
  • Discovery of biphenyl-substituted diarylpyrimidines as non-nucleoside reverse transcriptase inhibitors with high potency against wild-type and mutant HIV-1. (2018). PubMed.
  • Neuroprotective Activity of (1S,2E,4R,6R,-7E,11E)-2,7,11-cembratriene-4,6-diol (4R) in vitro and in vivo in Rodent Models of Brain Ischemia. (2015). ResearchGate.
  • Anti-Inflammatory Compounds and Uses Thereof. (n.d.). Google Patents.
  • Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. (1991). ResearchGate.
  • Phenolic Compounds of Therapeutic Interest in Neuroprotection. (n.d.). MDPI.
  • Preparation process of 4,4-dihydroxybiphenyl. (n.d.). Google Patents.
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (n.d.). MDPI.
  • Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β-Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma. (2021). ResearchGate.

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Introduction: The [1,1'-Biphenyl]-2,4-diol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the chemical derivatization of the [1,1'-biphenyl]-2,4-diol scaffold, tailored for researchers and professionals in drug development. This document provides a detailed exploration of key synthetic strategies, step-by-step experimental protocols, and the underlying chemical principles that govern these transformations.

The biphenyl moiety is a privileged structural motif found in numerous natural products, pharmaceuticals, and advanced materials.[1][2] Its two connected phenyl rings provide a semi-rigid backbone that can be precisely decorated with functional groups to modulate biological activity and physicochemical properties. The specific isomer, this compound, offers two phenolic hydroxyl groups at distinct positions, presenting a versatile platform for chemical modification.

Derivatization of these hydroxyl groups is a critical step in medicinal chemistry and materials science for several reasons:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the hydroxyl groups allows for a deep understanding of how changes in steric bulk, electronics, and hydrogen bonding potential impact biological targets.

  • Improved Pharmacokinetic Properties: Converting the polar hydroxyl groups into ethers or esters can enhance metabolic stability, membrane permeability, and oral bioavailability.

  • Creation of Synthetic Handles: The hydroxyls can be transformed into leaving groups (e.g., triflates) to enable further carbon-carbon bond-forming reactions, expanding the accessible chemical space.[3][4]

This application note details robust protocols for the two most fundamental derivatizations of this compound: O-alkylation (Etherification) and O-acylation (Esterification) .

cluster_main This compound Core Structure cluster_derivatives Primary Derivatization Pathways mol ether O-Alkylation (Ether Derivatives) mol->ether R-X, Base ester O-Acylation (Ester Derivatives) mol->ester RCOOH, H+

Caption: Core structure of this compound and its primary derivatization routes.

Part 1: Key Derivatization Strategies

The reactivity of this compound is dominated by its two phenolic hydroxyl groups. These groups can act as nucleophiles or be deprotonated to form more potent phenoxide nucleophiles, making them ideal sites for ether and ester formation.

O-Alkylation (Etherification)

Etherification involves replacing the hydrogen atom of a hydroxyl group with an alkyl or aryl group. The Williamson ether synthesis is the most common and reliable method for this transformation.

Mechanism & Rationale: The protocol operates on a simple SN2 mechanism. A strong base is used to deprotonate the phenolic hydroxyl groups, forming nucleophilic phenoxides. These phenoxides then attack an alkyl halide (or other electrophile with a good leaving group), displacing the halide and forming the ether C-O bond.

  • Choice of Base: Strong bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are typically used. NaH offers irreversible deprotonation, driving the reaction to completion, while carbonates are milder and easier to handle.

  • Choice of Solvent: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are ideal as they can dissolve the ionic intermediates without interfering with the nucleophilic attack.[5]

  • Alkylating Agent: A wide range of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) can be used to introduce various functionalities.

O-Acylation (Esterification)

Esterification converts the hydroxyl groups into ester functionalities. The Fischer esterification is a classic and effective method, particularly when using less reactive carboxylic acids.

Mechanism & Rationale: Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[6] An acid catalyst (typically H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[6] The alcohol (this compound) then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfer and elimination of a water molecule yield the ester.[6][7]

  • Driving the Equilibrium: The reaction is reversible. To maximize the yield of the ester, the equilibrium must be shifted towards the products. This is achieved either by using a large excess of one reactant (usually the alcohol, though in this case, the carboxylic acid might be used in excess) or by removing water as it forms, often with a Dean-Stark apparatus.[8][9]

  • Alternative Acylating Agents: For faster and often irreversible reactions, highly reactive acylating agents like acid chlorides or anhydrides can be used in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl or carboxylic acid byproduct.[10]

Part 2: Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2,4-Dimethoxy-1,1'-biphenyl via Williamson Ether Synthesis

This protocol describes the dimethylation of this compound.

G start Start: Materials dissolve Dissolve Diol in DMF start->dissolve add_base Add NaH portion-wise at 0°C (Caution: H₂ gas evolution) dissolve->add_base stir_rt Stir at room temperature for 30 min add_base->stir_rt add_meI Cool to 0°C, add Methyl Iodide dropwise stir_rt->add_meI react Allow to warm to RT and stir for 4-6 hours (Monitor by TLC) add_meI->react quench Quench reaction with cold water react->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify via Column Chromatography concentrate->purify end End: Characterize Product purify->end G start Start: Materials combine Combine Diol, Acetic Acid (excess), and H₂SO₄ catalyst in a flask start->combine reflux Heat to reflux for 3-5 hours (Use Dean-Stark if needed) combine->reflux cool Cool mixture to room temperature reflux->cool dilute Pour into ice-water cool->dilute extract Extract with Diethyl Ether (3x) dilute->extract wash_bicarb Wash organic layer with 5% NaHCO₃ (Caution: CO₂ evolution) extract->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over anhydrous MgSO₄ wash_brine->dry concentrate Concentrate under reduced pressure dry->concentrate end End: Characterize Product concentrate->end Diol This compound Triflate Biphenyl-2,4-bis(triflate) Diol->Triflate Triflic Anhydride, Pyridine Final Substituted Biphenyl (New C-C Bonds) Triflate->Final R-B(OH)₂, Pd Catalyst, Base (Suzuki Coupling)

Sources

Application Notes and Protocols: [1,1'-Biphenyl]-2,4-diol in the Synthesis of High-Performance Polyarylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Unsymmetrical Biphenyl Diols in Polymer Chemistry

The quest for advanced polymeric materials with superior thermal stability, mechanical robustness, and tailored solubility profiles is a cornerstone of modern materials science. Aromatic polyesters, or polyarylates, derived from biphenol monomers are a significant class of high-performance polymers. While symmetrical biphenols like 4,4'-dihydroxybiphenyl have been extensively studied, the introduction of unsymmetrical monomers such as [1,1'-Biphenyl]-2,4-diol offers a strategic avenue to disrupt polymer chain packing. This asymmetry can lead to enhanced solubility and processability without compromising the desirable high glass transition temperatures and thermal stability imparted by the rigid biphenyl backbone.[1][2]

This guide provides a comprehensive overview of the synthesis of polyarylates using this compound. We will delve into the mechanistic principles of polycondensation reactions, present detailed experimental protocols, and discuss the characterization and properties of the resulting polymers. The information herein is designed to equip researchers with the foundational knowledge and practical guidance to explore the potential of this compound in the development of novel high-performance materials.

Scientific Principles: Polycondensation of this compound

The synthesis of polyarylates from this compound and aromatic diacid chlorides, such as terephthaloyl chloride (TPC) and isophthaloyl chloride (IPC), is typically achieved through polycondensation. This process involves the formation of an ester linkage between the hydroxyl groups of the biphenol and the acyl chloride groups of the diacid chloride, with the elimination of a small molecule, in this case, hydrogen chloride (HCl).

Two primary methods for this polycondensation are interfacial polycondensation and solution polycondensation.

  • Interfacial Polycondensation: This technique involves a two-phase system, typically an aqueous alkaline solution of the diol and an organic solvent containing the diacid chloride. The polymerization occurs at the interface of the two immiscible liquids. This method is often rapid and can lead to high molecular weight polymers at room temperature.[3]

  • Solution Polycondensation: In this method, both the diol and the diacid chloride are dissolved in a common inert organic solvent. The reaction is typically carried out at elevated temperatures to facilitate the removal of the HCl byproduct, often with the aid of a base to act as an acid scavenger.

The choice of diacid chloride significantly influences the properties of the resulting polyarylate. The linear and rigid structure of terephthaloyl chloride generally leads to polymers with higher melting points and crystallinity, whereas the bent structure of isophthaloyl chloride tends to produce more amorphous and soluble polymers.[1][4]

Experimental Protocols

Protocol 1: Synthesis of Poly(2,4'-biphenylene terephthalate) via Interfacial Polycondensation

This protocol describes the synthesis of a polyarylate from this compound and terephthaloyl chloride using a phase-transfer catalyzed interfacial polycondensation method.

Materials:

  • This compound

  • Terephthaloyl chloride (TPC)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Benzyltriethylammonium chloride (BTEAC)

  • Methanol

  • Deionized water

Procedure:

  • In a 250 mL beaker, dissolve this compound (e.g., 10 mmol, 1.86 g) and benzyltriethylammonium chloride (e.g., 0.2 mmol, 0.046 g) in 50 mL of deionized water containing sodium hydroxide (e.g., 22 mmol, 0.88 g). Stir until a clear solution is obtained.

  • In a separate 100 mL beaker, dissolve terephthaloyl chloride (e.g., 10 mmol, 2.03 g) in 50 mL of dichloromethane.

  • Transfer the aqueous diol solution to a high-speed blender.

  • With vigorous stirring, rapidly add the entire organic solution of terephthaloyl chloride to the blender.

  • Continue stirring at high speed for 10-15 minutes. A white, fibrous polymer should precipitate.

  • Filter the precipitated polymer and wash it thoroughly with a large volume of water to remove any unreacted monomers and salts.

  • Further purify the polymer by washing with methanol to remove low molecular weight oligomers.

  • Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.

Workflow Diagram:

cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_reaction Reaction & Purification diol This compound aq_sol Aqueous Diolate Solution diol->aq_sol naoh NaOH Solution naoh->aq_sol bteac BTEAC bteac->aq_sol blender High-Speed Blender (Vigorous Stirring) aq_sol->blender Add to blender tpc Terephthaloyl Chloride org_sol Organic Diacid Chloride Solution tpc->org_sol dcm Dichloromethane dcm->org_sol org_sol->blender Rapidly add filtration Filtration blender->filtration Precipitated Polymer wash_water Water Wash filtration->wash_water wash_methanol Methanol Wash wash_water->wash_methanol drying Vacuum Drying wash_methanol->drying final_product final_product drying->final_product Purified Polyarylate

Caption: Interfacial Polycondensation Workflow

Protocol 2: Characterization of the Synthesized Polyarylate

1. Spectroscopic Analysis (FTIR and NMR):

  • FTIR Spectroscopy: Confirm the formation of the ester linkage by the presence of a strong carbonyl (C=O) stretching band around 1735-1745 cm⁻¹. The absence of a broad O-H stretching band (from the diol) indicates a high degree of polymerization.

  • ¹H NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic aromatic proton signals corresponding to the biphenyl and terephthalate units. The integration of these signals can be used to confirm the polymer structure.

2. Molecular Weight Determination (Viscometry or GPC):

  • Inherent Viscosity: Measure the inherent viscosity of the polymer solution (e.g., 0.5 g/dL in a suitable solvent like a phenol/1,1,2,2-tetrachloroethane mixture at 30 °C) to estimate the molecular weight.[1]

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer using GPC calibrated with polystyrene standards.

3. Thermal Analysis (TGA and DSC):

  • Thermogravimetric Analysis (TGA): Assess the thermal stability of the polymer by heating a sample under a nitrogen atmosphere. Determine the 5% and 10% weight loss temperatures (T₅ and T₁₀) and the char yield at high temperatures (e.g., 800 °C).[2]

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer. The absence of a distinct melting peak would indicate an amorphous nature, which is expected for polymers derived from unsymmetrical monomers.[2]

4. Mechanical Properties:

  • Prepare thin films of the polyarylate by solution casting (e.g., from a chloroform solution).[5]

  • Perform tensile tests on the films to determine the tensile strength, Young's modulus, and elongation at break.[5]

Expected Properties and Data

The incorporation of the unsymmetrical this compound monomer is expected to yield polyarylates with a unique combination of properties.

PropertyExpected Value/ObservationRationale
Solubility Good solubility in common organic solvents (e.g., chloroform, THF, DMF, NMP).[1][6]The unsymmetrical structure disrupts chain packing, allowing solvent molecules to penetrate and dissolve the polymer.
Crystallinity Amorphous.[1][2]The irregular polymer chain structure resulting from the unsymmetrical monomer hinders the formation of crystalline domains.
Glass Transition Temp. (Tg) High (typically > 200 °C).[2]The rigidity of the biphenyl units in the polymer backbone restricts chain mobility, leading to a high Tg.
Thermal Stability (T₁₀) High (typically > 450 °C in N₂).[2][6]The aromatic nature of the polymer backbone provides excellent thermal stability.
Mechanical Properties Formation of tough and flexible films with good tensile strength.[5]The strong intermolecular forces between the aromatic polymer chains contribute to good mechanical properties.

Applications and Future Directions

Polyarylates based on this compound, with their excellent thermal stability, mechanical properties, and enhanced solubility, are promising candidates for a range of high-performance applications. These include:

  • Advanced Composites: As a matrix material for fiber-reinforced composites in the aerospace and automotive industries.

  • High-Temperature Adhesives and Coatings: For applications requiring robust performance at elevated temperatures.

  • Membranes for Gas Separation: The tailored free volume resulting from the polymer's structure could be exploited for specific gas separation applications.

  • Electronic and Optoelectronic Components: Their dielectric properties and processability make them suitable for use as insulating layers or substrates in electronic devices.

Future research could focus on the synthesis of copolyesters by incorporating other diols or diacid chlorides to further tune the material properties. The exploration of different polymerization techniques, such as solution polycondensation, could also provide alternative routes to control the polymer's molecular weight and architecture.

References

  • Hsiao, S.-H., & Chiang, H.-W. (2005). Synthesis and Structure-Property Study of Polyarylates Derived from Bisphenols with Different Connector Groups. Journal of Polymer Research, 12(3), 211–218.
  • Chamkure, Y., Mandot, A., Raghavan, P., & Sharma, R. K. (2021). Soluble Polyarylates Based on Methyl-substituted Bisphenols Containing Pendent Biphenyl Moiety: Synthesis, Characterization, and Thermal Properties. Fibers and Polymers, 22(5), 1223-1233.
  • Li, X., et al. (2018). Synthesis of biphenyl polyesters derived from divanillic acid, and their thermal and mechanical properties. Polymer, 148, 1-9.
  • Hsiao, S.-H., & Lin, S.-W. (2009). Synthesis and photophysical properties of novel organo-soluble polyarylates bearing triphenylamine moieties. Journal of Polymer Science Part A: Polymer Chemistry, 47(15), 3845-3856.
  • Globe Thesis. (2023). Preparation And Properties Of Bisphenol-type Polyarylates.
  • Aguilar-Vega, M., et al. (2010). Synthesis and Characterization of Isophthalic Polyesters and Copolyesters based on 2,4-Dihydroxybenzophenone and 4,4'-(Hexafluoroisopropylidene)diphenol. High Performance Polymers, 22(4), 436-451.
  • Wang, J., et al. (2014). Bisphenol A-based co-polyarylates: Synthesis, properties and thermal decomposition mechanism. Polymer Bulletin, 71(11), 2875-2891.
  • Li, Y., et al. (2021). A novel bisphenol A‐free polyarylates synthesis strategy: 4,4′‐sulfobisphenol/2,2‐bis(4‐hydroxyphenyl)butane co‐polyarylate prepared by interfacial polymerization. Journal of Applied Polymer Science, 138(44), 51253.

Sources

Application Notes and Protocols for Cell-Based Assays Involving [1,1'-Biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Versatility of [1,1'-Biphenyl]-2,4-diol

The biphenyl scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties[1][2]. This compound, a hydroxylated biphenyl, is a compound of significant interest for its potential to modulate key cellular signaling pathways. Its structural similarity to other biologically active biphenyls suggests its potential as an anticancer agent and a modulator of nuclear receptor signaling[3][4][5].

This comprehensive guide provides detailed protocols for a suite of cell-based assays to characterize the biological effects of this compound. We will progress from foundational cytotoxicity assessments to more nuanced investigations of apoptosis induction and delve into its potential mechanisms of action via the Estrogen Receptor (ER) and Aryl Hydrocarbon Receptor (AhR) signaling pathways. Each protocol is designed to be a self-validating system, with explanations grounded in established scientific principles to empower researchers in their drug discovery and development endeavors.

Part 1: Foundational Analysis - Cytotoxicity Profile

A primary step in characterizing a novel compound is to determine its cytotoxic potential. The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. This assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells[6].

Experimental Objective:

To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line, providing a quantitative measure of its cytotoxic potency.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
11.1894.4
100.8568.0
500.4233.6
1000.1512.0

This is example data and will vary based on the cell line and experimental conditions.

Part 2: Mechanistic Insight - Apoptosis Induction

Following the determination of cytotoxicity, it is crucial to understand the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells[5][9][10]. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Experimental Objective:

To quantify the induction of apoptosis and differentiate between early apoptotic, late apoptotic, and necrotic cell populations following treatment with this compound.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Analysis:

The flow cytometry data will be presented as a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

Visualization of Experimental Workflow:

apoptosis_workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis cell_seeding Seed cells in 6-well plates treatment Treat with this compound cell_seeding->treatment harvesting Harvest cells (adherent + floating) treatment->harvesting washing Wash with cold PBS harvesting->washing resuspension Resuspend in Binding Buffer washing->resuspension staining Add Annexin V-FITC & PI resuspension->staining incubation Incubate for 15 min staining->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry data_analysis Quantify cell populations flow_cytometry->data_analysis

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Part 3: Target Engagement - Nuclear Receptor Modulation

Many biphenyl compounds exert their biological effects by interacting with nuclear receptors. Two such receptors of interest are the Estrogen Receptor (ER) and the Aryl Hydrocarbon Receptor (AhR). Luciferase reporter assays are a powerful tool to investigate the activation or inhibition of these signaling pathways[3][4][11].

Estrogen Receptor (ER) Activity

Hydroxylated biphenyls can mimic or antagonize the effects of estrogen by binding to the ER[12]. A luciferase reporter assay using a cell line stably expressing the ER and a luciferase gene under the control of an Estrogen Response Element (ERE) can determine if this compound has estrogenic or anti-estrogenic activity[13].

Protocol 3: ERE-Luciferase Reporter Assay

Materials:

  • T47D-KBluc cells (stably transfected with an ERE-luciferase reporter)[13]

  • Complete cell culture medium

  • This compound

  • 17β-Estradiol (E2) as a positive control agonist

  • ICI 182,780 (Fulvestrant) as a positive control antagonist

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed T47D-KBluc cells in a 96-well white, clear-bottom plate.

  • Treatment (Agonist Mode): Treat cells with increasing concentrations of this compound. Include E2 as a positive control.

  • Treatment (Antagonist Mode): Co-treat cells with a fixed concentration of E2 (e.g., 0.1 nM) and increasing concentrations of this compound. Include ICI 182,780 as a positive control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control or total protein. For agonist mode, plot the fold induction of luciferase activity against the compound concentration. For antagonist mode, plot the percentage inhibition of E2-induced luciferase activity.

Aryl Hydrocarbon Receptor (AhR) Activity

The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism[13]. Biphenyls can be ligands for AhR. An XRE (Xenobiotic Response Element)-luciferase reporter assay can determine if this compound activates the AhR pathway[12][14].

Protocol 4: XRE-Luciferase Reporter Assay

Materials:

  • HepG2 cells (or other suitable cell line)

  • XRE-luciferase reporter plasmid

  • Transfection reagent

  • This compound

  • TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control agonist

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect HepG2 cells with the XRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the transfected cells with increasing concentrations of this compound. Include TCDD as a positive control.

  • Incubation: Incubate for 24 hours at 37°C.

  • Luciferase Assay: Measure firefly and Renilla luciferase activities.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of luciferase activity against the compound concentration.

Visualization of Signaling Pathways:

signaling_pathways cluster_er Estrogen Receptor Pathway cluster_ahr Aryl Hydrocarbon Receptor Pathway Biphenyl_ER This compound ER Estrogen Receptor (ER) Biphenyl_ER->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds Luciferase_ER Luciferase Expression ERE->Luciferase_ER Activates Transcription Biphenyl_AhR This compound AhR Aryl Hydrocarbon Receptor (AhR) Biphenyl_AhR->AhR Binds XRE Xenobiotic Response Element (XRE) AhR->XRE Translocates & Binds Luciferase_AhR Luciferase Expression XRE->Luciferase_AhR Activates Transcription

Caption: Simplified Signaling Pathways for ER and AhR Luciferase Reporter Assays.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, apoptotic potential, and its influence on the ER and AhR signaling pathways, researchers can gain a comprehensive understanding of its biological activity. The data generated from these assays will be instrumental in guiding further preclinical development, including in vivo efficacy and toxicity studies. Further investigations could also explore the impact of this compound on other signaling pathways implicated in cancer, such as those involved in cell cycle regulation and angiogenesis.

References

  • Gaddis, M., et al. (2015). Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. PMC. [Link]
  • Pfeiffer, E., et al. (2018). A Novel Dual-Color Luciferase Reporter Assay for Simultaneous Detection of Estrogen and Aryl Hydrocarbon Receptor Activation. Chemical Research in Toxicology. [Link]
  • Legler, J., et al. (1999). Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line. Toxicological Sciences. [Link]
  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Rogers, J. M., & Denison, M. S. (2000). Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Toxicological Sciences. [Link]
  • ResearchGate. (n.d.). The estrogen response element (ERE) 3 –luciferase-based assay.
  • BPS Bioscience. (n.d.). XRE Luciferase Reporter Lentivirus (AhR Signaling).
  • BPS Bioscience. (n.d.). XRE Luciferase Reporter Lentivirus (AhR Signaling) AhR 78672.
  • Singh, R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
  • Indigo Biosciences. (n.d.). Human AhR Reporter Assay Kit.
  • ResearchGate. (n.d.). Transactivation of XRE-Driven Reporter Gene by AHR Agonists.
  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Long, A., et al. (2008). Quantitative analysis of aryl hydrocarbon receptor activation using fluorescence-based cell imaging--a high-throughput mechanism-based assay for drug discovery. Xenobiotica. [Link]
  • Amanote. (n.d.). Solubility and binding affinity for ER of tested compounds.
  • Nishikawa, A., et al. (2016). Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay. Journal of Health Science. [Link]
  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity.
  • L-K, Z., et al. (2007). A novel multiparametric flow cytometry-based cytotoxicity assay simultaneously immunophenotypes effector cells. Journal of Immunological Methods. [Link]
  • Protocols.io. (2024). Cytotoxicity Assay Protocol.
  • Thamilselvan, V., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. [Link]
  • Ohno, K., et al. (2002).
  • Denison, M. S., & Nagy, S. R. (2003). The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor. Current Opinion in Toxicology. [Link]
  • Creative Biolabs. (n.d.). Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service.
  • Fowler, A. M., et al. (2012). Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. Nuclear Medicine and Biology. [Link]
  • Star Protocols. (2025). Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay.
  • ResearchGate. (n.d.). Protocols in apoptosis identification and affirmation.
  • Thieulant, M. L., et al. (1978).
  • Nature Communications. (2025). Physiological activation of Aryl hydrocarbon receptor by food-derived ligands is essential for the efficacy of anti-PD1 therapy.
  • Li, J., et al. (2013). Interaction of Androst-5-ene-3β,17β-diol and 5α-androstane-3β,17β-diol with estrogen and androgen receptors: a combined binding and cell study. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

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Introduction to [1,1'-Biphenyl]-2,4-diol: A Promising Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of [1,1'-Biphenyl]-2,4-diol as a fluorescent probe for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its potential applications, detailed experimental protocols, and the underlying scientific principles.

This compound is an organic compound belonging to the biphenyl class of molecules.[1][2] Its structure, consisting of two phenyl rings with hydroxyl substitutions, imparts interesting photophysical properties that make it a candidate for use as a fluorescent probe.[3] Fluorescent probes are indispensable tools in biological and chemical research, enabling the visualization and quantification of various analytes and processes with high sensitivity and spatiotemporal resolution.[4][5]

The biphenyl scaffold is a common structural motif in many fluorescent probes and biologically active compounds.[6][7] The hydroxyl groups on the biphenyl rings of this compound are expected to play a crucial role in its fluorescent behavior, particularly in response to changes in the local environment such as pH and the presence of reactive oxygen species (ROS).[3] This application note will explore the potential of this compound as a fluorescent probe and provide detailed protocols for its use.

Core Principles of Fluorescence

Fluorescence is a photoluminescent process in which a molecule absorbs a photon of light, exciting it to a higher electronic state. The molecule then quickly relaxes to its lowest vibrational energy level in the excited state and subsequently returns to the ground electronic state by emitting a photon. The emitted photon has lower energy (longer wavelength) than the absorbed photon, and this difference in wavelength is known as the Stokes shift.

The fluorescence of biphenyl derivatives is well-documented.[3][8] The parent compound, biphenyl, exhibits fluorescence in the UV region.[8] The introduction of hydroxyl groups, as in this compound, is known to modulate the fluorescence properties, often leading to a red-shift in the emission spectrum and sensitivity to the chemical environment.[3]

Potential Applications of this compound as a Fluorescent Probe

While specific applications of this compound as a fluorescent probe are not extensively documented, its chemical structure suggests several promising areas of use.

Detection of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive chemical species formed from O₂. They play important roles in cell signaling and homeostasis, but at high concentrations, they can cause oxidative stress and damage to cellular components.[9][10] The detection of ROS is crucial for understanding their role in various physiological and pathological processes.[11][12]

Phenolic compounds are known to react with ROS, leading to changes in their fluorescence properties. The hydroxyl groups of this compound can potentially be oxidized by ROS, leading to a change in its fluorescence intensity or a shift in its emission spectrum. This would allow for the quantification of ROS in biological systems.

pH Sensing

The fluorescence of hydroxybiphenyls can be highly sensitive to pH due to the ionization of the hydroxyl groups.[3] The different protonation states (neutral, monoanion, dianion) of the molecule can exhibit distinct fluorescence excitation and emission spectra. This property can be exploited to develop this compound as a ratiometric or intensity-based fluorescent pH indicator for biological and environmental applications.

Environmental Polarity Sensing

The fluorescence of some molecules is sensitive to the polarity of their environment.[13][14] This solvatochromic effect can be used to probe the microenvironment of biological structures, such as protein binding sites or cellular membranes. The biphenyl structure of this compound suggests that its fluorescence might be sensitive to changes in solvent polarity, making it a potential probe for such applications.

Experimental Protocols

The following protocols are provided as a starting point for utilizing this compound as a fluorescent probe. Optimization of these protocols for specific experimental systems is highly recommended.

Protocol 1: In Vitro Detection of Reactive Oxygen Species (ROS)

This protocol describes the use of this compound for the detection of ROS generated in a chemical system.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂)

  • Horseradish peroxidase (HRP)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.

  • Preparation of Working Solution: Dilute the stock solution to 100 µM in PBS.

  • ROS Generation: In a 96-well black microplate, mix H₂O₂ (final concentration 100 µM) and HRP (final concentration 1 U/mL) in PBS to generate ROS.

  • Probe Incubation: Add the this compound working solution to the wells containing the ROS-generating system to a final concentration of 10 µM.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at time intervals (e.g., every 5 minutes for 60 minutes) using a fluorescence microplate reader. The excitation and emission wavelengths should be determined experimentally but can be estimated based on the fluorescence of similar biphenyl derivatives (e.g., excitation ~280-320 nm, emission ~340-400 nm).

  • Data Analysis: Plot the fluorescence intensity as a function of time. An increase or decrease in fluorescence intensity compared to a control without the ROS-generating system indicates the detection of ROS.

Workflow for In Vitro ROS Detection:

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis prep_stock Prepare 10 mM stock of This compound in DMSO prep_working Prepare 100 µM working solution in PBS prep_stock->prep_working add_probe Add working solution to wells (final conc. 10 µM) prep_working->add_probe ros_gen Generate ROS in 96-well plate (H₂O₂ + HRP) ros_gen->add_probe measure_fluor Measure fluorescence intensity over time add_probe->measure_fluor plot_data Plot fluorescence vs. time measure_fluor->plot_data interpret Interpret results based on fluorescence change plot_data->interpret

Caption: Workflow for in vitro ROS detection using this compound.

Protocol 2: Cellular Imaging of Oxidative Stress

This protocol provides a general guideline for using this compound to visualize intracellular ROS in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • Cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • ROS inducer (e.g., H₂O₂, menadione)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Probe Loading: Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. Remove the old medium from the cells and add the probe-containing medium. Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with pre-warmed PBS to remove excess probe.

  • ROS Induction: Treat the cells with an ROS inducer (e.g., 100 µM H₂O₂) for a desired period (e.g., 30 minutes). Include a control group of cells without the inducer.

  • Fluorescence Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the probe. Capture images from both the control and treated cells.

  • Image Analysis: Quantify the fluorescence intensity of the images using image analysis software (e.g., ImageJ). An increase in fluorescence in the treated cells compared to the control cells indicates an increase in intracellular ROS.

Workflow for Cellular ROS Imaging:

G cluster_cell_prep Cell Preparation cluster_probe_loading Probe Loading cluster_treatment Treatment cluster_imaging Imaging & Analysis seed_cells Seed cells on glass-bottom dishes adhere Allow cells to adhere overnight seed_cells->adhere load_probe Incubate cells with This compound adhere->load_probe wash_cells Wash cells with PBS load_probe->wash_cells induce_ros Treat cells with ROS inducer wash_cells->induce_ros image_cells Acquire fluorescence images induce_ros->image_cells analyze_images Quantify fluorescence intensity image_cells->analyze_images

Caption: Workflow for cellular imaging of ROS with this compound.

Data Interpretation and Troubleshooting

Data Interpretation:

  • Fluorescence Intensity: A change in fluorescence intensity is the primary indicator of the probe's response. It is essential to include appropriate controls to ensure that the observed changes are due to the analyte of interest.

  • Spectral Shifts: In some cases, the probe may exhibit a shift in its excitation or emission maximum upon interaction with the analyte. This can be used for ratiometric measurements, which are more robust as they are less susceptible to variations in probe concentration and instrumental parameters.

Troubleshooting:

ProblemPossible CauseSolution
Low fluorescence signal - Low probe concentration- Inefficient excitation- Increase probe concentration- Optimize excitation wavelength and slit widths- Check lamp/laser power
High background fluorescence - Autofluorescence from cells or medium- Incomplete removal of excess probe- Use a medium with low background fluorescence- Include a control of cells without the probe- Increase the number of washes
Photobleaching - High excitation light intensity- Prolonged exposure- Reduce excitation intensity- Use a neutral density filter- Minimize exposure time- Use an anti-fade reagent
Cell toxicity - High probe concentration- Solvent toxicity (DMSO)- Perform a toxicity assay to determine the optimal probe concentration- Ensure the final DMSO concentration is low (<0.1%)

Physicochemical and Spectral Properties

The following table summarizes the known physicochemical and predicted spectral properties of this compound and its parent compound, biphenyl.

PropertyThis compoundBiphenyl
Molecular Formula C₁₂H₁₀O₂[1][2]C₁₂H₁₀
Molecular Weight 186.21 g/mol [2]154.21 g/mol
CAS Number 611-62-1[1][2]92-52-4
Predicted Excitation Max ~280-320 nm233 nm[8]
Predicted Emission Max ~340-400 nm~300-350 nm[8]
Quantum Yield Not reported0.18[8]
Solubility Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in waterSoluble in organic solvents, insoluble in water

Conclusion

This compound holds significant promise as a versatile fluorescent probe for various applications in chemical and biological research. Its simple structure, coupled with the reactive hydroxyl groups, makes it a prime candidate for the development of sensors for ROS, pH, and environmental polarity. The protocols and information provided in this application note serve as a foundation for researchers to explore and validate the use of this compound in their specific areas of interest. Further characterization of its photophysical properties and its response to different analytes will undoubtedly expand its utility in the field of fluorescence sensing.

References

  • Dalton Trans. (2018). A novel fluorescent probe based on biphenyl and rhodamine for multi-metal ion recognition and its application. Dalton Transactions, 47(10), 3378–3387. [Link]
  • Google Patents. (n.d.). JP2737265B2 - Synthesis of biphenyl-4,4'-diol.
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  • PubChem. (n.d.). (1,1'-Biphenyl)-2,2'-diol.
  • PubChem. (n.d.). [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl-.
  • NIST. (n.d.). [1,1'-Biphenyl]-4,4'-diol.
  • ResearchGate. (2024). (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • PubMed Central. (n.d.). Practical Methods for Molecular In Vivo Optical Imaging.
  • Semantic Scholar. (n.d.). Fluorescent polyacrylate derivate from 4-biphenylmethanol with UV-green emission.
  • PubMed Central. (n.d.). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging.
  • PubMed. (2020). Environmentally Sensitive Color-Shifting Fluorophores for Bioimaging.
  • ZEISS. (n.d.). Correlative Microscopy Protocols.
  • PubMed Central. (n.d.). A novel multifunctional fluorescent probe with ESIPT and AIE effects for the detection of Co2+ and HClO.
  • ResearchGate. (2020). Environmentally Sensitive Color‐Shifting Fluorophores for Bioimaging.
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  • The Institute of Cancer Research. (n.d.). Multiplexed Live-Cell Imaging for Drug Responses in Patient-Derived Organoid Models of Cancer.
  • PubMed Central. (n.d.). A live-imaging protocol for tracking receptor dynamics in single cells.
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Application Note & Protocol: High-Purity Isolation of [1,1'-Biphenyl]-2,4'-diol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Biphenyl]-2,4'-diol is a key structural motif in medicinal chemistry and materials science. Its utility is directly dependent on its purity, as even trace impurities can confound biological assays, alter material properties, and compromise regulatory approval in pharmaceutical applications. This document provides a comprehensive guide to the purification of crude [1,1'-Biphenyl]-2,4'-diol, moving beyond simple protocols to explain the underlying chemical principles that govern each separation technique. We present detailed, field-proven methodologies for recrystallization and column chromatography, including guidance on solvent selection, troubleshooting, and purity verification.

Introduction: The Imperative for Purity

The [1,1'-biphenyl]-2,4'-diol scaffold, possessing two hydroxyl groups on separate phenyl rings, offers unique opportunities for creating molecules with specific three-dimensional structures and hydrogen-bonding capabilities. However, its synthesis, often via cross-coupling reactions like the Suzuki-Miyaura coupling, can introduce a variety of impurities.[1][2] These contaminants may include unreacted starting materials, homocoupled byproducts, and isomeric biphenyls.[3] For any downstream application, particularly in drug development, the removal of these impurities is not merely a procedural step but a critical determinant of success.

This guide is structured to provide researchers with a logical workflow for purifying this moderately polar aromatic compound, ensuring the final product meets the stringent purity requirements for subsequent research and development.

Understanding the Impurity Profile

Effective purification begins with anticipating the likely contaminants. For a compound synthesized via a Suzuki-Miyaura coupling between a boronic acid and an aryl halide, the crude product mixture often contains:

  • Unreacted Starting Materials: The original aryl halide and boronic acid.

  • Homocoupled Products: Biphenyls formed from the coupling of two aryl halides or two boronic acid molecules.

  • Isomeric Byproducts: Depending on the precursors, other positional isomers of the biphenyl diol may form.

  • Catalyst Residues: Trace amounts of the palladium catalyst and ligands used in the coupling reaction.

The distinct polarities of these species—ranging from the non-polar homocoupled byproducts to the highly polar boronic acids—form the basis for their separation.

Purification Strategy: A Multi-Step Approach

A robust purification strategy often involves orthogonal methods that exploit different physicochemical properties of the target compound and its impurities. Our recommended workflow proceeds from a bulk purification technique to a high-resolution method.

PurificationWorkflow A Crude [1,1'-Biphenyl]-2,4-diol (Solid Mixture) B Recrystallization (Bulk Purification) A->B Removes gross impurities C Column Chromatography (High-Resolution Purification) B->C Removes closely related impurities D Purity Analysis (HPLC, NMR, MP) C->D Verify purity & identity E Pure Product (>99% Purity) D->E

Caption: General workflow for the purification of [1,1'-Biphenyl]-2,4'-diol.

Method 1: Recrystallization for Bulk Purification

Recrystallization is a powerful technique for removing significant quantities of impurities based on differences in solubility. The principle is to dissolve the crude solid in a minimum amount of a hot solvent in which the desired compound is highly soluble, but the impurities are either sparingly soluble at high temperatures or remain soluble upon cooling.

The Critical Step: Solvent Selection

The ideal recrystallization solvent should:

  • Completely dissolve the crude product at its boiling point.

  • Afford low solubility for the product at low temperatures (e.g., 0-4 °C).

  • Either not dissolve impurities at all or keep them fully dissolved upon cooling.

  • Be chemically inert towards the product.

  • Be sufficiently volatile for easy removal from the purified crystals.

Given the polar nature of the two hydroxyl groups combined with the non-polar biphenyl backbone, a solvent system of intermediate polarity or a binary mixture is often optimal.

Table 1: Candidate Solvents for Recrystallization Screening

Solvent/SystemBoiling Point (°C)Rationale
Toluene111Good for dissolving the aromatic backbone; may require a co-solvent.
Ethyl Acetate / HexaneVariableA versatile system where polarity can be fine-tuned. The compound is dissolved in hot ethyl acetate, and hexane is added until turbidity appears.
Ethanol / WaterVariableThe hydroxyl groups promote solubility in ethanol, while water acts as an anti-solvent to induce crystallization upon cooling.
Dichloromethane40Often a good solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.
Detailed Protocol for Recrystallization
  • Dissolution: Place the crude [1,1'-Biphenyl]-2,4'-diol (e.g., 5.0 g) in an Erlenmeyer flask. Add a small volume of the selected hot solvent (e.g., Toluene) and bring the mixture to a boil on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is just fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and retain a sample for purity analysis.

Method 2: Flash Column Chromatography

For removing impurities with polarities very similar to the target compound, flash column chromatography is the method of choice.[4] This technique separates molecules based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).

Principle of Separation

Silica gel is a polar stationary phase. Compounds travel down the column dissolved in the mobile phase.

  • Non-polar compounds have weak interactions with the silica gel and are carried quickly down the column by the eluent.

  • Polar compounds adsorb more strongly to the silica gel and elute more slowly. [1,1'-Biphenyl]-2,4'-diol, with its two polar hydroxyl groups, will have a moderate affinity for silica gel.

Chromatography cluster_0 Column Chromatography Process TLC 1. TLC Analysis (Determine Eluent) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute & Collect (Gradient or Isocratic) Load->Elute Analyze 5. Analyze Fractions (TLC or HPLC) Elute->Analyze

Caption: Step-by-step workflow for flash column chromatography.

Eluent System Selection via TLC

Before running a column, the ideal eluent system must be determined using Thin-Layer Chromatography (TLC).[4] The goal is to find a solvent mixture that gives the target compound a Retention Factor (Rf) of approximately 0.25-0.35.

Table 2: Trial Eluent Systems for TLC Analysis

System (v/v)PolarityExpected Rf of Diol
20% Ethyl Acetate in HexaneLow-Medium~0.1-0.2
30% Ethyl Acetate in Hexane Medium ~0.3 (Optimal)
50% Ethyl Acetate in HexaneMedium-High~0.5-0.6
5% Methanol in DichloromethaneHigh>0.7
Detailed Protocol for Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (e.g., 50 g for 1 g of crude product) in the chosen eluent (e.g., 20% EtOAc/Hexane). Pour the slurry into a glass column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the recrystallized product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase (e.g., 20% EtOAc/Hexane). A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 20% to 40% EtOAc), is often more effective for separating complex mixtures.[1][2]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Fraction Analysis: Spot every few fractions onto a TLC plate to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified [1,1'-Biphenyl]-2,4'-diol.

High-Resolution Analysis by RP-HPLC

To confirm the final purity, High-Performance Liquid Chromatography (HPLC) is indispensable. A reversed-phase (RP-HPLC) method is typically used for moderately polar aromatic compounds.[5]

Table 3: Typical RP-HPLC Method Parameters

ParameterSpecificationRationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)The non-polar stationary phase retains the biphenyl backbone via hydrophobic interactions.[6]
Mobile Phase A Water + 0.1% Formic AcidPolar mobile phase. Formic acid suppresses ionization of the phenolic groups, leading to sharper peaks.[5]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier; increasing its concentration elutes the compound faster.
Gradient 30% B to 95% B over 20 minutesEnsures that both polar and non-polar impurities are eluted and resolved from the main peak.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe aromatic rings strongly absorb UV light.

A successful purification will result in a single major peak in the HPLC chromatogram, with an integrated area corresponding to >99% purity.

Conclusion

The purification of crude [1,1'-Biphenyl]-2,4'-diol is a systematic process that relies on the sequential application of techniques exploiting the compound's unique solubility and polarity profile. By employing recrystallization for bulk impurity removal followed by flash column chromatography for fine purification, researchers can reliably obtain material of high purity. Rigorous analysis by HPLC and other methods is the final, essential step to validate the success of the purification protocol and ensure the compound is fit for its intended purpose in research and development.

References

  • Benchchem. A Comparative Purity Analysis of Synthetically Derived vs. Commercial 4'-Methoxy[1,1'-biphenyl]-2,5-diol.
  • Wikipedia. 4,4'-Biphenol.
  • SIELC Technologies. Separation of Biphenyl-2,5-diol on Newcrom R1 HPLC column.
  • Benchchem. Technical Support Center: Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol.
  • Magritek. Column Chromatography.
  • Benchchem. Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 4'-Methoxy[1,1'-biphenyl]-2,5-diol.
  • HPLC. 90 Å Biphenyl, 2 µm Column Care & Use Sheet.
  • PubChem. [1,1'-Biphenyl]-2,4'-diol. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. Supporting Information for a publication.
  • Wikipedia. Biphenyl.
  • ResearchGate. Solubility of biphenyl in organic nonelectrolyte solvents.
  • Bajpai, A., et al. (2012). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.

Sources

Application Notes & Protocols: [1,1'-Biphenyl]-2,4-diol as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of [1,1'-Biphenyl]-2,4-diol in Analytical Chemistry

This compound is a hydroxylated biphenyl compound characterized by a robust chemical structure and distinct physicochemical properties, making it an excellent candidate for use as a reference standard in chromatographic applications. Its utility spans various sectors, including environmental analysis, pharmaceutical impurity profiling, and metabolism studies, where accurate quantification of biphenyl derivatives is critical.

The presence of two hydroxyl groups on the biphenyl backbone imparts a moderate polarity, allowing for versatile separation across different chromatographic modes, most notably Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). As a standard, its purity and stability are paramount, providing a reliable benchmark for the identification and quantification of related analytes. This document provides a comprehensive guide to its properties and a detailed protocol for its application as an external standard in RP-HPLC analysis, grounded in established chromatographic principles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental to method development. These parameters dictate its solubility, stability, and chromatographic behavior.

PropertyValueSource
Chemical Formula C₁₂H₁₀O₂[1]
Molecular Weight 186.21 g/mol [1]
CAS Number 611-62-1[2]
IUPAC Name 2-(4-hydroxyphenyl)phenol[1]
Synonyms 2,4'-Dihydroxybiphenyl, 2,4'-Biphenyldiol[2]
Melting Point 165-166 °C[2]
Boiling Point 206-210 °C at 11 Torr[2]
XLogP3 2.7[1]

Principle of Reversed-Phase HPLC Separation

Reversed-phase chromatography separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., octadecylsilane, C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).

  • Mechanism of Retention: this compound, being a moderately nonpolar molecule, interacts with the hydrophobic C18 stationary phase. More hydrophobic molecules interact more strongly and are retained longer.

  • Elution Control: The elution strength of the mobile phase is modulated by varying the ratio of the organic solvent (e.g., acetonitrile) to water. Increasing the organic solvent content increases the mobile phase's hydrophobicity, causing it to compete more effectively with the analyte for the stationary phase, thus decreasing the analyte's retention time.

  • Peak Shape Optimization: The phenolic hydroxyl groups on the analyte can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Furthermore, these groups are weakly acidic and can ionize. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase suppresses both of these effects by protonating the silanols and the analyte, ensuring a sharp, symmetrical peak shape essential for accurate quantification[3].

Experimental Protocol: Quantification using RP-HPLC

This protocol details a validated gradient RP-HPLC method for the quantification of this compound.

Instrumentation and Consumables
ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV Detector
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Vials 2 mL amber glass vials with PTFE septa
Syringe Filters 0.45 µm PTFE or Nylon
Solvents HPLC grade Acetonitrile, HPLC grade Water
Reagents Formic Acid (LC-MS grade)
Reagent and Standard Preparation
  • Mobile Phase A (Aqueous): To 1000 mL of HPLC grade water, add 1.0 mL of formic acid (0.1% v/v). Degas for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid (0.1% v/v). Degas for 15 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer to a 10 mL amber volumetric flask. Dissolve and bring to volume with a 50:50 mixture of Mobile Phase A and B. Sonicate for 5 minutes to ensure complete dissolution.

  • Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution using the 50:50 Mobile Phase A/B mixture as the diluent.

HPLC Method Parameters
ParameterValue
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 25 minutes
Workflow & System Validation

The following workflow ensures the reliability and reproducibility of the analytical results.

HPLC_Workflow prep Standard & Sample Preparation setup HPLC System Setup (Priming & Equilibration) prep->setup sst System Suitability Test (Inject Standard 5x) setup->sst sst->setup RSD < 2%? No (Troubleshoot) cal Calibration Curve (Inject Standards) sst->cal RSD < 2%? Yes cal->prep R² > 0.999? No (Re-prepare standards) sample Sample Analysis (Inject Unknowns) cal->sample R² > 0.999? Yes process Data Processing (Integration & Quantification) sample->process report Generate Report (Purity, Concentration) process->report

Caption: HPLC analysis workflow from preparation to reporting.

System Suitability: Before analysis, the system must be equilibrated with the initial mobile phase conditions until a stable baseline is achieved. A system suitability test is then performed by injecting a mid-range calibration standard (e.g., 25 µg/mL) five times. The Relative Standard Deviation (RSD) for the peak area and retention time should be less than 2.0%.

Method Validation (Self-Validating System): To ensure the trustworthiness of this protocol, it should be validated according to ICH guidelines or equivalent standards. Key validation parameters include:

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard at low, medium, and high levels. The recovery should typically be within 98-102%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate preparations of a standard. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Analysis and Interpretation

  • Peak Identification: Identify the peak corresponding to this compound in the chromatograms based on its retention time, which should match that of the injected standards. Confirmation can be achieved by comparing the UV spectrum from the DAD with a reference spectrum.

  • Calibration Curve: Generate a linear regression curve from the calibration standards by plotting peak area against concentration.

  • Quantification: The concentration of this compound in any unknown sample is calculated by interpolating its peak area into the calibration curve equation (y = mx + c), where 'y' is the peak area and 'x' is the resulting concentration.

Conclusion

This compound serves as a reliable and versatile standard for chromatographic analysis. The RP-HPLC method detailed herein provides a robust, reproducible, and accurate protocol for its quantification. By adhering to the principles of system suitability and method validation, researchers, scientists, and drug development professionals can confidently apply this guide to achieve high-quality analytical results in their respective fields. The foundational logic—separation by hydrophobicity with pH control for peak integrity—is broadly applicable to the analysis of other phenolic compounds.

References

  • PubChem. [1,1'-Biphenyl]-2,4'-diol, 3',5-dipropyl-. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/9900113
  • PubChem. (1,1'-Biphenyl)-2,4'-diol. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/123079
  • PubChem. [1,1'-Biphenyl]-3,4'-diol. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/18855-13-5
  • PubChem. (1,1'-Biphenyl)-2,3'-diol. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/33665
  • SIELC Technologies. Separation of [1,1'-Biphenyl]-2,5-diol, 4'-methyl- on Newcrom R1 HPLC column. URL: https://sielc.com/product/separation-of-1-1-biphenyl-2-5-diol-4-methyl-on-newcrom-r1-hplc-column/
  • NIST. [1,1'-Biphenyl]-4,4'-diol. NIST Chemistry WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C92886
  • BenchChem. Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 4'-Methoxy[1,1'-biphenyl]-2,5-diol. URL: https://www.benchchem.
  • Sigma-Aldrich. [1,1'-biphenyl]-2,4'-diol AldrichCPR. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s500590
  • Sigma-Aldrich. [1,1'-Biphenyl]-2,4'-diol. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh96f10798
  • Rao, K. T., & Mohan, K. K. (2018). A validated rapid RP-UHPLC method for determination of assay and related substances in TTBB. International Journal of Research in Pharmacy and Chemistry, 8(3), 435-445. URL: https://www.ijrpc.com/files/0-435-445.pdf
  • NIST. [1,1'-Biphenyl]-4,4'-diol Gas Chromatography. NIST Chemistry WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C92886&Type=GC-RI&Index=1#GCRIs
  • SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. URL: https://www.scielo.br/j/cta/a/C4D7XgDqKqF5Z8z3G8y8v8B/
  • NIST. [1,1'-Biphenyl]-2,2'-diol. NIST Chemistry WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1806297
  • HELIX Chromatography. HPLC Methods for analysis of Biphenyl. URL: https://helixchrom.com/hplc-methods-for-analysis-of-biphenyl/
  • Agilent Technologies. Enantiomer separation of underivatized diols. URL: https://www.agilent.
  • Varian Inc. Gas Chromatography. URL: https://www.agilent.
  • CAS Common Chemistry. [1,1′-Biphenyl]-2,4′-diol. URL: https://commonchemistry.cas.org/detail?cas_rn=611-62-1
  • Sigma-Aldrich. Gas Chromatography (GC) Column Selection Guide. URL: https://www.sigmaaldrich.
  • LCGC International. Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. URL: https://www.chromatographyonline.com/view/enhance-retention-sulfur-containing-compounds-through-pi-pi-interactions-using-pinnacle-db-biphen
  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons. URL: https://nadre.ethernet.edu.et/record/22533/files/10.1002@0471670598.

Sources

Troubleshooting & Optimization

Technisches Support-Center: Aufreinigung von [1,1'-Biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das auf die Reinigungsherausforderungen und -lösungen für [1,1'-Biphenyl]-2,4-diol zugeschnitten ist und für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert wurde.

Willkommen im technischen Leitfaden zur Bewältigung der Herausforderungen bei der Aufreinigung von this compound. Als leitender Anwendungswissenschaftler verstehe ich, dass die Sicherstellung der Reinheit von Zwischenprodukten für die Zuverlässigkeit und Reproduzierbarkeit nachgelagerter Experimente von entscheidender Bedeutung ist. Dieses Zentrum ist als eine Reihe von gezielten FAQs und Fehlerbehebungsanleitungen strukturiert, um praktische, felderprobte Lösungen für häufig auftretende Probleme zu bieten.

Häufig gestellte Fragen (FAQs)

F1: Was sind die häufigsten Verunreinigungen, die bei der Synthese von this compound auftreten?

A1: Die häufigsten Verunreinigungen hängen von der Syntheseroute ab, stammen aber typischerweise aus der Suzuki-Miyaura-Kreuzkupplung. Dazu gehören:

  • Nicht umgesetzte Ausgangsmaterialien: Restliches Arylhalogenid oder Phenylboronsäure.

  • Homokupplungs-Nebenprodukte: Biphenyle, die aus der Kupplung von zwei Boronsäuremolekülen entstehen. Dies wird oft durch die Anwesenheit von Sauerstoff gefördert.[1]

  • Katalysatorrückstände: Spuren von Palladium und Liganden aus dem Kupplungsschritt.

  • Teilweise degeschützte Zwischenprodukte: Wenn Schutzgruppen verwendet werden, kann eine unvollständige Entfernung zu gemischten Produkten führen.

  • Oxidationsprodukte: Dihydroxybiphenyl-Verbindungen sind anfällig für Oxidation, was zur Bildung von farbigen Chinon-ähnlichen Strukturen führt.[2]

F2: Wie sollte ich this compound lagern, um eine Zersetzung zu verhindern?

A2: Die Hydroxylgruppen, insbesondere in einer Hydrochinon-ähnlichen Anordnung, machen das Molekül anfällig für oxidative Zersetzung.[2] Um die Stabilität zu gewährleisten, lagern Sie die Verbindung an einem kühlen, dunklen und trockenen Ort unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff). Der Behälter sollte fest verschlossen sein, um den Kontakt mit Luft und Feuchtigkeit zu minimieren. Für die Langzeitlagerung wird eine Kühlung oder ein Einfrieren empfohlen.

F3: Welche analytischen Techniken werden zur Beurteilung der Reinheit von this compound empfohlen?

A3: Eine Kombination von Techniken liefert das umfassendste Reinheitsprofil:

  • Hochleistungsflüssigkeitschromatographie (HPLC): Eine Umkehrphasen-HPLC-Methode mit UV-Detektion ist die effektivste Technik zur Quantifizierung der Reinheit und zur Erkennung von Verunreinigungen.[3][4][5]

  • Kernspinresonanz (NMR)-Spektroskopie: ¹H- und ¹³C-NMR bestätigen die strukturelle Identität und können das Vorhandensein signifikanter Verunreinigungen aufzeigen.[3]

  • Massenspektrometrie (MS): Bestätigt die Molmasse der Verbindung und hilft bei der Identifizierung von Nebenprodukten und Zersetzungsprodukten.[3]

Fehlerbehebungsanleitungen für die Aufreinigung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Aufreinigungsprozesses auftreten können, und bietet wahrscheinliche Ursachen und schrittweise Lösungen.

Problem 1: Geringe Reinheit nach der Umkristallisation

Wahrscheinliche Ursachen:

  • Falsche Lösungsmittelauswahl: Das Lösungsmittel löst die Verunreinigungen und das Produkt bei Raumtemperatur gleichermaßen gut oder löst das Produkt bei hohen Temperaturen nicht ausreichend.[6]

  • Zu schnelles Abkühlen: Schnelles Abkühlen kann zur Einschluss von Verunreinigungen im Kristallgitter führen.[7]

  • Übersättigung: Eine zu hohe Konzentration des Produkts in der heißen Lösung kann dazu führen, dass es beim Abkühlen ausfällt anstatt zu kristallisieren.

Lösungen:

  • Optimierung des Lösungsmittels: Die Auswahl des Lösungsmittels ist entscheidend. Ein ideales Lösungsmittel sollte das Rohprodukt bei hohen Temperaturen vollständig, bei niedrigen Temperaturen jedoch nur schlecht lösen.[6] Führen Sie Kleinversuche durch, um das optimale Lösungsmittel oder Lösungsmittelpaar zu finden.

    • Einzelne Lösungsmittel: Testen Sie polare und unpolare Lösungsmittel. Ethanol oder Toluol können gute Ausgangspunkte sein.[8]

    • Lösungsmittelpaare: Verwenden Sie ein Lösungsmittelpaar, wenn kein einzelnes Lösungsmittel geeignet ist. Lösen Sie die Verbindung im "besseren" Lösungsmittel (in dem sie löslich ist) und geben Sie dann das "schlechtere" Lösungsmittel (in dem sie unlöslich ist) tropfenweise hinzu, bis eine Trübung auftritt.[7] Gängige Paare sind Ethanol-Wasser oder Toluol-Hexan.

Lösungsmittel/PaarPolaritätSiedepunkt (°C)Anmerkungen
ToluolGering111Gut für aromatische Verbindungen; kann Verunreinigungen mit geringerer Polarität in Lösung halten.
Ethanol/WasserPolarVariabelEin vielseitiges System. Lösen Sie es in heißem Ethanol und geben Sie heißes Wasser hinzu, bis es trüb wird.[9]
Ethylacetat/HexanMittel/GeringVariabelEin weiteres gängiges Paar, das eine Feinabstimmung der Polarität ermöglicht.[8]
  • Kontrolliertes Abkühlen: Lassen Sie die heiße, gesättigte Lösung langsam auf Raumtemperatur abkühlen. Stören Sie die Lösung nicht, da dies die Bildung reinerer, größerer Kristalle fördert.[7] Sobald Raumtemperatur erreicht ist, kann das Kühlen in einem Eisbad die Ausbeute weiter erhöhen.

  • Protokoll: Umkristallisation von this compound (Beispiel Toluol)

    • Geben Sie das Rohprodukt in einen Erlenmeyerkolben.

    • Fügen Sie eine minimale Menge Toluol hinzu, um das Feststoff gerade zu bedecken.

    • Erhitzen Sie die Mischung unter Rühren auf dem Siedepunkt. Fügen Sie nach und nach mehr heißes Toluol hinzu, bis sich das gesamte Feststoff gelöst hat.[6]

    • Wenn die Lösung Verunreinigungen enthält, führen Sie eine Heißfiltration durch.

    • Decken Sie den Kolben ab und lassen Sie ihn ungestört auf Raumtemperatur abkühlen.

    • Kühlen Sie den Kolben in einem Eisbad für 30 Minuten, um die Kristallisation zu vervollständigen.

    • Sammeln Sie die Kristalle durch Vakuumfiltration, waschen Sie sie mit einer kleinen Menge kaltem Toluol und trocknen Sie sie an der Luft.

Problem 2: Produkt "ölt aus" während der Umkristallisation

Wahrscheinliche Ursachen:

  • Hohe Verunreinigungskonzentration: Verunreinigungen können den Schmelzpunkt des Produkts senken und dazu führen, dass es unter dem Siedepunkt des Lösungsmittels schmilzt.

  • Lösungsmittelsiedepunkt zu hoch: Der Siedepunkt des Umkristallisationslösungsmittels liegt über dem Schmelzpunkt des Produkts.

  • Übersättigung: Die Lösung ist zu konzentriert.

Lösungen:

  • Lösungsmittel ändern: Wählen Sie ein Lösungsmittel mit einem niedrigeren Siedepunkt.

  • Konzentration anpassen: Fügen Sie der heißen Mischung mehr Lösungsmittel hinzu, um die Konzentration zu verringern, bevor Sie sie abkühlen lassen.

  • Temperaturkontrolle: Erhitzen Sie die Lösung erneut, bis das Öl gelöst ist, fügen Sie mehr Lösungsmittel hinzu und lassen Sie sie dann sehr langsam abkühlen. Das Kratzen an der Innenseite des Kolbens mit einem Glasstab kann die Kristallisation anregen.

Problem 3: Koeluierende Verunreinigungen in der Säulenchromatographie

Wahrscheinliche Ursachen:

  • Unzureichende Polaritätsdifferenz: Die Verunreinigung und das Produkt haben sehr ähnliche Polaritäten, was die Trennung mit einem Standard-Lösungsmittelsystem erschwert.

  • Falsche stationäre Phase: Kieselgel ist möglicherweise nicht die optimale stationäre Phase für die Trennung.

  • Säulenüberladung: Zu viel Rohmaterial, das auf die Säule geladen wird, führt zu einer schlechten Trennung.

Lösungen:

  • Optimierung der mobilen Phase:

    • Gradientenelution: Beginnen Sie mit einem unpolaren Lösungsmittel (z. B. Hexan) und erhöhen Sie allmählich den Anteil eines polareren Lösungsmittels (z. B. Ethylacetat).[1] Dies hilft, Verbindungen mit geringfügig unterschiedlichen Polaritäten aufzulösen.

    • Ternäres System: Führen Sie ein drittes Lösungsmittel ein. Manchmal kann die Zugabe einer kleinen Menge Methanol zu einem Dichlormethan-Lauf die Trennung von polaren Verbindungen verbessern.

    • Säuremodifikator: Phenolische Verbindungen können auf Kieselgel Tailing zeigen. Die Zugabe von ~0,1 % Ameisensäure oder Essigsäure zur mobilen Phase kann die Peakform verbessern, indem die Ionisierung der sauren Hydroxylgruppen unterdrückt wird.[4]

ParameterSpezifikation
Stationäre Phase Kieselgel, 60 Å, 40-63 µm Partikelgröße
Mobile Phase (Beispiel) Gradient von 100 % Hexan auf 50:50 Hexan:Ethylacetat
Detektion UV bei 254 nm
  • Workflow zur Aufreinigungsstrategie: Dieser Workflow zeigt einen logischen Ansatz zur Aufreinigung, der mit der einfachsten Methode beginnt.

G A Rohprodukt B Umkristallisation A->B C Reinheitsanalyse (HPLC/TLC) B->C D Reinheit > 98%? C->D E Säulenchromatographie D->E Nein F Reines Produkt D->F Ja G Fraktionen sammeln und analysieren E->G G->C

Abbildung 1: Allgemeiner Workflow zur Aufreinigung von this compound.

Problem 4: Produktverfärbung (rosa/braun) nach der Aufreinigung

Wahrscheinliche Ursache:

  • Oxidation: Dies ist das häufigste Problem bei phenolischen Verbindungen. Die Hydroxylgruppen, insbesondere wenn sie eine Hydrochinon- oder Katechol-Struktur haben, können leicht zu Chinonen oxidieren, die hochkonjugiert und daher gefärbt sind.[2][10] Dieser Prozess wird durch Luft, Licht und Spuren von Metallionen beschleunigt.

Lösungen:

  • Inerte Bedingungen: Führen Sie die Endphasen der Aufreinigung (z. B. Konzentration des Lösungsmittels) und die Lagerung unter einer inerten Atmosphäre (Argon oder Stickstoff) durch.

  • Lösungsmittel entgasen: Bei der Umkristallisation oder Chromatographie kann das Spülen der Lösungsmittel mit Argon oder Stickstoff vor Gebrauch helfen, gelösten Sauerstoff zu entfernen.

  • Aktivkohlebehandlung: Wenn die Verfärbung auf eine stark gefärbte Verunreinigung zurückzuführen ist, kann eine Behandlung mit einer kleinen Menge Aktivkohle während des Umkristallisationsschritts helfen. Fügen Sie die Kohle zur heißen Lösung hinzu, rühren Sie kurz um und führen Sie dann eine Heißfiltration durch, um die Kohle zu entfernen.

Oxidationsweg-Diagramm:

Oxidation A This compound (Farblos) B Semichinon-Radikal (Reaktives Zwischenprodukt) A->B [O], Licht, Metallionen C Chinon-Derivat (Gefärbt) B->C [O]

Abbildung 2: Vereinfachter Oxidationsweg, der zur Verfärbung des Produkts führt.

Protokoll: Analytische HPLC-Methode zur Reinheitsbewertung

Dieses Protokoll beschreibt eine Standard-Umkehrphasen-HPLC-Methode zur Bestimmung der Reinheit von this compound.[3][4]

ParameterSpezifikation
HPLC-System Agilent 1260 Infinity II LC-System oder gleichwertig[3]
Säule C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm Partikelgröße)[3]
Mobile Phase A 0,1 % Ameisensäure in Wasser[4]
Mobile Phase B 0,1 % Ameisensäure in Acetonitril[4]
Gradient Beginnen bei 30 % B, Anstieg auf 95 % B über 10 Minuten, 2 Minuten halten, Rückkehr zu 30 % B über 1 Minute und 2 Minuten äquilibrieren[3]
Flussrate 1,0 mL/min[3]
Säulentemperatur 35 °C
Detektion UV bei 254 nm[3]
Probenvorbereitung ~1 mg/mL in 50:50 Mobile Phase A:B[4]
Referenzen
  • BenchChem. (2025). A Comparative Purity Analysis of Synthetically Derived vs. Commercial 4'-Methoxy[1,1'-biphenyl]-2,5-diol. Abgerufen von

  • NIH. (n.d.). Solvent-induced polymorphism in dipodal N-donor ligands containing a biphenyl core. Abgerufen von

  • University of Colorado Boulder. (n.d.). Recrystallization I. Abgerufen von

  • LCGC. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Abgerufen von

  • ScienceDirect. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Abgerufen von

  • BenchChem. (2025). Technical Support Center: Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol. Abgerufen von

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Abgerufen von

  • BenchChem. (2025). Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 4'-Methoxy[1,1'-biphenyl]-2,5-diol. Abgerufen von

  • Harvard University. (n.d.). Recrystallization. Abgerufen von

  • ResearchGate. (2018). Substances yield after recrystallization from different solvents. Abgerufen von

  • BenchChem. (2025). [1,1'-Biphenyl]-2,2',5,5'-tetrol stability and degradation pathways. Abgerufen von

  • ResearchGate. (2009). Structures and Thermodynamics of Biphenyl Dihydrodiol Stereoisomers and Their Metabolites in the Enzymatic Degradation of Arene Xenobiotics. Abgerufen von

  • SciELO. (2020). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Abgerufen von

Sources

Technical Support Center: Synthesis of [1,1'-Biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of [1,1'-Biphenyl]-2,4-diol. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize side reactions and maximize the yield and purity of your target compound.

Introduction to the Synthetic Challenges

The synthesis of unsymmetrical biaryls like this compound, a valuable intermediate in various fields, is often accomplished through cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an aryl halide with an arylboronic acid, is a prevalent method. However, the presence of multiple reactive functional groups—specifically the hydroxyl groups—introduces a range of potential side reactions that can complicate the synthesis and purification process. This guide will address these challenges head-on, providing both theoretical understanding and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound, with a focus on a typical Suzuki-Miyaura coupling pathway involving a boronic acid and a halogenated phenol.

Question 1: My reaction is producing a significant amount of a symmetrical biphenyl byproduct. What is causing this and how can I prevent it?

Answer:

This is a classic case of homo-coupling , a common side reaction in many cross-coupling methodologies. In the context of a Suzuki-Miyaura reaction, homo-coupling can occur with either of the coupling partners, leading to the formation of symmetrical biphenyls.

Causality and Mechanism:

  • Oxidative Homo-coupling of Boronic Acids: This is often the primary pathway for this side reaction. It can be initiated by the palladium catalyst, particularly at higher temperatures or in the presence of oxygen. The mechanism involves the palladium-catalyzed coupling of two molecules of the boronic acid.

  • Reductive Homo-coupling of Aryl Halides: While generally less common, this pathway can also contribute to the formation of symmetrical byproducts.

Troubleshooting & Prevention Strategies:

StrategyMechanism of ActionRecommended Protocol Adjustments
Control Stoichiometry A slight excess of the boronic acid can help to drive the desired cross-coupling reaction to completion, outcompeting the homo-coupling of the aryl halide.Use a 1.1 to 1.3 molar excess of the boronic acid relative to the aryl halide.
Optimize Catalyst & Ligand The choice of palladium catalyst and ligand can significantly influence the relative rates of cross-coupling versus homo-coupling.For hydroxylated substrates, palladium catalysts with electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can be effective in promoting the desired reaction.
Degas Thoroughly Oxygen can promote the oxidative homo-coupling of boronic acids.Before adding the catalyst, thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
Temperature Control Higher temperatures can sometimes favor homo-coupling.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish.

Workflow for Minimizing Homo-Coupling:

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Outcome A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent A->B C Degas with Ar/N2 (15-30 min) B->C D Add Pd Catalyst & Ligand C->D Under Inert Atmosphere E Heat to Optimal Temp (e.g., 80-100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G High Yield of This compound F->G H Minimized Homo-Coupling Byproducts

Caption: Workflow for minimizing homo-coupling side reactions.

Question 2: I am observing a significant amount of a dehalogenated starting material in my crude reaction mixture. What is happening?

Answer:

The loss of the halogen (typically bromine or iodine) from your aryl halide starting material is known as proto-dehalogenation . This side reaction consumes your starting material and reduces the overall yield of the desired biphenyl product.

Causality and Mechanism:

Proto-dehalogenation is often a competing reaction pathway within the catalytic cycle of the cross-coupling reaction. It can be promoted by the presence of trace amounts of water or other protic sources in the reaction mixture. The palladium hydride species, which can form in the catalytic cycle, is a key intermediate in this unwanted reaction.

Troubleshooting & Prevention Strategies:

StrategyMechanism of ActionRecommended Protocol Adjustments
Use Anhydrous Conditions Minimizing the presence of water and other protic impurities reduces the formation of palladium hydride species responsible for dehalogenation.Use anhydrous solvents and dry all glassware thoroughly before use. Ensure the base is also anhydrous.
Choice of Base Some bases can contain water or be more prone to promoting dehalogenation.Use a non-hydroxide base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are less hygroscopic than sodium hydroxide. Ensure the base is finely powdered and dried before use.
Ligand Selection Bulky, electron-rich ligands can stabilize the palladium center and favor the desired reductive elimination step over pathways leading to dehalogenation.Ligands like XPhos or SPhos are often effective in suppressing this side reaction.
Question 3: My purification is difficult due to a byproduct with a similar polarity to my desired this compound. What could this be?

Answer:

A common byproduct with similar polarity in reactions involving phenols is an ether . In this case, you may be forming a dibenzofuran derivative through an intramolecular etherification.

Causality and Mechanism:

If your synthesis involves a precursor with a hydroxyl group ortho to the forming biphenyl bond, an intramolecular cyclization can occur, especially under basic conditions at elevated temperatures. This reaction, known as the Ullmann condensation or a related intramolecular O-arylation, leads to the formation of a rigid and often similarly polar dibenzofuran byproduct.

Troubleshooting & Prevention Strategies:

StrategyMechanism of ActionRecommended Protocol Adjustments
Protecting Groups Protecting the hydroxyl groups prevents them from participating in side reactions like ether formation.Protect the hydroxyl groups of your starting materials with a suitable protecting group, such as a methyl ether (Me) or a silyl ether (e.g., TBS). The protecting groups can be removed in a subsequent step after the biphenyl bond is formed.
Lower Reaction Temperature Intramolecular cyclization reactions often have a higher activation energy than the desired cross-coupling.Running the reaction at a lower temperature can help to disfavor the formation of the dibenzofuran byproduct.
Judicious Choice of Base and Catalyst Certain copper catalysts are known to promote Ullmann-type reactions. If your palladium catalyst contains copper impurities, this could be a contributing factor.Use a high-purity palladium catalyst. If intramolecular etherification is a persistent issue, consider a different synthetic route that avoids having a free hydroxyl group ortho to the reaction site.

Decision Tree for Troubleshooting Side Reactions:

cluster_byproducts Common Byproducts cluster_solutions_b Solutions for Homo-coupling cluster_solutions_c Solutions for Dehalogenation cluster_solutions_d Solutions for Etherification A Identify Primary Side Product (LC-MS, NMR) B Symmetrical Biphenyl (Homo-coupling) A->B Mass = 2x Aryl Moiety C Dehalogenated Starting Material A->C Mass = Aryl Halide - Halogen + H D Dibenzofuran Derivative (Intramolecular Etherification) A->D Mass = Product - H2O B1 Optimize Stoichiometry (1.1-1.3 eq. Boronic Acid) B->B1 C1 Use Anhydrous Solvents/Reagents C->C1 D1 Protect Hydroxyl Groups (e.g., OMe, OTBS) D->D1 B2 Thoroughly Degas Reaction B1->B2 B3 Lower Reaction Temperature B2->B3 C2 Switch to Carbonate Base (K2CO3, Cs2CO3) C1->C2 C3 Use Bulky, Electron-Rich Ligand C2->C3 D2 Lower Reaction Temperature D1->D2 D3 Use High-Purity Catalyst D2->D3

Caption: A decision tree for troubleshooting common side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Synthesize this compound

This protocol is a starting point and may require optimization based on your specific substrates.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

    • Add the degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) via a syringe.

  • Catalyst Addition:

    • In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand if required.

    • Briefly remove the septum and add the catalyst/ligand to the reaction flask under a positive flow of inert gas.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

    • Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • Buchwald, S. L., & Martin, R. (2011). The SPhos and XPhos Ligand Families for Palladium-Catalyzed C-C and C-N Bond Formation. Accounts of Chemical Research, 44(8), 534–545.

Technical Support Center: Optimizing Reaction Conditions for [1,1'-Biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [1,1'-Biphenyl]-2,4-diol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis of this unsymmetrical biphenyl. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve high-yield, high-purity results.

Part 1: Foundational Synthetic Strategies & Common Pitfalls

The synthesis of an unsymmetrical biphenyl like this compound requires careful strategic planning, primarily centered around the formation of the core C-C bond between the two phenyl rings. The most prevalent and versatile methods are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] Alternative strategies include the Ullmann coupling and direct oxidative coupling of phenols.[2][3] Each method presents a unique set of challenges, from catalyst deactivation to the formation of undesired side products.

This guide will primarily focus on the Suzuki-Miyaura pathway due to its broad functional group tolerance and milder reaction conditions, followed by troubleshooting for alternative methods and purification.

Part 2: Troubleshooting the Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating biaryl compounds.[4][5] However, its success is highly dependent on a fine balance of multiple reaction variables.[6][7]

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling reaction to synthesize the protected this compound precursor is resulting in a very low yield or has failed completely. What are the most common causes and how can I troubleshoot this?

A1: Low or no yield in a Suzuki coupling is a frequent issue that can typically be traced back to one of five key areas: the catalyst system, the base, the solvent, the reaction temperature, or the purity of your reagents.

  • Catalyst & Ligand Choice: The palladium catalyst is the heart of the reaction. Its activity is paramount.

    • Causality: The catalytic cycle involves Pd(0) and Pd(II) states.[8] The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step. Electron-rich aryl halides can be sluggish to react.[9]

    • Solution: Ensure you are using a high-quality, active palladium precatalyst. If you suspect degradation, use a fresh batch. For challenging couplings, especially with electron-rich partners, consider using more advanced catalyst systems. Buchwald and Fu have developed highly effective, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) that significantly accelerate the oxidative addition and reductive elimination steps.[9][10][11] A catalyst/ligand screen is often a worthwhile endeavor.[10]

  • Base Selection & Strength: The base is not merely a spectator; it is critical for activating the boronic acid/ester for transmetalation.[7]

    • Causality: The base facilitates the formation of a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

    • Solution: The choice of base can drastically alter yields.[10] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[12] Cesium carbonate (Cs₂CO₃) is often more effective for difficult couplings due to its higher solubility and basicity.[10] Interestingly, for anhydrous couplings using K₃PO₄, the addition of a few equivalents of water can sometimes be beneficial.[9]

  • Solvent System: The solvent must solubilize the reactants and be stable at the required temperature.

    • Causality: Poor solubility of starting materials will lead to a heterogeneous mixture and slow reaction rates.

    • Solution: Common solvents include toluene, dioxane, THF, and DMF.[10] Often, a mixture with water is used to help dissolve the inorganic base. If you have solubility issues with complex substrates, a more polar aprotic solvent like DMF might be necessary.[6]

  • Reaction Temperature: Insufficient thermal energy can lead to an incomplete reaction.

    • Causality: Cross-coupling reactions have activation energy barriers that must be overcome.

    • Solution: If you observe significant unreacted starting material via TLC or LC-MS analysis, a moderate increase in temperature (e.g., from 80°C to 100°C) can be effective. Microwave-assisted synthesis can also be employed to rapidly screen conditions and often improves yields.[4][13]

  • Oxygen Sensitivity: Oxygen is detrimental to the catalyst.

    • Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the catalytic cycle.[8][10]

    • Solution: Rigorously degas your solvent and reaction mixture. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Q2: I am observing a significant amount of homocoupling of my boronic acid starting material. How can this be minimized?

A2: Boronic acid homocoupling is a classic side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl from two boronic acid molecules.

  • Causality: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[8] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, which is also catalyzed by palladium.

  • Solutions:

    • Strict Anaerobic Conditions: This is the most critical factor. Ensure your reaction setup is scrupulously purged of oxygen, as detailed in the answer above.[10]

    • Controlled Reagent Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid partner relative to the aryl halide. Using a large excess can sometimes drive the homocoupling pathway.

    • Use of Boronic Esters: Boronic acids can be unstable. Consider converting your boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are generally more robust and less prone to homocoupling.[8]

Q3: The hydroxyl groups on my phenyl rings need to be protected. Which protecting groups are suitable for Suzuki conditions, and what are the best practices for deprotection?

A3: Protecting the phenolic hydroxyl groups is essential as the free -OH groups can interfere with the catalytic cycle.

  • Suitable Protecting Groups:

    • Methyl (Me) or Ethyl (Et) Ethers: These are very robust and stable to the basic conditions of the Suzuki coupling.

    • Methoxymethyl (MOM) Ether: Also stable to the reaction conditions.

  • Deprotection Strategy:

    • Alkyl Ethers (Me, Et): The deprotection of aryl methyl or ethyl ethers requires harsh conditions, most commonly using strong Lewis acids like boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane (DCM) at low temperatures.[13]

    • MOM Ethers: These can typically be removed under acidic conditions (e.g., HCl in methanol).

  • Best Practices & Troubleshooting:

    • Incomplete Deprotection: This can occur if an insufficient amount of the deprotecting agent (e.g., BBr₃) is used or if the reaction time is too short. Monitor the reaction by TLC. If starting material remains, consider adding another equivalent of the reagent.

    • Product Degradation: BBr₃ is a very strong and corrosive reagent. The reaction should be performed at low temperatures (e.g., starting at -78°C and slowly warming to 0°C or room temperature) and quenched carefully by slowly adding water or methanol.

Experimental Protocols & Data

G start Low Yield or Failed Reaction check_o2 1. Check for Oxygen Contamination (Degas Solvents, Inert Atmosphere) start->check_o2 check_cat 2. Evaluate Catalyst/Ligand (Use Fresh Catalyst, Screen Ligands like SPhos/XPhos) check_o2->check_cat If problem persists check_base 3. Optimize Base (Try K3PO4, Cs2CO3) check_cat->check_base If problem persists check_solvent 4. Check Solubility & Solvent (Try Dioxane, Toluene, or DMF) check_base->check_solvent If problem persists check_temp 5. Adjust Temperature (Increase in 10-20°C increments) check_solvent->check_temp If problem persists success Successful Reaction check_temp->success Optimization Complete

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

ParameterStandard ConditionAlternative 1 (Mild)Alternative 2 (Aggressive)Rationale & Causality
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / SPhosXPhos Pd G4Bulky, electron-rich ligands (SPhos, XPhos) accelerate oxidative addition and reductive elimination, overcoming difficult couplings.[9][11]
Base Na₂CO₃ (aq)K₃PO₄Cs₂CO₃Basicity and solubility increase from Na₂CO₃ < K₃PO₄ < Cs₂CO₃. Stronger bases are more effective at generating the active boronate species.[10][12]
Solvent Toluene/H₂ODioxane/H₂ODMFDioxane can be a better solvent for some substrates. DMF is a highly polar aprotic solvent for reactants with poor solubility.[6][10]
Temperature 90 °C80 °C110 °CHigher temperatures provide the necessary activation energy but can also lead to side reactions or reagent decomposition.

This is a plausible experimental protocol based on established chemical principles for the synthesis of this compound via a protected intermediate.

Step 1: Suzuki-Miyaura Coupling (Synthesis of 2,4-Dimethoxy-1,1'-biphenyl)

  • Reaction Setup: To an oven-dried round-bottom flask, add 2,4-dimethoxyphenylboronic acid (1.2 mmol), 1-bromobenzene (1.0 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 15 minutes.

  • Solvent Addition: Add degassed toluene (10 mL) and water (2 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol)) under a positive flow of argon.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the protected biphenyl.

Step 2: Demethylation (Synthesis of this compound)

  • Reaction Setup: Dissolve the purified 2,4-dimethoxy-1,1'-biphenyl (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) (2.5 mmol) in dichloromethane dropwise.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours.

  • Quenching: Carefully cool the mixture back to 0 °C and slowly quench by adding methanol, followed by water.

  • Extraction & Purification: Extract the product with ethyl acetate. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.[14][15]

Part 3: Alternative Synthetic Routes & Purification Strategies

Q4: My Suzuki coupling is consistently failing despite extensive optimization. What are some viable alternative synthetic routes for this compound?

A4: When palladium-catalyzed methods fail, it is useful to consider classical or alternative transition-metal-catalyzed reactions.

  • Ullmann Coupling: This is a classical method for forming biaryl compounds by coupling two aryl halides in the presence of copper metal at high temperatures.[16][17][18]

    • Advantages: Can be effective for substrates that are poor partners in Suzuki couplings.

    • Disadvantages: Traditionally requires harsh conditions (high temperatures > 150 °C) and stoichiometric amounts of copper.[2][17] Yields can be erratic. Modern variations use ligands and catalytic amounts of copper under milder conditions.[2]

  • Oxidative Coupling of Phenols: This method involves the direct coupling of two different phenol molecules using an oxidizing agent.

    • Advantages: Potentially a more atom-economical route as it avoids pre-functionalization with halides or boronates.

    • Disadvantages: Achieving selective cross-coupling between two different phenols can be extremely challenging, often resulting in a mixture of homocoupled and cross-coupled products.[3][19] Controlling the regioselectivity (ortho- vs. para-coupling) is also a significant hurdle.[20]

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_intermediate Ar¹-Pd(II)L₂-X ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_biaryl Ar¹-Pd(II)L₂-Ar² transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 product Ar¹-Ar² red_elim->product aryl_halide Ar¹-X aryl_halide->ox_add boronic_acid Ar²-B(OR)₂ boronic_acid->transmetal base Base base->transmetal

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Q5: The final purification of this compound is challenging. The product is hard to separate from byproducts. What purification techniques are most effective?

A5: The purification of dihydroxybiphenyls can be complicated by their polarity and potential for hydrogen bonding.

  • Recrystallization: This is often the most effective method for purifying the final solid product, especially on a larger scale.[14]

    • Principle: The technique relies on the difference in solubility between your product and impurities in a chosen solvent at different temperatures.[14]

    • Solvent Selection: An ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature. For dihydroxybiphenyls, polar solvents are often required. Acetone, acetonitrile, or mixtures like ethanol/water are good starting points.[21][22] A systematic solvent screen with small amounts of crude material is recommended.

  • Column Chromatography: This is a highly effective, albeit more labor-intensive, method for separating compounds with different polarities.[15]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A solvent system with increasing polarity is typically used. Start with a less polar solvent (e.g., hexane or dichloromethane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate or methanol). The hydroxyl groups on your product will cause it to adhere strongly to the silica, so a relatively polar eluent will likely be required.

    • Troubleshooting: If the product streaks on the column, it may be due to its acidic nature. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can often improve peak shape and separation.

References

  • Application Notes and Protocols for the Purification of 4,4'-Dihydroxybiphenyl by Recrystallization. Benchchem.
  • USRE33779E - Preparation process of 4,4-dihydroxybiphenyl. Google Patents.
  • Common side products in the synthesis of Biphenyl-4-amidoxime and how to avoid them. Benchchem.
  • A Comparative Guide to the Synthesis of 4,4'-Dihydroxybiphenyl. Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Purification and crystallization of 2,3-dihydroxybiphenyl 1,2-dioxygenase. PubMed.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • Technical Support Center: Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol. Benchchem.
  • How can I solve my problem with Suzuki coupling? ResearchGate.
  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI.
  • Oxidative coupling of phenols. Wikipedia.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Ullmann reaction. Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Ullmann Reaction. Thermo Fisher Scientific.
  • Struggling with Suzuki Reaction. Reddit.
  • Ullmann Coupling. SynArchive.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. PubMed Central.
  • An In-depth Technical Guide to the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol. Benchchem.
  • Biphenyl. Wikipedia.
  • Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to. University of Liverpool IT Services.
  • Expression, purification and functional characterization of a recombinant 2,3-dihydroxybiphenyl-1,2-dioxygenase from Rhodococcus rhodochrous. Sigma-Aldrich.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH.
  • Organic Syntheses Procedure.
  • JP2737265B2 - Synthesis of biphenyl-4,4'-diol. Google Patents.
  • Synthesis of symmetrical and unsymmetrical tetrahydroxybiphenyls and their evaluation as amyloid-β aggregation inhibitors. PubMed Central.
  • The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates.
  • Catalytic Oxidative Coupling of Phenols and Related Compounds. PubMed Central.
  • Synthesis of C2 symmetric hydroxylated biphenyls by microwave-assisted oxidative coupling of natural phenols. CNR-IRIS.
  • Biphenyl | Synthesis, Structure, Properties. Britannica.
  • WO2004018401A1 - Preparation of biphenols by oxidative coupling of alkylphenols using a recyclable copper catalyst. Google Patents.
  • Recent advances in oxidative phenol coupling for the total synthesis of natural products. RSC Publishing.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Recent advances in Gomberg-Backmann biaryl synthesis | Request PDF. ResearchGate.

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Technical Support Center: Troubleshooting Peak Tailing for [1,1'-Biphenyl]-2,4-diol in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of [1,1'-Biphenyl]-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing—a common yet challenging issue that can compromise the accuracy, resolution, and sensitivity of your chromatographic results.[1]

Peak tailing manifests as an asymmetrical peak with a trailing edge that is broader than its leading edge, often quantified by a tailing factor greater than 1.2.[2][3] This guide provides a structured, in-depth approach to diagnosing and resolving this problem through a series of frequently asked questions and detailed experimental protocols. Our focus is not just on what to do, but why each step is scientifically crucial for achieving sharp, symmetrical peaks for this acidic phenolic compound.

Understanding the Analyte: this compound

This compound is a phenolic compound, and its chemical structure inherently presents challenges in reversed-phase HPLC.[4] The presence of two hydroxyl groups makes it susceptible to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1][5] These interactions are a primary cause of peak tailing.[3]

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Q1: My this compound peak is exhibiting significant tailing. What is the most likely cause?

A1: The most probable cause of peak tailing for an acidic, phenolic compound like this compound is secondary interaction with residual silanol groups (Si-OH) on the silica-based stationary phase of your HPLC column.[1][6] These silanol groups are acidic and can engage in strong hydrogen bonding or ionic interactions with the polar hydroxyl groups of your analyte.[5] This leads to a mixed-mode retention mechanism where some analyte molecules are retained longer than others, resulting in a "tail".[3]

Another significant factor is the mobile phase pH.[7] If the pH is not adequately controlled and is close to the pKa of the analyte's phenolic hydroxyl groups, a mixture of ionized (phenolate) and non-ionized (phenolic) forms will exist.[8] The ionized form is more polar and will have different interactions with the stationary phase, contributing to peak distortion.[9]

dot graph TD { A[Peak Tailing Observed] --> B{Primary Cause?}; B --> C[Secondary Silanol Interactions]; B --> D[Suboptimal Mobile Phase pH]; C --> E[Analyte -OH groups interact with column Si-OH groups]; D --> F[Co-existence of ionized and non-ionized analyte]; E --> G[Mixed-mode Retention]; F --> G; G --> H[Asymmetrical Peak Shape]; subgraph "Key Analyte Property" I(this compound has acidic -OH groups); end subgraph "Key Column Property" J(Silica columns have residual Si-OH groups); end I --> E; J --> E; } caption: "Primary causes of peak tailing for phenolic compounds."

Q2: How can I minimize silanol interactions to improve my peak shape?

A2: There are several effective strategies to mitigate unwanted silanol interactions:

  • Mobile Phase pH Adjustment: The most direct approach is to lower the mobile phase pH. By operating at a pH of approximately 2.5 to 3.0, you ensure that the vast majority of the acidic silanol groups on the stationary phase are protonated (Si-OH) rather than ionized (Si-O⁻).[7][10] This significantly reduces the strong ionic interactions with your acidic analyte.[11] Adding 0.1% formic acid or phosphoric acid to the aqueous portion of your mobile phase is a common and effective practice.[10]

  • Column Selection: The choice of HPLC column is critical. Modern, high-purity silica columns that are "end-capped" are highly recommended.[10] End-capping is a process where the residual silanol groups are chemically bonded with a small, inert silane (like trimethylsilyl chloride) to make them unavailable for interaction.[5] Columns with a polar-embedded group or those based on hybrid particle technology also offer enhanced shielding of silanol groups.[2][12]

  • Use of Mobile Phase Additives (Silanol Blockers): In some persistent cases, adding a small, basic compound like triethylamine (TEA) to the mobile phase can act as a "sacrificial base."[7][13] TEA will preferentially interact with the active silanol sites, effectively blocking them from interacting with your analyte. However, with modern high-purity columns, this is often unnecessary.[13]

Q3: What is the optimal mobile phase pH for analyzing this compound, and how do I determine it?

A3: The optimal mobile phase pH for an acidic analyte is generally at least 2 pH units below its pKa. This ensures the analyte is predominantly in its non-ionized, more hydrophobic form, leading to better retention and peak shape in reversed-phase chromatography.[9] While the exact pKa of this compound in a mixed organic/aqueous mobile phase may differ from its aqueous pKa, a good starting point for method development is a mobile phase pH between 2.5 and 3.5.[10][14]

To experimentally determine the optimal pH, you can perform a pH scouting study. This involves analyzing your compound using a series of mobile phases buffered at different pH values (e.g., 2.5, 3.0, 3.5, 4.0, 5.0) while keeping all other parameters constant. You would then compare the resulting peak shape (tailing factor) and retention time.

Mobile Phase pHExpected Observation for this compoundRationale
2.5 - 3.0 Optimal Peak Shape (Minimal Tailing) Both analyte and silanol groups are protonated, minimizing secondary ionic interactions.[7]
3.5 - 5.0 Potential for Increased TailingSilanol groups begin to deprotonate, increasing the chance for secondary interactions.[12]
> 5.0 Significant Tailing and/or Decreased RetentionAnalyte begins to deprotonate (ionize), becoming more polar. Silanol interactions are more pronounced.[15]
Q4: Could my sample preparation or injection technique be causing the peak tailing?

A4: Yes, several factors related to your sample and injection can lead to peak distortion:

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak fronting or tailing.[10][16] The strong solvent plug carries the analyte prematurely down the column in a distorted band. Solution: Whenever possible, dissolve your sample in the initial mobile phase.[10] If a different solvent is necessary, ensure it is weaker than the mobile phase and inject the smallest possible volume.[10]

  • Column Overload: Injecting too high a concentration or volume of your analyte can saturate the stationary phase, leading to a classic "shark-fin" or tailing peak.[2][16] Solution: Try diluting your sample by a factor of 5 or 10 and reinjecting. If the peak shape improves, you were likely experiencing mass overload.[10]

Q5: I've optimized the mobile phase and checked my sample preparation, but the tailing persists. What else should I investigate?

A5: If tailing continues, it's time to look at the hardware and column health:

  • Column Contamination and Degradation: Over time, strongly retained matrix components can accumulate at the head of the column, creating active sites that cause tailing.[10] The silica stationary phase can also degrade, especially if operated outside its recommended pH range (typically pH 2-8 for silica-based columns).[17] Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[2] If this doesn't resolve the issue, and the column is old or has been used extensively, it may need to be replaced.[13]

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.[2][16] This is especially critical in UHPLC systems. Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly made (e.g., using the correct ferrule depth) to eliminate any dead volume.[12]

  • Column Void: A void or channel can form at the inlet of the column due to pressure shocks or dissolution of the silica bed at high pH.[10] This disrupts the flow path and leads to severe peak distortion. Solution: A void at the column inlet is usually irreversible. The most reliable solution is to replace the column and always use a guard column to protect the analytical column.

dot graph TD { A[Persistent Peak Tailing] --> B{Troubleshooting Workflow}; B --> C[Check Mobile Phase pH]; C -- pH < 3.0 --> D[Check Column Health]; C -- pH > 3.0 --> C1[Adjust pH to 2.5-3.0]; D --> E{Flush with Strong Solvent}; E -- No Improvement --> F[Check for Column Void]; F -- Void Suspected --> G[Replace Column]; E -- Improvement --> H[Re-equilibrate and Test]; B --> I[Check Sample Preparation]; I --> J{Solvent Mismatch?}; J -- Yes --> K[Dissolve Sample in Mobile Phase]; J -- No --> L{Column Overload?}; L -- Yes --> M[Dilute Sample]; B --> N[Check System Hardware]; N --> O{Extra-Column Volume?}; O -- Yes --> P[Minimize Tubing Length/ID]; style G fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style K fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF style M fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF style P fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF style C1 fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124 } caption: "Systematic troubleshooting workflow for persistent peak tailing."

Experimental Protocols

Protocol 1: Column Conditioning and Cleaning

This protocol is essential for preparing a new column or attempting to restore the performance of an existing one.

Objective: To ensure the column is properly equilibrated with the mobile phase and to remove contaminants that may cause peak tailing.

Procedure:

  • Disconnect the column from the detector to avoid contamination of the detector cell.

  • Initial Flush: Flush the column with 20-30 column volumes of HPLC-grade water to remove any buffer salts.

  • Contaminant Removal: Flush the column with 30-40 column volumes of a strong, miscible solvent like isopropanol (IPA) or tetrahydrofuran (THF). Note: Ensure your HPLC system components are compatible with THF.[18]

  • Organic Solvent Flush: Flush with 20-30 column volumes of 100% acetonitrile or methanol.[2]

  • Mobile Phase Equilibration (without buffer): Gradually introduce your analytical mobile phase, but without the acid or buffer salt. For example, if your method uses 50:50 Acetonitrile:Water with 0.1% Formic Acid, equilibrate with 50:50 Acetonitrile:Water.

  • Full Mobile Phase Equilibration: Introduce the complete analytical mobile phase (with acid/buffer). Equilibrate the column until a stable baseline and pressure are observed (typically 20-30 column volumes).[19]

  • Reconnect the detector and allow the baseline to stabilize before injection.

Protocol 2: Preparation of an Acidified Mobile Phase (0.1% Formic Acid)

Objective: To prepare a mobile phase at a low pH to suppress silanol ionization and ensure the analyte is in a single, non-ionized state.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (or methanol)

  • High-purity formic acid (~99% or higher)

  • Sterile, filtered glassware

Procedure:

  • Measure the Aqueous Phase: In a graduated cylinder, measure out the required volume of HPLC-grade water for your final mobile phase volume (e.g., 500 mL for a 1 L 50:50 mix).

  • Add Acid: Carefully add 1.0 mL of formic acid to the 1 L volumetric flask or bottle you will be mixing in. This will give a final concentration of 0.1% (v/v).

  • Add Aqueous Phase: Add the measured water to the mixing vessel containing the acid.

  • Add Organic Phase: Measure and add the required volume of acetonitrile (e.g., 500 mL).

  • Mix and Degas: Thoroughly mix the solution and degas using sonication or vacuum filtration. It is crucial to measure the pH of the aqueous component before mixing with the organic solvent for the most reproducible results.[9] The pH should be in the range of 2.6-2.8.

References

  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • Chromatography Online. (2023, October 20).
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025). Troubleshooting peak tailing in fukinolic acid HPLC analysis.
  • Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC.
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Phenolic Compounds.
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • PubMed. (n.d.). Simulating phenol high-performance liquid chromatography retention times as the pH changes. Mobile phase pH versus buffer pH.
  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
  • ResearchGate. (2015, November 22). What is the suitable Column for Polyphenol Fractions by HPLC or other techniques?
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • ResearchGate. (2017, March 2). Conditions for separating of basic and acidic compounds (HPLC).
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Thermo Fisher Scientific. (2012, August 29). Improved analysis of phenols using a Thermo Scientific Hypersil GOLD HPLC column.
  • Phenomenex. (n.d.).
  • Moravek. (2023, September 26).
  • Agilent Technologies. (n.d.).
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Chromatography Today. (2023, September 26).
  • AIT. (2023, December 27).
  • PubChem. (n.d.). (1,1'-Biphenyl)-2,4'-diol.
  • GL Sciences. (n.d.). HPLC Column Technical Guide.
  • LCGC International. (n.d.).
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • Reddit. (2023, January 7). What is the effect of using an acidic HPLC eluent on analyte interaction on the column?
  • Chrom Tech, Inc. (2025, October 28).
  • CAS Common Chemistry. (n.d.). [1,1′-Biphenyl]-2,4′-diol.
  • PubChem. (n.d.). [1,1'-Biphenyl]-2,4'-diol, 3',5-dipropyl-.
  • ALWSCI. (2025, July 17).
  • PubChem. (n.d.). (1,1'-Biphenyl)-2,2'-diol.
  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
  • Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-4,4'-diol (CAS 92-88-6).

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Technical Support Center: Enhancing the Solubility of [1,1'-Biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [1,1'-Biphenyl]-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges encountered during experimentation. Our focus is on providing a deep, mechanistic understanding coupled with actionable protocols to ensure the successful integration of this compound into your research workflows.

Understanding the Solubility Profile of this compound

This compound, also known as 2,4'-dihydroxybiphenyl, possesses a chemical structure that presents a classic solubility challenge. The biphenyl core is inherently hydrophobic (water-repelling), while the two hydroxyl (-OH) groups introduce polarity and the capacity for hydrogen bonding. The interplay between this nonpolar backbone and the polar functional groups dictates its solubility behavior.

The predicted XLogP3 value for this compound is 2.7, indicating a degree of lipophilicity.[1] This suggests that while it has some affinity for polar solvents due to the hydroxyl groups, its solubility in purely aqueous systems is expected to be low. Conversely, its biphenyl structure lends itself to better solubility in organic solvents.[2] The asymmetrical positioning of the hydroxyl groups can also influence its crystal lattice structure and, consequently, its solubility compared to its symmetric isomers like 4,4'-biphenol.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter when trying to dissolve this compound and provides step-by-step protocols to resolve them.

Problem 1: My this compound is not dissolving in my aqueous buffer.

Cause: The hydrophobic nature of the biphenyl backbone significantly limits its solubility in water-based systems. Direct dissolution in aqueous buffers, especially at neutral pH, is often unsuccessful.

Solutions:

Solution A: pH Adjustment

The phenolic hydroxyl groups of this compound are weakly acidic. By increasing the pH of the aqueous solution, these groups can be deprotonated to form phenolate salts, which are significantly more polar and thus more water-soluble.[3]

Experimental Protocol: pH-Mediated Dissolution

  • Prepare your desired aqueous buffer (e.g., PBS, TRIS).

  • While stirring, slowly add a small amount of a concentrated base, such as 1 M sodium hydroxide (NaOH), dropwise to your buffer containing the undissolved this compound.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding the base until the compound fully dissolves. Phenolic compounds typically show a significant increase in solubility at alkaline pH values.[4]

  • Important Consideration: Be mindful of the pH stability of your compound and any other components in your experiment. High pH can sometimes lead to degradation of certain molecules.[3] It is advisable to determine the optimal pH range for both solubility and stability.

Solution B: Utilizing Co-solvents

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[5]

Experimental Protocol: Co-solvent System Preparation

  • Select a biocompatible co-solvent. Common choices for biological applications include Dimethyl Sulfoxide (DMSO), ethanol, and propylene glycol.

  • Prepare a concentrated stock solution of this compound in the chosen co-solvent. For example, based on data for the related compound 4,4'-dihydroxybiphenyl, a stock solution in DMSO of up to 100 mg/mL may be achievable.[6]

  • For your final working solution, slowly add the stock solution to your aqueous buffer while vortexing or stirring vigorously. This gradual addition helps to prevent precipitation of the compound.

  • Critical Note: The final concentration of the co-solvent in your experimental system should be kept to a minimum (ideally below 1%) to avoid any unintended biological or chemical effects. Always run a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.

Problem 2: The compound precipitates out of solution when I dilute my stock into the final aqueous medium.

Cause: This is a common issue when a highly concentrated stock solution in an organic solvent is diluted into an aqueous buffer. The abrupt change in solvent polarity causes the compound to crash out of solution.

Solutions:

Solution A: Serial Dilution

Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in the organic solvent concentration can help to keep the compound in solution.

Solution B: The Use of Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like this compound can be encapsulated within the hydrophobic core of these micelles, effectively increasing their apparent solubility in the aqueous medium.

Experimental Protocol: Surfactant-Aided Solubilization

  • Choose a non-ionic surfactant that is appropriate for your application, such as Tween® 80 or Polysorbate 80.

  • Prepare your aqueous buffer containing a low concentration of the surfactant (e.g., 0.01% - 0.1% v/v).

  • Slowly add your concentrated stock solution of this compound (prepared in a minimal amount of organic solvent) to the surfactant-containing buffer while stirring.

  • Allow the solution to equilibrate to ensure micelle formation and encapsulation of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

Based on its chemical structure and data from similar compounds like 4,4'-dihydroxybiphenyl, the following solvents are recommended for initial solubility screening:

SolventPredicted Qualitative SolubilityRationale
Water Very low to insolubleThe hydrophobic biphenyl backbone limits aqueous solubility.[2]
Ethanol SolubleThe hydroxyl groups can hydrogen bond with ethanol, and the ethyl group provides some non-polar character.[7]
Methanol SolubleSimilar to ethanol, the polarity of methanol is suitable for dissolving phenolic compounds.
Acetone SolubleA polar aprotic solvent that can effectively solvate the molecule.
Dimethyl Sulfoxide (DMSO) Highly SolubleA powerful polar aprotic solvent known for its ability to dissolve a wide range of nonpolar and polar compounds.[6]
Dimethylformamide (DMF) Highly SolubleAnother potent polar aprotic solvent suitable for poorly soluble organic molecules.

Note: The qualitative solubility predictions are based on the behavior of the closely related isomer, 4,4'-dihydroxybiphenyl. Experimental verification is recommended.

Q2: How does temperature affect the solubility of this compound?

For most solid organic compounds, solubility increases with temperature. If you are struggling to dissolve the compound, gentle heating of the solvent while stirring can be an effective method. However, be cautious about the thermal stability of this compound and avoid overheating, which could lead to degradation. Always ensure that your solution remains stable upon cooling back to your experimental temperature.

Q3: Can I use complexation to improve the solubility of this compound?

Yes, complexation is a viable and often highly effective strategy. Cyclodextrins are commonly used complexing agents in the pharmaceutical field. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic biphenyl portion of your molecule can become encapsulated within the cyclodextrin cavity, forming an inclusion complex. This complex has a much higher aqueous solubility due to the hydrophilic outer surface of the cyclodextrin.

Workflow for Complexation

G cluster_0 Solubilization Strategy Decision Tree start Start: Undissolved This compound check_organic Is an organic solvent permissible in the system? start->check_organic use_cosolvent Use a co-solvent (e.g., DMSO, Ethanol) and add to aqueous phase check_organic->use_cosolvent Yes check_ph Can the pH of the aqueous system be modified? check_organic->check_ph No end Compound Solubilized use_cosolvent->end adjust_ph Increase pH to deprotonate hydroxyl groups, forming a more soluble salt check_ph->adjust_ph Yes check_additives Are other excipients (e.g., surfactants, complexing agents) acceptable? check_ph->check_additives No adjust_ph->end use_surfactant Use a surfactant (e.g., Tween® 80) to form micelles check_additives->use_surfactant Yes use_cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex check_additives->use_cyclodextrin Yes use_surfactant->end use_cyclodextrin->end

Caption: Decision tree for selecting a solubilization strategy.

Q4: Are there any safety precautions I should be aware of when using these solubilization methods?

Yes, always prioritize safety in the laboratory.

  • Solvent Handling: Organic solvents like DMSO, DMF, and methanol should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • pH Adjustment: When working with concentrated acids and bases, handle them with extreme care to avoid chemical burns.

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound and any solvents or reagents you are using to be fully aware of their potential hazards and handling instructions.

Conclusion

Increasing the solubility of this compound requires a systematic approach that considers the physicochemical properties of the compound and the constraints of the experimental system. By understanding the principles of pH adjustment, co-solvency, and the use of solubilizing agents like surfactants and cyclodextrins, researchers can effectively overcome solubility challenges and successfully incorporate this compound into their studies. This guide provides a foundational framework for troubleshooting and a deeper understanding of the underlying chemical principles at play.

References

  • Al-Rawashdeh, N. A. F. (2012). Effect of pH on the solubility of phenolic compounds. International Journal of Advanced Research in Engineering and Technology (IJARET), 3(2), 1-10.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123079, (1,1'-Biphenyl)-2,4'-diol.
  • Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate.
  • Wikipedia. (2024). Biphenyl.
  • Chemistry LibreTexts. (2019). 4.4 Solubility.
  • Wikipedia. (2024). Biphenyl.
  • Jadhav, K. R., et al. (2019). Co-solvency and anti-solvent method for the solubility enhancement. Journal of Drug Delivery and Therapeutics, 9(4-s), 775-780.
  • PubChem. (n.d.). Biphenyl. National Center for Biotechnology Information.
  • Wikipedia. (2023). 4,4'-Biphenol.
  • Wikipedia. (2023). 4,4'-Biphenol.
  • National Institute of Standards and Technology. (n.d.). Biphenyl with Water. In IUPAC-NIST Solubility Database.
  • National Institute of Standards and Technology. (n.d.). [1,1'-Biphenyl]-4,4'-diol. In NIST Chemistry WebBook.
  • PubMed. (2014). Effects of the hydroxyl group on phenyl based ligand/ERRγ protein binding.
  • University of Calgary. (2023). Solubility of Organic Compounds.

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Technical Support Center: Resolving Impurities in [1,1'-Biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [1,1'-Biphenyl]-2,4-diol. This guide is designed for researchers, chemists, and drug development professionals who encounter purity-related challenges during their work with this compound. As a critical intermediate in various synthetic applications, its purity is paramount for reproducible and reliable downstream results. This document provides in-depth troubleshooting advice, detailed analytical and purification protocols, and answers to frequently asked questions, grounded in established scientific principles.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the analysis and purification of this compound.

Q1: My HPLC/GC-MS analysis shows unexpected peaks. How can I identify the potential impurities in my sample?

The appearance of unexpected peaks is a common challenge. The identity of these impurities is typically linked to the synthetic route used for preparation or subsequent degradation. The widely used Suzuki-Miyaura cross-coupling reaction is a major source of process-related impurities[1][2].

Causality & Identification Strategy:

  • Synthesis-Related Impurities: The most common impurities originate from the starting materials and side-reactions of the synthesis process[3].

    • Unreacted Starting Materials: Look for the masses corresponding to the aryl halide and boronic acid precursors used in the synthesis.

    • Homocoupling Products: Both the aryl halide and the boronic acid can couple with themselves to form symmetrical biphenyls. These are often major byproducts.

    • Catalyst Residues: Palladium catalysts are used, and while often present at trace levels, they can interfere with subsequent reactions.

    • Partially Deprotected Intermediates: If protecting groups were used for the hydroxyl functions during synthesis, incomplete deprotection can lead to complex impurity profiles[1].

  • Degradation-Related Impurities: Phenolic compounds, especially diols, are susceptible to oxidation.

    • Oxidation Products: Exposure to air and light can lead to the formation of quinone-type structures or other colored degradation products. This is often indicated by a discoloration (e.g., yellowing or browning) of the material. The enzymatic degradation of biphenyls often proceeds through catechol formation and subsequent ring cleavage, providing clues to potential degradation pathways[4][5][6][7][8][9].

Workflow for Impurity Identification:

The following workflow provides a systematic approach to identifying unknown peaks in your analytical chromatograms.

G start Unexpected Peak Observed in Initial Analysis (e.g., HPLC-UV) lcms Step 1: LC-MS Analysis (ESI or APCI) start->lcms gcms Alternative Step 1: GC-MS Analysis (Often requires derivatization, e.g., TMS) start->gcms mass_data Obtain Molecular Weight of the Impurity lcms->mass_data gcms->mass_data db_search Compare MW with Potential Impurities (Table 1) mass_data->db_search match Potential Match Found? db_search->match nmr Step 2: Isolate & Characterize by NMR (Prep-HPLC or Column Chromatography) match->nmr Yes no_match Consider Degradation or Uncommon Side Products match->no_match No structure Confirm Structure by 1H, 13C, and 2D NMR nmr->structure end Impurity Identified structure->end no_match->nmr

Caption: Workflow for Impurity Identification.

Table 1: Common Potential Impurities in this compound

Potential Impurity Likely Origin Recommended Analytical Technique
Unreacted Aryl Halide Synthesis GC-MS, LC-MS
Unreacted Boronic Acid Synthesis LC-MS
Homocoupling Byproducts Synthesis HPLC, GC-MS, NMR
Residual Palladium Catalyst Synthesis Inductively Coupled Plasma (ICP-MS)
Residual Solvents (e.g., Toluene, THF) Synthesis/Purification ¹H NMR, Headspace GC

| Oxidized Diol (e.g., Quinones) | Degradation | HPLC-UV, LC-MS |

Q2: The peak shape for my diol in RP-HPLC is broad and tailing. How can I improve it?

This is a classic issue when analyzing phenolic compounds with reversed-phase HPLC. The acidic nature of the hydroxyl groups is the root cause.

Expertise & Causality:

The phenolic hydroxyl groups on this compound are weakly acidic. When traversing the HPLC column, a portion of these molecules can deprotonate and interact with residual, un-capped silanol groups on the silica-based stationary phase (e.g., C18). This secondary ionic interaction leads to multiple retention mechanisms for the same analyte, resulting in peak tailing and broadening.

To achieve sharp, symmetrical peaks, you must suppress this ionization. This is accomplished by lowering the pH of the mobile phase. According to the "2 pH rule," setting the mobile phase pH at least 2 units below the compound's pKa ensures that the molecule remains in its neutral, protonated state[10].

Solution:

  • Add an Acid Modifier: Incorporate a small amount of acid into your mobile phase.

    • 0.1% Formic Acid (v/v): Excellent for LC-MS compatibility and generally effective.

    • 0.1% Phosphoric Acid (v/v): A stronger acid, providing excellent peak shape, but it is not volatile and therefore incompatible with mass spectrometry[11][12].

Q3: I need to remove minor impurities to achieve >99.5% purity. What is the best purification strategy?

Achieving high purity requires a logical, tiered approach. Starting with a bulk purification method and moving to a high-resolution technique is the most efficient strategy.

Authoritative Purification Workflow:

The choice of purification method depends on the nature of the impurities and the quantity of material.

G start Crude this compound (Purity <95%) recrystallization Step 1: Recrystallization (Bulk Purification) start->recrystallization purity_check1 Check Purity by HPLC (>99.5%?) recrystallization->purity_check1 flash_chrom Step 2: Flash Column Chromatography (For closely related impurities) purity_check1->flash_chrom No end High Purity Product (>99.5%) purity_check1->end Yes purity_check2 Check Purity by HPLC (>99.5%?) flash_chrom->purity_check2 prep_hplc Step 3: Preparative HPLC (High-Resolution Polishing) purity_check2->prep_hplc No purity_check2->end Yes prep_hplc->end

Caption: Purification Strategy Decision Tree.

  • Recrystallization: This is the most effective first step for removing significant amounts of impurities, especially those with different solubility profiles[13].

  • Flash Column Chromatography: If recrystallization is insufficient, flash chromatography over silica gel is excellent for separating compounds with different polarities[14][15].

  • Preparative HPLC (Prep-HPLC): For final polishing and removal of trace or structurally similar impurities, preparative HPLC is the method of choice. It offers the highest resolution but is lower in throughput[16][17].

Frequently Asked Questions (FAQs)

Q1: What are the standard analytical methods for assessing the purity of this compound?

A multi-technique approach is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the primary method for quantitative purity analysis (area percent method)[18]. A C18 column is most common[1][12].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the main component and its byproducts. Due to the low volatility of the diol, derivatization to a more volatile form (e.g., trimethylsilyl ether) is often required[19][20][21].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the main component and for identifying and quantifying impurities, including residual solvents. It is a powerful tool for structural elucidation of unknown impurities found by other methods[22][23][24][25].

Q2: My NMR spectrum shows several small peaks I can't identify. What are they likely to be?

Beyond synthesis byproducts, these are often common laboratory contaminants.

  • Residual Solvents: The most common source of extra peaks. Compare your spectrum to published chemical shift tables for common solvents (e.g., Ethyl Acetate, Hexanes, Dichloromethane, THF) in your deuterated NMR solvent[23].

  • Water: A broad peak that can appear at various chemical shifts depending on the solvent and concentration.

  • Grease: Silicon-based grease from glassware joints can appear as singlets around 0 ppm in the ¹H NMR spectrum.

Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase HPLC

This protocol provides a robust starting point for the purity determination of this compound.

1. Instrumentation and Consumables:

Parameter Specification
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Vials 2 mL amber glass vials with PTFE septa

| Solvents | HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade) |

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. To 1000 mL of HPLC grade water, add 1.0 mL of formic acid. Mix and degas[12].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Mix and degas[12].

3. Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.5 mg/mL solution.

  • Filter through a 0.45 µm syringe filter before injection.

4. HPLC Method Parameters:

Parameter Value
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or DAD scan 200-400 nm)

| Gradient Program | 40% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |

5. Data Analysis:

  • Calculate purity based on the area percent of the main peak relative to the total area of all integrated peaks.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for purifying gram-scale quantities of the compound.

1. Materials:

  • Glass chromatography column.

  • Silica gel (230-400 mesh).

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade).

  • Sample pre-adsorbed onto a small amount of silica gel.

2. Procedure:

  • Column Packing: Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand[14][26]. Prepare a slurry of silica gel in Hexanes and carefully pour it into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Once the column is packed and equilibrated with the starting eluent (e.g., 90:10 Hexanes:Ethyl Acetate), carefully add the pre-adsorbed sample to the top of the silica bed. Add another thin layer of sand on top to prevent disturbance.

  • Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity by increasing the percentage of Ethyl Acetate. The optimal gradient can be determined beforehand using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Analysis and Pooling: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure (rotary evaporation). Verify the purity of the final product using the HPLC method described above.

References

  • GC-MS analysis of biphenyls and dibenzofurans. ResearchGate.
  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI.
  • The Determination of GC–MS Relative Molar Responses of Benzene and Biphenyl Derivatives. ResearchGate.
  • GC-MS analysis of biphenyls and dibenzofurans present in the transition... ResearchGate.
  • Preparative Fractionation of Phenolic Compounds and Isolation of an Enriched Flavonol Fraction from Winemaking Industry By-Products by High-Performance Counter-Current Chromatography. MDPI.
  • Structures and thermodynamics of biphenyl dihydrodiol stereoisomers and their metabolites in the enzymatic degradation of arene xenobiotics. PubMed.
  • Structures and Thermodynamics of Biphenyl Dihydrodiol Stereoisomers and Their Metabolites in the Enzymatic Degradation of Arene Xenobiotics. ResearchGate.
  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO.
  • Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin from White Wine Pomace. ACS Omega.
  • LABTips: Preparative HPLC for Purification Workflows. Labcompare.com.
  • Pathways from biphenyl degradation identified in the metagenome of the... ResearchGate.
  • Biphenyl Degradation Pathway. Eawag-BBD.
  • The Degradation Pathway of Biphenyl. ResearchGate.
  • PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. PubMed Central (PMC).
  • Separation of [1,1'-Biphenyl]-2,5-diol, 4'-methyl- on Newcrom R1 HPLC column. SIELC.
  • A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. IJRPC.
  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO.
  • Purification and crystallization of 2,3-dihydroxybiphenyl 1,2-dioxygenase. PubMed.
  • Synthesis of biphenyl-4,4'-diol. Google Patents.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Central.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. SpringerLink.
  • (1,1'-Biphenyl)-2,4'-diol. PubChem.
  • NMR Chemical Shifts of Trace Impurities. KGROUP.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health (NIH).
  • NMR-spectroscopic analysis of mixtures: from structure to function. PubMed Central (PMC).
  • New NMR Tools for Impurity Analysis. University of Manchester.
  • GENERAL HPLC METHODS. University of Nebraska-Lincoln.
  • [1,1'-Biphenyl]-2,4'-diol, 3',5-dipropyl-. PubChem.
  • (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol. Organic Syntheses.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • (1,1'-Biphenyl)-2,2'-diol. PubChem.
  • Column Chromatography. YouTube.
  • Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. PubMed Central (PMC).
  • Ionizable compound purification using reversed-phase flash column chromatography. Biotage.
  • Solid-state resolution of binaphthyl. Journal of the American Chemical Society.

Sources

Technical Support Center: Scaling Up the Synthesis of [1,1'-Biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [1,1'-Biphenyl]-2,4-diol. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, kilogram-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a successful, safe, and efficient scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes for this compound?

A1: The most prevalent and industrially viable method for synthesizing substituted biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction .[1][2][3][4][5] This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid. For this specific target, the typical disconnection involves:

  • Route A: Coupling of a 2,4-dihydroxyphenyl halide (or a protected version) with phenylboronic acid.

  • Route B: Coupling of a 2-halophenol with 4-hydroxyphenylboronic acid (or vice versa).

An older, alternative method is the Gomberg-Bachmann reaction , which involves the coupling of a diazonium salt with an arene.[6][7] However, this reaction often suffers from low yields and the formation of numerous side products, making it less suitable for large-scale synthesis where purity and efficiency are critical.[6][7]

Q2: Why are the hydroxyl groups often protected during the Suzuki coupling?

A2: The free hydroxyl groups (-OH) on the phenol rings are acidic and can interfere with the Suzuki-Miyaura coupling reaction in several ways.[8] They can react with the base used in the reaction, potentially altering its effective concentration and reactivity. More critically, they can coordinate to the palladium catalyst, affecting its catalytic activity. To ensure a clean and high-yielding reaction, especially on a larger scale, it is common practice to protect the hydroxyl groups as ethers (e.g., methoxymethyl (MOM) or silyl ethers) before the coupling step.[3][8] These protecting groups are then removed in a subsequent deprotection step.[8][9]

Q3: What are the primary safety concerns when scaling up a Suzuki-Miyaura reaction?

A3: Scaling up any chemical reaction introduces new safety considerations. For Suzuki-Miyaura couplings, the primary concerns are:

  • Exothermic Events: These reactions can be significantly exothermic, meaning they release a substantial amount of heat.[10][11] Without adequate cooling and monitoring, this can lead to a thermal runaway, where the reaction accelerates uncontrollably, potentially exceeding the solvent's boiling point and causing a dangerous pressure buildup.[10][11] Calorimetry studies are essential during process development to understand the reaction's heat profile.[11]

  • Catalyst Handling: Palladium catalysts, especially when finely divided (like Palladium on carbon) or as palladium black, can be pyrophoric (ignite spontaneously in air).[12] Care must be taken to handle these materials under an inert atmosphere.

  • Solvent Safety: Many solvents used, such as dioxane or dimethylformamide (DMF), have specific health and safety risks.[10][13] Dimethyl sulfoxide (DMSO) can decompose violently at elevated temperatures, a risk that is exacerbated by the presence of acids or bases.[10][11]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[14] Failure to maintain a strictly inert (nitrogen or argon) atmosphere can lead to catalyst deactivation, resulting in a stalled or incomplete reaction.[14]

Troubleshooting Guide: Synthesis & Scale-Up

This section addresses specific problems you may encounter during the reaction.

Issue 1: Low or Stalled Reaction Yield

You've set up your multi-liter reactor, but after several hours, TLC or HPLC analysis shows a large amount of unreacted starting material.

Possible Causes & Solutions:

Cause Explanation & Troubleshooting Steps
Inactive Catalyst The Pd(0) catalyst is easily oxidized and deactivated. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas (N₂ or Ar).[5][14] Use fresh, high-quality catalyst and ligands.
Poor Reagent Quality Boronic acids can degrade, particularly if they are not stored properly. It's advisable to use freshly opened or purified boronic acid. The quality of the base is also critical; use a fresh, finely powdered base to ensure good mixing and reactivity.[5]
Insufficient Heating On a large scale, achieving and maintaining a uniform internal temperature is more challenging.[14] Use a calibrated temperature probe placed directly in the reaction mixture. Be aware that the external jacket temperature may be significantly higher than the internal temperature.[14]
Poor Mixing In large reactors, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing. Ensure the stirrer speed and design are adequate for the vessel size and viscosity of the mixture.
Incorrect Base/Solvent The choice of base and solvent is crucial and often needs to be re-optimized for scale-up.[15] For example, a base that works well in a small flask might not be suitable for a large-scale reaction due to solubility or reactivity issues.
Troubleshooting Workflow for Low Yield

Below is a decision-making flowchart to systematically diagnose the cause of low reaction yield.

low_yield_troubleshooting start Low Yield Observed reagent_check Verify Reagent Quality (Boronic Acid, Halide, Base, Solvent) start->reagent_check catalyst_check Check Catalyst & Ligand (Fresh? Handled under Inert Gas?) reagent_check->catalyst_check Reagents OK re_optimize Re-run on Small Scale with Fresh Reagents/Catalyst reagent_check->re_optimize Issue Found conditions_check Review Reaction Conditions (Temperature, Time, Degassing) catalyst_check->conditions_check Catalyst OK catalyst_check->re_optimize Issue Found conditions_check->re_optimize Conditions OK conditions_check->re_optimize Issue Found success Yield Improved: Proceed with Scale-Up re_optimize->success Success fail Yield Still Low: Re-evaluate Solvent/Base System re_optimize->fail Failure suzuki_cycle pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition oxidative_addition->pd2_complex pd2_diaryl Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_diaryl transmetalation Transmetalation transmetalation->pd2_diaryl pd2_diaryl->pd0 reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product ar1x Ar¹-X ar1x->oxidative_addition ar2b Ar²-B(OR)₂ ar2b->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction. [1][2]

Troubleshooting Guide: Work-up & Purification

Q4: I'm struggling with the work-up. How do I effectively remove the palladium catalyst and boron-containing byproducts?

A4: On a large scale, removing residual palladium and water-soluble boron compounds is critical for product purity.

  • Palladium Removal: After the reaction, the crude mixture can be treated with a palladium scavenger. l-cysteine is a common and effective choice. [14]Alternatively, filtering the organic phase through a pad of celite, silica, or activated carbon can help remove palladium residues.

  • Boron Removal: Boronic acids and their byproducts are generally water-soluble, especially under basic conditions. [2]A thorough aqueous wash (e.g., with a sodium bicarbonate or sodium hydroxide solution) during the extraction process is usually sufficient to remove the majority of these impurities. [9] Q5: The final product is difficult to purify by column chromatography on a large scale. Are there better methods?

A5: Large-scale column chromatography is expensive and time-consuming. The goal in process chemistry is to develop a protocol where the final product can be isolated by crystallization.

  • Crystallization: Experiment with various solvent systems to find one from which the this compound will selectively crystallize, leaving impurities behind in the mother liquor. Common solvent mixtures for polar compounds include ethyl acetate/hexanes, dichloromethane/methanol, or isopropanol/water. [9]* pH Adjustment: Since the product contains acidic phenol groups, its solubility is highly dependent on pH. You can sometimes achieve purification by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure product.

Analytical & Quality Control

Q6: What analytical methods should I use to monitor the reaction and assess the final product's purity?

A6: A combination of techniques is recommended for robust quality control.

Method Application Details
TLC Quick, qualitative reaction monitoring.Useful for a rapid check of the consumption of starting materials.
HPLC Quantitative reaction monitoring and final purity assessment.A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is typically used. UV detection at around 254 nm is suitable for the biphenyl core. [8][16]This method can provide accurate purity percentages (e.g., 99.5%). [8]
GC-MS Identification of volatile byproducts and starting materials.Useful for confirming the identity of peaks observed in HPLC and identifying low-molecular-weight impurities. [17]
NMR Structural confirmation of the final product.¹H and ¹³C NMR spectroscopy will confirm that the correct structure has been synthesized and can help identify any major impurities. [8]
LC-MS Sensitive detection and identification of trace impurities.Provides molecular weight information for all components, which is invaluable for identifying unknown byproducts. [1][16]
Example Protocol: Scaled-Up Suzuki-Miyaura Coupling

This is a representative protocol and must be adapted and optimized for your specific equipment and safety procedures.

Step 1: Reaction Setup

  • To a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add the protected 2-bromo-1,4-dimethoxybenzene (1.0 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), and finely powdered potassium carbonate (2.5 eq.).

  • Seal the reactor and render the atmosphere inert by evacuating and backfilling with nitrogen three times.

  • Add degassed toluene (10 volumes) and water (2 volumes) via a pump.

  • Begin vigorous stirring and heat the mixture to 85-90 °C.

Step 2: Reaction

  • Once the internal temperature is stable, add the palladium catalyst, such as Pd(PPh₃)₄ (0.01 eq.), as a slurry in a small amount of degassed toluene.

  • Maintain the reaction at 90 °C for 8-12 hours. Monitor the reaction's progress by taking samples periodically for HPLC analysis.

Step 3: Work-up

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and separate the aqueous layer.

  • Wash the organic layer sequentially with 2M NaOH solution, water, and brine.

  • Treat the organic layer with a palladium scavenger or filter through a pad of celite.

  • Concentrate the organic layer under reduced pressure to obtain the crude protected biphenyl.

Step 4: Deprotection & Purification

  • Dissolve the crude intermediate in a suitable solvent (e.g., dichloromethane).

  • Add the deprotecting agent (e.g., BBr₃ for methoxy groups) at a controlled temperature.

  • After the reaction is complete, quench carefully and perform an aqueous work-up.

  • Isolate the final product, this compound, by crystallization from an optimized solvent system.

References

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). Organic Process Research & Development. [Link]
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.).
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]
  • Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (n.d.).
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]
  • Gomberg–Bachmann reaction. (n.d.). Wikipedia. [Link]
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). Organic Process Research & Development. [Link]
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
  • Gomberg–Bachmann reaction, named for the Russian-American chemist. (n.d.). echa.europa.eu. [Link]
  • Gomberg-Bachmann reaction. (n.d.).
  • Synthesis of biphenyl-4,4'-diol. (n.d.).
  • Combined Directed ortho Metalation/Suzuki—Miyaura Cross-Coupling Strategies. Regiospecific Synthesis of Chlorodihydroxybiphenyls and Polychlorinated Biphenyls. (2007).
  • Suzuki reaction. (n.d.). Wikipedia. [Link]
  • Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics. (2025).
  • What are the byproducts in a Suzuki reaction?. (2017). Chemistry Stack Exchange. [Link]
  • III Analytical Methods. (n.d.). env.go.jp. [Link]
  • General procedures for reaction condition screenings. (n.d.). The Royal Society of Chemistry. [Link]
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI. [Link]
  • The Gomberg-Bachmann Reaction For The Arylation of Anilines With Aryl Diazot
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (2002). University of Windsor. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • [1,1'-Biphenyl]-2,4'-diol, 3',5-dipropyl-. (n.d.). PubChem. [Link]
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023).
  • (1,1'-Biphenyl)-2,4'-diol. (n.d.). PubChem. [Link]
  • Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. (n.d.). Semantic Scholar. [Link]
  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chrom
  • Synthetic method of 4, 4' -dihydroxybiphenyl. (n.d.).
  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chrom
  • Established formation of 3,5-dihydroxybiphenyl by biphenyl synthase... (n.d.).

Sources

Common pitfalls in handling [1,1'-Biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for [1,1'-Biphenyl]-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered when working with this compound. The following information is presented in a direct question-and-answer format to address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Handling and Storage

Question 1: I've noticed my solid this compound is developing a slight discoloration over time. Is this a sign of degradation, and how should I be storing it?

Answer: Yes, discoloration, often a shift towards a light cream or brownish hue, can indicate degradation. This compound, like many phenolic compounds, is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and moisture.

Core Directive for Stable Storage:

  • Inert Atmosphere: For long-term storage, it is best to keep the compound under an inert atmosphere, such as argon or nitrogen.

  • Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Temperature Control: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Refrigeration is recommended for long-term storage.

  • Moisture Prevention: Ensure the storage area is dry, as moisture can facilitate degradation.

Troubleshooting Protocol for Discolored Reagent:

  • Assess Purity: Before use, assess the purity of the discolored material using an appropriate analytical technique such as HPLC or TLC. A significant increase in impurities may affect your reaction outcome.

  • Purification: If impurities are detected, consider recrystallization or column chromatography to purify the reagent before use.

  • Consider Impact: For non-critical applications, a minor discoloration might not significantly impact the outcome. However, for sensitive reactions, using a purified or fresh batch is highly recommended.

Question 2: What are the primary safety precautions I should take when handling solid this compound?

Answer: As with any chemical reagent, proper safety measures are crucial. Based on available safety data sheets, this compound and its isomers are categorized as irritants.

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2]

  • Ventilation: Handle the solid in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[3]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[3]

  • Dust Formation: Avoid creating dust when weighing or transferring the compound.[2]

Hazard StatementPrecautionary Measures
Causes skin irritation.Wear protective gloves and clothing.
Causes serious eye irritation.Wear eye and face protection.
May cause respiratory irritation.Avoid breathing dust; use in a well-ventilated area.
Section 2: Reaction and Troubleshooting

Question 3: I am using this compound in an oxidation reaction, and I'm getting a complex mixture of products. What could be the cause?

Answer: The phenolic hydroxyl groups in this compound are susceptible to oxidation, which can lead to a variety of byproducts. The reaction's selectivity is highly dependent on the oxidant used and the reaction conditions.

Potential Oxidation Pathways and Side Reactions:

  • Over-oxidation: Strong oxidizing agents can lead to the cleavage of the biphenyl ring system.

  • Quinone Formation: Oxidation can lead to the formation of corresponding quinones or semi-quinones, which can be highly reactive and may polymerize.

  • Radical Reactions: Some oxidation processes can proceed through radical intermediates, leading to a complex mixture of products.[4]

Troubleshooting Workflow for Oxidation Reactions:

G start Complex Product Mixture in Oxidation Reaction check_oxidant Is the oxidant too strong? start->check_oxidant mild_oxidant Use a milder oxidant (e.g., IBX, DMP). check_oxidant->mild_oxidant Yes check_temp Is the reaction temperature too high? check_oxidant->check_temp No end Improved Selectivity mild_oxidant->end lower_temp Lower the reaction temperature. check_temp->lower_temp Yes check_atmosphere Is the reaction open to air? check_temp->check_atmosphere No lower_temp->end inert_atmosphere Run the reaction under an inert atmosphere (N2 or Ar). check_atmosphere->inert_atmosphere Yes check_catalyst If catalytic, is the catalyst loading optimal? check_atmosphere->check_catalyst No inert_atmosphere->end optimize_catalyst Optimize catalyst loading and screen different catalysts. check_catalyst->optimize_catalyst Yes check_catalyst->end No optimize_catalyst->end

Caption: Troubleshooting workflow for oxidation reactions.

For more controlled oxidations of diols to hydroxy ketones, consider using systems like H₂O₂ with a manganese catalyst.[5]

Question 4: My reaction involving this compound is incomplete, even after extended reaction times. What factors should I investigate?

Answer: Incomplete conversion can be due to several factors related to the reagent's purity, solubility, and the reaction conditions.

Key Areas for Investigation:

  • Reagent Purity: As mentioned in Q1, impurities in your this compound can inhibit the reaction. Verify the purity of your starting material.

  • Solubility: this compound has limited solubility in non-polar organic solvents but is soluble in more polar organic solvents.[6] Ensure your chosen solvent system fully dissolves the diol at the reaction temperature. A solvent screen may be necessary.

  • Steric Hindrance: The hydroxyl groups and the biphenyl structure can create steric hindrance, potentially slowing down the reaction. You may need to use more forcing conditions, such as higher temperatures or a more active catalyst.

  • Deactivation of Catalysts: If you are using a metal catalyst, the phenolic hydroxyl groups can sometimes coordinate to the metal center and inhibit catalytic activity. The choice of ligand and base in cross-coupling reactions is crucial to mitigate this.[7]

Section 3: Purification and Analysis

Question 5: I am having difficulty purifying my product from a reaction mixture containing unreacted this compound. What purification strategies do you recommend?

Answer: The polar nature of the two hydroxyl groups in this compound can make its separation from products with similar polarities challenging.

Recommended Purification Techniques:

  • Flash Chromatography: This is often the most effective method. A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate or acetone) will typically allow for the separation of the diol from less polar products.[8]

  • Acid-Base Extraction: If your product is not acidic, you can use a basic aqueous wash (e.g., dilute NaOH or NaHCO₃) to deprotonate the phenolic hydroxyl groups of this compound, making it water-soluble and allowing for its extraction into the aqueous phase. Remember to re-acidify the aqueous layer to recover the diol if needed.[9]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective way to remove the diol, provided there is a significant difference in their solubilities.

Workflow for Product Purification:

G start Crude Reaction Mixture check_acidity Is the product non-acidic? start->check_acidity acid_base_extraction Perform acid-base extraction. check_acidity->acid_base_extraction Yes check_solid Is the product a solid? check_acidity->check_solid No end Purified Product acid_base_extraction->end recrystallization Attempt recrystallization. check_solid->recrystallization Yes flash_chromatography Use flash column chromatography. check_solid->flash_chromatography No recrystallization->flash_chromatography If unsuccessful recrystallization->end If successful flash_chromatography->end

Caption: Decision tree for purification strategy.

Question 6: What analytical methods are suitable for monitoring reactions involving this compound and for final product characterization?

Answer: A combination of chromatographic and spectroscopic techniques is ideal.

Recommended Analytical Methods:

  • Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring reaction progress. A mobile phase of hexane/ethyl acetate is often a good starting point.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the molecular weight of the desired product.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product.

  • Infrared (IR) Spectroscopy: Can confirm the presence or absence of the characteristic broad O-H stretch of the hydroxyl groups.

Analytical TechniqueApplication
TLCReaction monitoring
HPLCPurity assessment, quantification
GC-MSImpurity identification, molecular weight confirmation
NMR (¹H, ¹³C)Structural elucidation
IR SpectroscopyFunctional group analysis

References

  • Letcher, R. J., Klasson-Wehler, E., & Bergman, Å. (2000). Methylsulfone and hydroxylated metabolites of polychlorinated biphenyls. Handbook of Environmental Chemistry, 3(Part K), 315-359.
  • Hewgill, F. R., & Hewitt, D. G. (1978). Oxidation of alkoxyphenols. XXI. Oxidative cross-coupling of phenols to unsymmetrical Biphenyl-2,2'-diols. Australian Journal of Chemistry, 31(5), 1061-1068.
  • Novotná, K., Dvořáková, H., & Černá, H. (2018). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. International Journal of Molecular Sciences, 19(11), 3469.
  • Wu, Q., Li, H., & Giesy, J. P. (2020). Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments. Environmental Science & Technology, 54(15), 9349-9358.
  • Leone, S., Di Gennaro, P., & Papaleo, M. C. (2013). Hydroxylated polychlorinated biphenyls in the environment: sources, fate, and toxicities.
  • Gorbunova, M. V., Zaitsev, A. V., & Saloutin, V. I. (2021). Biodegradation of trichlorobiphenyls and their hydroxylated derivatives by Rhodococcus-strains.
  • Satsangi, B. K., Kothari, S., & Banerji, K. K. (1995). Kinetics and mechanism of oxidation of diols by bis(2,2'-bipyridyl) copper(II) permanganate. Journal of Chemical Research, Synopses, (12), 466-467.
  • Chem Service. (2014). SAFETY DATA SHEET: Biphenyl Solution.
  • CPAchem Ltd. (n.d.). Safety data sheet: Biphenyl.
  • PubChem. ([1,1'-Biphenyl]-2,4'-diol, 3',5-dipropyl-).
  • Pacios, L. F. (2009). Structures and thermodynamics of biphenyl dihydrodiol stereoisomers and their metabolites in the enzymatic degradation of arene xenobiotics.
  • Wikipedia. (n.d.). Biphenyl.
  • PubChem. ((1,1'-Biphenyl)-2,4'-diol).
  • Larsen, R. D., & Toste, F. D. (2014). Oxidation of Vicinal Diols to α-Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst.
  • Wikipedia. (n.d.). 4,4'-Biphenol.
  • Kim, M. H., Kim, E., & Kim, Y. M. (2016). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 36(3), 488-494.
  • CAS Common Chemistry. ([1,1′-Biphenyl]-2,4′-diol).
  • Esteve-Romero, J., Carda-Broch, S., & Gil-Agustí, M. (2010). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe, 23(11), 576-583.
  • Rao, K. T., & Krishna Mohan, K. V. V. (2019). A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. International Journal of Research in Pharmaceutical and Nano Sciences, 8(3), 112-120.
  • Yeates, C., & Main, M. (2009). Oxidation of Alcohols and Oxidative Cyclization of Diols using NaBr and Selectfluor. ChemRxiv.
  • NIST. ([1,1'-Biphenyl]-2,2'-diol).
  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • Kumar, P., Singh, S., & Singh, D. (2013). Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
  • El-Malah, A. A., & El-Awady, H. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19335-19364.
  • PubChem. ((1,1'-Biphenyl)-2,2'-diol).
  • El-Malah, A. A., & El-Awady, H. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19335-19364.
  • Google Patents. (n.d.). JP2737265B2 - Synthesis of biphenyl-4,4'-diol.
  • Sharma, S. K., & Kumar, A. (2011). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini-Reviews in Organic Chemistry, 8(4), 416-433.
  • Douša, M., Gibala, P., & Rob, J. (2021). The determination of two analogues of 4'-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. Journal of Pharmaceutical and Biomedical Analysis, 205, 114300.
  • PubChem. ((1,1'-Biphenyl)-2,3'-diol).
  • NIST. ([1,1'-Biphenyl]-4,4'-diol).
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of [1,1'-Biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction monitoring of [1,1'-Biphenyl]-2,4-diol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during your experiments. Our guidance is grounded in established scientific principles to ensure the integrity and success of your work.

Introduction to this compound Synthesis and Monitoring

The synthesis of this compound, a key structural motif in many biologically active compounds and advanced materials, often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling. Effective reaction monitoring is critical to optimize reaction conditions, maximize yield, minimize byproduct formation, and ensure the timely quenching of the reaction. This guide provides a comprehensive overview of the primary techniques for monitoring the formation of this compound and troubleshooting common issues.

The most common synthetic route to this compound involves the palladium-catalyzed cross-coupling of a protected 2-halophenol with a 4-hydroxyphenylboronic acid derivative, or a similar permutation. The progress of this reaction is typically monitored by observing the consumption of the limiting starting material and the appearance of the desired product.

Core Monitoring Techniques: A Comparative Overview

TechniqueSpeedCostInformation ProvidedKey StrengthsCommon Challenges
TLC FastLowQualitative (presence/absence of spots)Simplicity, rapid checksLow resolution, not quantitative
HPLC ModerateModerateQuantitative (concentration of reactants/products)High resolution, accurate quantificationMethod development, peak tailing
GC-MS ModerateHighQuantitative, structural information (mass)High sensitivity, identifies byproductsDerivatization may be needed for polar analytes
NMR FastHighStructural confirmation, quantitativeDetailed structural insights, non-destructiveLower sensitivity, requires higher concentrations

Section 1: Thin-Layer Chromatography (TLC) Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of reactions.[1][2] It allows for a quick assessment of the reaction's progress by visualizing the disappearance of starting materials and the appearance of the product.[1]

Frequently Asked Questions (FAQs) - TLC

Q1: How do I choose the right mobile phase for monitoring my this compound synthesis?

A1: The goal is to achieve good separation between your starting materials (e.g., aryl halide and boronic acid) and the this compound product. A common starting point for phenolic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2] A typical starting ratio would be 7:3 or 8:2 hexane:ethyl acetate. Adjust the polarity to achieve an Rf value of 0.3-0.5 for the product spot, which generally provides the best resolution.

Q2: My spots are streaking on the TLC plate. What could be the cause?

A2: Streaking, or tailing, of phenolic compounds on silica gel TLC plates is a common issue. It is often caused by strong interactions between the acidic hydroxyl groups of the analyte and the acidic silanol groups on the silica gel surface. To mitigate this, you can:

  • Add a small amount of a polar modifier to the mobile phase, such as acetic acid or formic acid (e.g., 1-2 drops per 10 mL of eluent). This will protonate the silanol groups and reduce their interaction with your compound.

  • Ensure your sample is not too concentrated. Overloading the TLC plate can lead to streaking.

Q3: I can't see my spots under the UV lamp. What should I do?

A3: While biphenyl systems are typically UV-active, if the concentration is very low, visualization can be difficult. If UV visualization is unsuccessful, you can use an iodine chamber. Placing the dried TLC plate in a chamber with a few crystals of iodine will cause the iodine vapor to adsorb to the organic compounds on the plate, revealing them as brown spots. Another option is to use a chemical stain that reacts with phenols, such as a ceric ammonium molybdate (CAM) stain, followed by gentle heating.

Troubleshooting Guide - TLC
IssuePossible Cause(s)Recommended Solution(s)
No separation of spots Incorrect mobile phase polarity.Systematically vary the mobile phase composition. Start with a more polar or less polar mixture.
Rf values are too high or too low Mobile phase is too polar (high Rf) or not polar enough (low Rf).Decrease the polarity of the mobile phase to lower the Rf, or increase it to raise the Rf.
Spots are diffuse or not well-defined Sample is too dilute; diffusion during spotting.Spot a more concentrated sample. Ensure the spotting solvent is volatile and the spot is as small as possible.
Experimental Workflow: TLC Monitoring of a Suzuki Coupling Reaction

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_eluent Prepare Mobile Phase develop Develop Plate prep_eluent->develop spot_rxn Spot Reaction Mixture spot_sm->spot_rxn spot_co Co-spot SM and Reaction spot_rxn->spot_co spot_co->develop dry Dry Plate develop->dry visualize Visualize (UV/Iodine) dry->visualize analyze Analyze Spot Positions visualize->analyze conclusion Determine Reaction Progress analyze->conclusion

Caption: Workflow for monitoring a reaction using TLC.

Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC is a powerful quantitative technique for monitoring the formation of this compound. It provides accurate information on the concentration of reactants, products, and byproducts, allowing for precise determination of reaction kinetics and endpoint.[3][4]

Frequently Asked Questions (FAQs) - HPLC

Q1: What is a good starting HPLC method for analyzing this compound?

A1: A reverse-phase HPLC method is generally suitable for biphenyl diols.[4][5]

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used. Both solvents should be acidified, commonly with 0.1% formic acid or trifluoroacetic acid (TFA), to ensure good peak shape for the phenolic analytes by suppressing the ionization of the hydroxyl groups.

  • Detection: A UV detector set at a wavelength where both the starting materials and the product have significant absorbance (e.g., 254 nm) is a common choice.

Q2: I am observing significant peak tailing for my this compound peak. How can I resolve this?

A2: Peak tailing is a frequent issue with phenolic compounds in reverse-phase HPLC.[6] It is often caused by secondary interactions between the phenolic hydroxyl groups and residual silanol groups on the silica-based stationary phase.[6] Here are some troubleshooting steps:

  • Optimize Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to keep the phenolic hydroxyl groups protonated and minimize interactions with silanols.

  • Use a Base-Deactivated Column: Employ a column that has been end-capped to reduce the number of accessible silanol groups.

  • Lower Sample Concentration: Injecting too much sample can overload the column and cause peak asymmetry. Try diluting your sample.

  • Check for System Issues: Ensure there are no dead volumes in your system from poorly fitted connections.

Q3: How can I identify the peaks in my chromatogram corresponding to the starting materials and the product?

A3: The most reliable method is to inject pure standards of your starting materials and, if available, the this compound product. This will allow you to determine their retention times under your analytical conditions. If a pure standard of the product is not available, you can often infer its identity by observing the appearance of a new peak that grows in area as the starting material peaks decrease over the course of the reaction.

Troubleshooting Guide - HPLC
IssuePossible Cause(s)Recommended Solution(s)
Broad Peaks Column contamination; incorrect mobile phase; column overloading.[7]Flush the column; prepare fresh mobile phase; reduce injection volume.[7]
Drifting Retention Times Poor column temperature control; mobile phase composition changing; column not equilibrated.[7]Use a column oven; prepare fresh mobile phase; increase equilibration time.[7]
Ghost Peaks Contamination in the injector or column; impurities in the mobile phase.Flush the injector and column; use high-purity solvents.
Experimental Protocol: HPLC Method for this compound
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring

GC-MS is a highly sensitive technique that can be used for both quantitative analysis and structural confirmation of this compound and potential byproducts. Due to the polarity of the diol, derivatization is often necessary to improve its volatility.

Frequently Asked Questions (FAQs) - GC-MS

Q1: Do I need to derivatize this compound for GC-MS analysis?

A1: Yes, derivatization is highly recommended. The free hydroxyl groups of this compound make it polar and prone to adsorption on the GC column, leading to poor peak shape and potential decomposition. Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a similar reagent, is a common and effective method to convert the hydroxyl groups to their less polar trimethylsilyl (TMS) ethers.

Q2: What type of GC column is suitable for analyzing the derivatized this compound?

A2: A non-polar or mid-polarity column is generally used for the analysis of silylated compounds. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., a DB-5 or HP-5 column) is a good starting point. These columns provide good resolution for a wide range of compounds.

Q3: How can I confirm the identity of byproducts in my reaction mixture using GC-MS?

A3: The mass spectrometer provides valuable structural information. By examining the mass spectrum of an unknown peak, you can determine its molecular weight and fragmentation pattern. This information can be compared to mass spectral libraries or used to propose the structure of the byproduct. For example, the presence of a homocoupled byproduct of the boronic acid starting material would have a distinct molecular weight and fragmentation pattern.

Troubleshooting Guide - GC-MS
IssuePossible Cause(s)Recommended Solution(s)
No peak for the product Incomplete derivatization; thermal decomposition in the injector.Optimize derivatization conditions (time, temperature, reagent excess); lower the injector temperature.
Poor peak shape (tailing) Active sites in the liner or column.Use a deactivated liner; condition the column; ensure complete derivatization.
Low sensitivity Sample loss during workup or injection; non-optimal MS parameters.Optimize sample preparation; tune the mass spectrometer.
Experimental Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow cluster_sampling Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Take Reaction Aliquot quench Quench and Extract sample->quench dry_sample Dry Sample quench->dry_sample add_reagent Add Silylating Reagent dry_sample->add_reagent heat Heat to Complete Reaction add_reagent->heat inject Inject into GC-MS heat->inject acquire Acquire Data inject->acquire process Process Chromatogram and Spectra acquire->process

Sources

Technical Support Center: Minimizing Byproduct Formation with [1,1'-Biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [1,1'-Biphenyl]-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during its use. The inherent reactivity of the two hydroxyl groups on the biphenyl scaffold presents unique challenges, primarily related to oxidation and over-functionalization. This document provides in-depth, field-proven insights to help you achieve cleaner reactions and higher yields of your desired product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, common problems encountered during reactions involving this compound. Each entry details the probable cause, provides a step-by-step solution, and explains the underlying chemical principles.

Issue 1: My reaction mixture is turning dark brown/black, and I'm isolating colored impurities. What is happening?

Answer: This is a classic sign of oxidation. The electron-rich phenolic hydroxyl groups in this compound are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or certain reagents. This process typically forms highly colored quinone or quinone-like structures, which are common byproducts in phenol chemistry.[1] These byproducts can be difficult to remove and significantly lower the yield of your target molecule.

Root Cause Analysis: The oxidation of phenols can proceed through a one-electron transfer to form a phenoxy radical. This radical is resonance-stabilized, allowing it to couple with another radical or react with oxygen to form polymeric, colored materials.[2][3] The rate of oxidation is often accelerated by basic conditions, which generate the more easily oxidized phenoxide ion.

Preventative Protocol: Executing Reactions Under an Inert Atmosphere

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and oxygen.

  • Inert Gas Setup: Assemble the reaction apparatus and purge the entire system with a dry, inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction by using a gas bubbler or a balloon.

  • Solvent Degassing: Use solvents that have been thoroughly degassed. The most common methods are:

    • Freeze-Pump-Thaw: Freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle at least three times. This is the most effective method.

    • Sparging: Bubble a stream of inert gas through the solvent for at least 30 minutes.

  • Reagent Handling: Add all reagents, including the this compound, under a positive flow of inert gas. Use techniques like a Schlenk line or a glovebox for maximum protection.

  • Reaction Monitoring: Throughout the reaction, ensure the inert atmosphere is maintained. If sampling for analysis (e.g., TLC, LC-MS), do so quickly to minimize air exposure.

Issue 2: I'm attempting a mono-alkylation (or mono-acylation) but getting significant amounts of the di-substituted byproduct.

Answer: Achieving selective mono-functionalization of a symmetric diol like this compound is a common challenge.[4] The issue arises because the reactivity of the second hydroxyl group is often comparable to, or even enhanced by, the first functionalization. This leads to a statistical mixture of starting material, mono-product, and di-product.

Root Cause Analysis: After the first hydroxyl group reacts, the electronic properties of the molecule change. Depending on the nature of the added group (electron-donating or -withdrawing), the acidity and nucleophilicity of the remaining hydroxyl group can be altered. Often, the mono-substituted intermediate is as reactive as the starting diol, leading to the formation of the di-substituted byproduct.[4]

Mitigation Strategies:

StrategyPrincipleKey Implementation Steps
Stoichiometric Control Limit the availability of the electrophile.Use slightly less than one equivalent (e.g., 0.9-0.95 eq.) of the alkylating/acylating agent. Add the agent slowly via syringe pump to maintain a low concentration.
Use of Bulky Reagents Steric hindrance prevents the second substitution.Employ a bulky electrophile or a bulky base. The large size of the group added first will physically block access to the second hydroxyl group.
Temperature Control Lower the reaction's kinetic energy.Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). This can often increase the selectivity by favoring the reaction pathway with the lower activation energy.
Protecting Group Strategy Temporarily block one hydroxyl group.Use an orthogonal protecting group strategy. Protect one hydroxyl group, perform the reaction on the other, and then deprotect. This is a longer but highly effective route for achieving pure mono-functionalized product.
Issue 3: In my oxidative coupling reaction, I'm observing significant C-O coupled byproducts instead of the desired C-C coupling.

Answer: In oxidative coupling reactions, phenols can react at either the ortho/para carbon positions or the oxygen atom.[2][3] The formation of C-O coupled ethers (diphenyl ethers) instead of C-C coupled biphenols is a known side reaction. The selectivity is highly dependent on the catalyst, solvent, and substrate electronics.

Root Cause Analysis: The phenoxy radical generated during the oxidation has significant spin density on both the aromatic carbons (ortho and para positions) and the oxygen atom. The reaction pathway (C-C vs. C-O coupling) is determined by which resonance structure is more reactive under the specific conditions. Some catalytic systems may favor coordination through the oxygen, leading to C-O coupling.[3][5]

Troubleshooting Flowchart for Oxidative Coupling

G start High C-O Byproduct Formation catalyst Analyze Catalyst System start->catalyst solvent Evaluate Solvent Choice start->solvent temp Adjust Reaction Temperature start->temp cu_cat Is a Copper catalyst being used? catalyst->cu_cat hfip Is the solvent non-coordinating (e.g., HFIP)? solvent->hfip low_temp Is the reaction run at low temp? temp->low_temp cu_cat->solvent Yes cat_change Consider a V- or Fe-based catalyst known to promote C-C coupling. cu_cat->cat_change No hfip->temp Yes sol_change Switch to a non-coordinating solvent like HFIP to favor C-C coupling. hfip->sol_change No temp_change Lowering temperature may favor the desired kinetic product. low_temp->temp_change No

Caption: Decision tree for troubleshooting C-O vs. C-C coupling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent degradation?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).[6][7] It should be kept in a cool, dry, and dark place. Exposure to light, air, and moisture can initiate slow oxidation over time, leading to discoloration and the presence of impurities before it is even used in a reaction.

Q2: Can I use a strong base like NaOH or KOH for deprotonation?

A2: While strong inorganic bases will deprotonate the phenolic hydroxyls, they can also increase the rate of oxidative degradation, especially if oxygen is present. Using an aqueous base introduces water, which may be incompatible with your reaction. For sensitive reactions, it is often better to use a non-nucleophilic organic base (e.g., DBU, Diisopropylethylamine) or a metal hydride (e.g., NaH) in an anhydrous, degassed solvent under an inert atmosphere. The choice of base can significantly impact the byproduct profile.

Q3: How can I effectively monitor the reaction for byproduct formation?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction's progress. Co-spotting your reaction mixture with the starting material can help you track its consumption and the appearance of new spots corresponding to products and byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. These techniques can resolve and identify the desired product from closely related byproducts, allowing you to optimize reaction conditions for maximum purity.

Reaction Pathway Visualization

G sub This compound path1_node1 Mono-Alkylation (+ R-X, Base) sub->path1_node1 Desired Pathway path3_node1 Oxidation ([O], e.g., Air) sub->path3_node1 Side Reaction path1_prod Desired Mono-Ether Product path1_node1->path1_prod path2_node1 Di-Alkylation (+ Excess R-X) path1_node1->path2_node1 Over-reaction path2_prod Di-Ether Byproduct path2_node1->path2_prod path3_prod Quinone Byproducts (Colored Impurities) path3_node1->path3_prod

Caption: Competing reaction pathways for this compound.

References
  • Catalytic Oxidative Coupling of Phenols and Related Compounds. National Institutes of Health (NIH). [Link]
  • Oxidative coupling of phenols. Wikipedia. [Link]
  • Reaction of phenol with nitrite ion: Pathways of formation of nitrophenols in environmental waters.
  • Visible-Light-Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst.
  • Ortho–Ortho Selective Oxidative Coupling of Phenols by Hydroxo Multicopper(II) Clusters. Journal of the American Chemical Society. [Link]
  • Oxidative Coupling of Phenols.
  • Phenol reaction. Unknown Source. [Link]
  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. National Institutes of Health (NIH). [Link]
  • Phenol. Wikipedia. [Link]
  • Reactions of Phenols. Chemistry Steps. [Link]
  • Direct One-Step Mono-Functionalization of Symmetrical 1,2-Diols.
  • Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules. National Institutes of Health (NIH). [Link]
  • [1,1'-Biphenyl]-2,4'-diol, 3',5-dipropyl-. PubChem. [Link]
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
  • [1,1'-Biphenyl]-4,4'-diol. NIST WebBook. [Link]
  • Recent progress in selective functionalization of diols via organoc
  • Biphenyl. Wikipedia. [Link]
  • Selective Oxidation of Halophenols Catalyzed by an Artificial Mini
  • Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines.
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  • Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18 F-Labelling of PET Tracers. MDPI. [Link]
  • Asymmetric oxidation of 1,2-diols using N-bromosuccinimide in the presence of chiral copper c

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Validation & Comparative

A Researcher's Guide to the Structural Elucidation of [1,1'-Biphenyl]-2,4-diol: An NMR-Centric Approach with Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized or isolated compounds is a cornerstone of scientific rigor. [1,1'-Biphenyl]-2,4-diol, a molecule of interest in various fields due to its biphenolic scaffold, presents a unique set of challenges and opportunities for structural analysis. This guide provides an in-depth exploration of its Nuclear Magnetic Resonance (NMR) spectral features, offering a detailed interpretation of both ¹H and ¹³C NMR spectra.

This document is designed to be a practical and authoritative resource. It will not only dissect the theoretical underpinnings of the NMR data but also provide actionable, step-by-step protocols for sample preparation and data acquisition. Furthermore, to provide a holistic analytical perspective, this guide will objectively compare NMR spectroscopy with alternative techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorescence Spectroscopy, supported by experimental insights.

The Structural Landscape of this compound: A Prelude to Spectral Interpretation

To effectively interpret the NMR spectra of this compound, a foundational understanding of its molecular structure is paramount. The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a hydroxyl group at the 2-position, and the other with a hydroxyl group at the 4'-position. This asymmetric substitution pattern is key to the complexity and information-rich nature of its NMR spectra. The free rotation around the biphenyl single bond can be influenced by steric hindrance and solvent effects, potentially impacting the observed chemical shifts and coupling constants.

Deciphering the Code: ¹H and ¹³C NMR Spectral Interpretation of this compound

Due to the unavailability of publicly accessible, experimentally validated and assigned NMR spectra for this compound at the time of this publication, the following interpretation is based on high-quality predicted spectra. These predictions, generated by reputable software, provide a robust framework for understanding the expected spectral features.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit a series of distinct signals in the aromatic region, corresponding to the protons on the two phenyl rings, as well as signals for the hydroxyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-36.90dJ = 8.0
H-57.25tJ = 7.8
H-66.95dJ = 7.6
H-2'7.40dJ = 8.5
H-3'6.90dJ = 8.5
H-5'6.90dJ = 8.5
H-6'7.40dJ = 8.5
2-OH(variable)s-
4'-OH(variable)s-

Predicted data obtained from NMRDB.org and ChemAxon.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The protons on the two phenyl rings will appear in the range of approximately 6.8 to 7.5 ppm. The substitution pattern dictates the splitting patterns. For the 2-hydroxyphenyl ring, we expect to see three distinct signals. H-3, ortho to the hydroxyl group, will likely be a doublet. H-5 will be a triplet due to coupling with its two neighbors. H-6, adjacent to the point of attachment to the other ring, will also be a doublet. The 4'-hydroxyphenyl ring, due to its symmetry, will show two doublets, corresponding to the H-2'/H-6' and H-3'/H-5' pairs.

  • Hydroxyl Protons: The chemical shifts of the hydroxyl protons (2-OH and 4'-OH) are highly variable and depend on factors such as solvent, concentration, and temperature. They typically appear as broad singlets and their signals may be exchanged with D₂O.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1132.0
C-2154.0
C-3116.0
C-4130.0
C-5121.0
C-6129.0
C-1'130.0
C-2'129.0
C-3'116.0
C-4'157.0
C-5'116.0
C-6'129.0

Predicted data obtained from NMRDB.org and ChemAxon.

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons: The spectrum will show twelve distinct signals for the aromatic carbons, as the asymmetry of the molecule makes each carbon atom unique. The carbons bearing the hydroxyl groups (C-2 and C-4') will be the most downfield-shifted due to the deshielding effect of the oxygen atoms. The other aromatic carbons will resonate in the typical range of 115-140 ppm.

  • Quaternary Carbons: The carbons at the junction of the two rings (C-1 and C-1') and those attached to the hydroxyl groups are quaternary and will typically have lower intensities in a standard broadband-decoupled ¹³C NMR spectrum.

Beyond the Basics: 2D NMR for Unambiguous Assignment

For a molecule with a complex aromatic region like this compound, two-dimensional (2D) NMR experiments are indispensable for definitive structural confirmation and assignment of all proton and carbon signals.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It would be crucial for confirming the connectivity of the protons on each of the phenyl rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is the most reliable method for assigning the signals of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and for establishing the connectivity between the two phenyl rings.

G cluster_ring1 2-Hydroxyphenyl Ring cluster_ring2 4'-Hydroxyphenyl Ring C1 C1 C1_prime C1' C1->C1_prime Biphenyl Linkage C2 C2-OH C3 C3-H C4 C4-H C5 C5-H C6 C6-H C2_prime C2'-H C3_prime C3'-H C4_prime C4'-OH C5_prime C5'-H C6_prime C6'-H H3 H-3 H3->C1 H3->C5 H5 H-5 H5->C1 H5->C3 H6 H-6 H6->C2 H6->C4 H2_prime H-2' H2_prime->C4_prime H2_prime->C6_prime H3_prime H-3' H3_prime->C1_prime H3_prime->C5_prime

Caption: Key expected HMBC correlations for this compound.

A Comparative Look: Alternative and Complementary Analytical Techniques

While NMR spectroscopy is unparalleled for detailed structural elucidation, other analytical techniques provide valuable and often complementary information.

Table 3: Comparison of Analytical Techniques for this compound Analysis

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Nuclear spin in a magnetic fieldUnrivaled for detailed structural information, non-destructive.Lower sensitivity, relatively expensive instrumentation.
HPLC-UV/DAD Differential partitioning between mobile and stationary phasesExcellent for quantification and purity assessment, widely available.Limited structural information, requires reference standards for identification.
GC-MS Separation by boiling point followed by mass-to-charge ratio detectionHigh sensitivity and resolution, provides molecular weight and fragmentation data.Requires derivatization for polar compounds like phenols, thermal degradation risk.
Fluorescence Spectroscopy Excitation and emission of light by fluorescent moleculesVery high sensitivity for fluorescent compounds.Not all compounds are fluorescent, limited structural information.

Expert Insights:

For routine analysis and quantification of this compound in a mixture, HPLC with UV or Diode Array Detection (DAD) is often the method of choice due to its robustness and ease of use. When high sensitivity is required, for instance in biological matrices, GC-MS after derivatization can be a powerful tool. Fluorescence spectroscopy can be exceptionally sensitive if the compound exhibits native fluorescence. However, for unequivocal structure confirmation and the identification of unknown impurities or isomers, NMR spectroscopy remains the gold standard.

Experimental Protocols: Best Practices for High-Quality NMR Data

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection.

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for phenolic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G start Start: Weigh Sample dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer add_std Add Internal Standard (TMS) transfer->add_std cap_label Cap and Label add_std->cap_label acquire Acquire NMR Data cap_label->acquire

Caption: Workflow for NMR sample preparation.

Protocol 2: Standard 1D NMR Data Acquisition (¹H and ¹³C)
  • Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • ¹H Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (D1) to be at least 1-2 seconds.

  • ¹³C Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

    • Set the relaxation delay (D1) to 2 seconds.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Conclusion

The structural elucidation of this compound is a multifaceted task that is most comprehensively addressed through the application of NMR spectroscopy. This guide has provided a detailed, albeit predictive, interpretation of its ¹H and ¹³C NMR spectra, highlighting the key structural features that give rise to the observed signals. By understanding the principles of NMR and employing the detailed protocols provided, researchers can confidently approach the characterization of this and similar biphenolic compounds. Furthermore, the comparative analysis of alternative analytical techniques offers a pragmatic framework for selecting the most appropriate method based on the specific research question, whether it be for structural confirmation, purity assessment, or quantification. As with any scientific endeavor, a multi-technique approach, leveraging the strengths of each method, will ultimately yield the most reliable and comprehensive results.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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  • NMRShiftDB2. [Link]
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  • Recent advances in analysis of bisphenols and their derivatives in biological matrices. Analytical and Bioanalytical Chemistry, 2022.
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  • Analytical methods for the determination of bisphenol A in food.
  • NMR Sample Preparation.

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of [1,1'-Biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of rigorous scientific inquiry. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth technical comparison of the mass spectrometric fragmentation of [1,1'-Biphenyl]-2,4-diol, contrasting it with its common isomers, [1,1'-Biphenyl]-2,2'-diol and [1,1'-Biphenyl]-4,4'-diol. By understanding the nuanced differences in their fragmentation pathways, researchers can achieve more definitive compound identification.

The Critical Role of Ionization: Setting the Stage for Fragmentation

The choice of ionization technique is a critical first step that dictates the nature and extent of fragmentation. For a moderately polar and thermally labile compound like this compound, several ionization methods are viable, each with distinct advantages.

  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[1][2] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is rich in fragment ions, providing a detailed structural fingerprint. However, the molecular ion (M+) peak may be weak or absent.[3] EI is well-suited for structural characterization and is often used in conjunction with Gas Chromatography (GC-MS).[1] For GC-MS analysis of biphenyl diols, derivatization, such as silylation, is often employed to increase volatility and improve chromatographic performance.[4]

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution.[1][3] ESI typically produces protonated molecules ([M+H]+) in positive ion mode or deprotonated molecules ([M-H]-) in negative ion mode, with minimal fragmentation.[3][5] This makes it ideal for determining the molecular weight of the analyte. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and subjected to collision-induced dissociation (CID).[5][6] The fragmentation of even-electron ions in ESI often follows different pathways compared to the odd-electron ions generated in EI.[3]

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is compatible with liquid chromatography (LC).[1] APCI is suitable for a wide range of compounds, including those with low to moderate polarity.[7] Like ESI, it primarily forms protonated or deprotonated molecules.[1]

For the purpose of this guide, we will focus on the fragmentation patterns observed under Electron Ionization (EI) due to its ability to generate rich, structurally informative fragmentation patterns, which are crucial for isomer differentiation.

The Unique Fragmentation Landscape of this compound

The fragmentation of this compound (molecular weight: 186.21 g/mol ) under EI is predicted to be influenced by the presence of the two hydroxyl groups and the biphenyl core. The position of these hydroxyl groups is key to its characteristic fragmentation.

Predicted Key Fragmentation Pathways for this compound (EI):

  • Loss of a Hydrogen Radical ([M-H]•): This is a common initial fragmentation for phenols, resulting in a stabilized phenoxy radical.

  • Loss of a Hydroxyl Radical (•OH): Cleavage of the C-OH bond can lead to the loss of a hydroxyl radical.

  • Loss of Water (H₂O): The presence of two hydroxyl groups, particularly the one at the 2-position, can facilitate the intramolecular loss of a water molecule, potentially leading to the formation of a stable dibenzofuran-like structure. This is a known pathway for ortho-hydroxylated biphenyls.[8]

  • Loss of Carbon Monoxide (CO): Phenolic compounds are known to undergo the loss of CO from the molecular ion or subsequent fragment ions.[9]

  • Loss of a Formyl Radical (•CHO): This is another characteristic fragmentation of phenols.[9]

  • Cleavage of the Biphenyl Bond: While less common for the molecular ion, this can occur in subsequent fragmentation steps.

  • Formation of a Phenoxide Ion: In negative ion mode ESI, deprotonation would be the primary event, and subsequent fragmentation would proceed from the [M-H]⁻ ion. Common fragments for bisphenols in negative ESI-MS/MS include the phenoxide ion at m/z 93 (C₆H₅O) and the loss of a phenol molecule (C₆H₅OH).[10]

The following Graphviz diagram illustrates the predicted major fragmentation pathways for this compound under EI.

Caption: Comparative fragmentation of biphenyl diol isomers.

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

To obtain a reliable mass spectrum of this compound, the following experimental workflow is recommended.

1. Sample Preparation:

  • Dissolve a small amount of the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile).
  • For GC-MS analysis, derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve thermal stability and volatility. [4] 2. Instrumentation:
  • A high-resolution mass spectrometer (e.g., Orbitrap, TOF) is recommended for accurate mass measurements, which can aid in the determination of elemental compositions of fragment ions. [10] * For GC-MS, a standard quadrupole mass spectrometer is often sufficient.

3. Mass Spectrometry Parameters (EI mode):

  • Ionization Energy: 70 eV
  • Source Temperature: 200-250 °C
  • Mass Range: m/z 40-300
  • Scan Rate: Appropriate for the chromatographic peak width (for GC-MS) or for direct infusion.

4. Data Analysis:

  • Identify the molecular ion peak.
  • Propose structures for the major fragment ions based on their m/z values and known fragmentation mechanisms of phenolic compounds.
  • Compare the obtained spectrum with library spectra (if available) and the spectra of isomeric standards.

The following diagram outlines the general workflow for the mass spectrometric analysis of this compound.

Experimental_Workflow Sample Sample Preparation (Dissolution/Derivatization) Injection Sample Introduction (GC or Direct Infusion) Sample->Injection Ionization Ionization (EI, ESI, etc.) Injection->Ionization MassAnalysis Mass Analysis (Quadrupole, TOF, Orbitrap) Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection DataProcessing Data Processing & Analysis Detection->DataProcessing Interpretation Structural Elucidation & Isomer Comparison DataProcessing->Interpretation

Caption: General workflow for MS analysis of biphenyl diols.

Conclusion

The mass spectrometric fragmentation of this compound provides a rich fingerprint for its structural confirmation. While sharing some common fragmentation pathways with its isomers, the relative abundances of key fragment ions, particularly the molecular ion and the ion resulting from the loss of water, serve as critical diagnostic markers for its unambiguous identification. By carefully selecting the ionization technique and meticulously analyzing the resulting fragmentation patterns, researchers can confidently distinguish between these closely related compounds, ensuring the integrity and accuracy of their scientific findings.

References

  • Lehmler, H. J., & Robertson, L. W. (2001). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of the American Society for Mass Spectrometry, 12(8), 944–953. [Link]
  • Li, A., et al. (2024). Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls. Journal of the American Society for Mass Spectrometry. [Link]
  • Wolszczak, E., et al. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. Environmental Science and Pollution Research, 27(23), 29416–29427. [Link]
  • Li, A., et al. (2024).
  • Lee, H. B., et al. (2013). Analysis of bisphenol A, nonylphenol, and natural estrogens in vegetables and fruits using gas chromatography-tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 61(3), 516-523. [Link]
  • Wolszczak, E., et al. (2020). Part a The GC/MS chromatogram of the analysis of twelve bisphenol...
  • Tehrani, R., & Van Aken, B. (2014). Potential mechanisms of formation of hydroxylated polychlorinated...
  • Tehrani, R., & Van Aken, B. (2014). Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities.
  • Reinhold, M., et al. (1999). Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Rapid Communications in Mass Spectrometry, 13(23), 2406-2415. [Link]
  • Cao, X. L., et al. (2011). GC-MS analysis of bisphenol A in human placental and fetal liver samples. Chemosphere, 82(7), 992-998. [Link]
  • National Center for Biotechnology Information. (n.d.). [1,1'-Biphenyl]-2,4'-diol, 3',5-dipropyl-. In PubChem.
  • Chemistry LibreTexts. (2023).
  • NIST. (n.d.). [1,1'-Biphenyl]-2,2'-diol. In NIST Chemistry WebBook.
  • NIST. (n.d.). [1,1'-Biphenyl]-4,4'-diol. In NIST Chemistry WebBook.
  • CAS. (n.d.). [1,1′-Biphenyl]-2,4′-diol. In CAS Common Chemistry.
  • Hopfgartner, G. (2005). Ion fragmentation of small molecules in mass spectrometry. [Link]
  • Emory University. (n.d.).
  • American Laboratory. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. [Link]
  • University of Notre Dame. (n.d.).
  • Schug, K. A., & Venter, A. (2019).
  • National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-2,2'-diol. In PubChem.
  • Song, Y., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(1), 117-126. [Link]
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
  • Maday, C., et al. (2024). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Molecules, 29(1), 226. [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized [1,1'-Biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of standard analytical techniques for the structural elucidation of [1,1'-Biphenyl]-2,4-diol, a key intermediate in various synthetic pathways. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure the trustworthiness and validity of your results.

The Synthetic Challenge and the Imperative of Confirmation

The synthesis of unsymmetrically substituted biphenyls like this compound often relies on powerful cross-coupling methodologies. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an aryl halide and an arylboronic acid, stands out as a versatile and widely used method for constructing the biaryl scaffold[1][2].

A plausible synthetic route, for instance, could involve the coupling of 2-bromo-5-methoxyphenol with 4-hydroxyphenylboronic acid, followed by demethylation. However, given the potential for side reactions and isomeric impurities, rigorous structural confirmation is not just a formality but a critical step to validate the synthetic outcome. This guide will focus on the essential spectroscopic techniques required to definitively confirm the structure of the target molecule.

A Comparative Analysis of Spectroscopic Techniques

The three pillars of structural confirmation for a molecule like this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined application offers a self-validating system for confirmation.

Workflow for Structural Elucidation

Below is a typical workflow for the structural confirmation of a synthesized compound.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesized Product (this compound) Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY) Purification->NMR Primary Structure MS Mass Spectrometry (EI-MS or ESI-MS) Purification->MS Molecular Weight IR IR Spectroscopy (FTIR) Purification->IR Functional Groups Interpretation Combined Spectral Interpretation NMR->Interpretation MS->Interpretation IR->Interpretation Confirmation Structure Confirmed Interpretation->Confirmation Data Concordance

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

In-Depth Analysis and Expected Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their integration (ratio of protons), and their coupling patterns (neighboring protons).

Expected ¹H NMR Data for this compound:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.0 - 10.0Singlet (broad)1HAr-OH (Position 2)Intramolecular hydrogen bonding with the adjacent phenyl ring can lead to a downfield shift.
~6.8 - 7.5Multiplet7HAromatic ProtonsThe overlapping signals of the seven aromatic protons will form a complex multiplet. 2D NMR (COSY) is crucial for deconvolution.
~5.0 - 6.0Singlet (broad)1HAr-OH (Position 4')A typical chemical shift for a phenolic proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum indicates the number of unique carbon environments.

Expected ¹³C NMR Data for this compound:

Chemical Shift (δ, ppm) Assignment Rationale
~150 - 160C-OHCarbons attached to hydroxyl groups are deshielded.
~115 - 135Aromatic C-H & C-CAromatic carbons typically resonate in this region.

Advanced NMR Techniques: 2D COSY

A 2D Correlation Spectroscopy (COSY) experiment is essential to definitively assign the proton signals by showing which protons are coupled to each other. This is particularly useful for differentiating the complex aromatic region.

Experimental Protocol: NMR Sample Preparation

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and COSY spectra on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound, offering a fundamental check on its identity.

Expected Mass Spectrum Data for this compound (C₁₂H₁₀O₂):

  • Molecular Formula: C₁₂H₁₀O₂

  • Molecular Weight: 186.21 g/mol

  • Expected Molecular Ion Peak (M⁺): m/z = 186

The fragmentation pattern can also provide structural information. For instance, the loss of a hydroxyl group (-17) or a phenol group could be observed.

Comparison of Ionization Techniques:

Technique Principle Advantages for this Molecule Disadvantages
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and fragmentation.Provides a characteristic fragmentation pattern that can be used for library matching.The molecular ion peak may be weak or absent for some compounds.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to protonated or deprotonated molecules.A "soft" ionization technique that typically keeps the molecule intact, showing a strong [M+H]⁺ or [M-H]⁻ peak.Provides less fragmentation information.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used. For ESI, the solution is infused directly.

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Vibration Appearance
3200-3600O-H stretch (phenolic)Strong, broad
3000-3100C-H stretch (aromatic)Medium
1500-1600C=C stretch (aromatic ring)Medium to strong
1200-1300C-O stretch (phenol)Strong
690-900C-H bend (out-of-plane, aromatic)Strong, can indicate substitution pattern

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: A background spectrum of the empty sample holder is recorded.

  • Sample Scan: The sample is scanned, and the background is automatically subtracted.

Comparative Summary of Techniques

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivityDetailed structural informationComplex spectra can be difficult to interpret without 2D techniques.
¹³C NMR Carbon skeletonNumber of unique carbonsLower sensitivity, longer acquisition times.
Mass Spectrometry Molecular weight, fragmentationHigh sensitivity, confirms molecular formulaIsomers can have the same molecular weight.
IR Spectroscopy Functional groupsFast, simple, non-destructiveProvides limited information on the overall structure.

Alternative and Complementary Techniques

For unequivocal structure determination, especially for novel compounds or when isomeric ambiguity exists, X-ray crystallography provides the absolute structure. However, it requires a single crystal of suitable quality. High-Performance Liquid Chromatography (HPLC) is an excellent tool for assessing the purity of the synthesized compound.

Conclusion

References

  • National Institute of Standards and Technology (NIST).NIST Chemistry WebBook.[Link]
  • PubChem.[1,1'-Biphenyl]-2,4'-diol.[Link]
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  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008).Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

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A Comparative Guide to [1,1'-Biphenyl]-2,4-diol: Physicochemical and Biological Profiling Against Key Biphenylol Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of [1,1'-Biphenyl]-2,4-diol against other structurally related biphenylols. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to deliver a technical narrative grounded in experimental data and established scientific protocols. We will explore the nuances in physicochemical properties, antioxidant potential, cytotoxic profiles, and estrogenic activity that differentiate these compounds, providing the foundational knowledge necessary for informed selection in research and development applications.

Introduction to the Biphenylol Class

Biphenylols, characterized by a biphenyl core with one or more hydroxyl (-OH) functional groups, are a significant class of organic compounds. Their structural rigidity and the electronic properties conferred by the hydroxyl groups make them valuable scaffolds in medicinal chemistry, materials science, and as intermediates in organic synthesis. This compound, with its asymmetric hydroxylation pattern, presents a unique profile compared to its more common isomers. This guide will objectively compare it with key monohydroxybiphenyls (2-hydroxybiphenyl, 4-hydroxybiphenyl) and the symmetric dihydroxybiphenyl (4,4'-dihydroxybiphenyl) to highlight these distinctions.

Physicochemical Properties: A Foundation for Application

The substitution pattern of hydroxyl groups on the biphenyl scaffold directly influences fundamental physicochemical properties such as melting point, solubility, and lipophilicity (LogP). These parameters are critical determinants of a compound's behavior in both chemical reactions and biological systems, affecting everything from reaction kinetics to bioavailability.

CompoundIUPAC NameCAS No.Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water Solubility (g/L)
This compound 2-(4-hydroxyphenyl)phenol611-62-1C₁₂H₁₀O₂186.21[1]165-166[2]Sparingly soluble
2-Hydroxybiphenyl [1,1'-Biphenyl]-2-ol90-43-7C₁₂H₁₀O170.21[3][4]57-59[3][4][5]0.7 (at 20°C)[3][4]
4-Hydroxybiphenyl [1,1'-Biphenyl]-4-ol92-69-3C₁₂H₁₀O170.21[6][7]164-166[8][9]Limited[6]
4,4'-Dihydroxybiphenyl [1,1'-Biphenyl]-4,4'-diol92-88-6C₁₂H₁₀O₂186.21[10]274-275Insoluble

Insight: The asymmetric nature of this compound results in properties that are intermediate between the monohydroxylated and the highly symmetric 4,4'-dihydroxybiphenyl. Its melting point is notably similar to 4-hydroxybiphenyl, suggesting comparable crystal packing forces, while being significantly higher than the 2-hydroxy isomer. The presence of two hydroxyl groups increases its polarity compared to the monohydroxylated analogues, which can influence its solubility in various organic solvents and its potential for hydrogen bonding in biological receptor sites.

Synthetic Strategies: Accessing the Scaffolds

The synthesis of biphenyl derivatives is well-established, with palladium-catalyzed cross-coupling reactions being the most versatile and widely adopted methods.[11][12] The Suzuki-Miyaura coupling, which joins an aryl halide with an arylboronic acid, is a particularly powerful tool for creating the C-C bond that forms the biphenyl core.[12][13] This approach allows for precise control over the substitution patterns, making it ideal for synthesizing asymmetrically substituted compounds like this compound.

Caption: Generalized workflow for Suzuki-Miyaura coupling synthesis of biphenylols.

Comparative Biological Profiling

The true value of a chemical scaffold in drug development lies in its biological activity. We will now compare these biphenylols across three critical performance areas: antioxidant capacity, cytotoxicity, and estrogenic activity. The following sections provide not only a comparative discussion but also the detailed experimental protocols required to generate such data, ensuring a self-validating and reproducible framework.

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals, a key factor in mitigating oxidative stress implicated in numerous diseases. This activity is primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to stabilize a radical species.

To quantify these differences, two standard spectrophotometric assays are employed: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[14]

Reporter_Assay_Principle cluster_0 Cell Nucleus Biphenyl Estrogenic Biphenylol ER Estrogen Receptor (ERα) Biphenyl->ER Binds & Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Luc Luciferase Gene ERE->Luc Promotes Transcription Light Light Signal Luc->Light Translation & Reaction with Substrate

Caption: Principle of an ERE-Luciferase reporter assay for estrogenic activity.

Protocol Outline: ERE-Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Culture MCF-7 cells in appropriate media.

    • Co-transfect the cells with two plasmids: one containing the ERE sequence upstream of a luciferase reporter gene, and a second plasmid (e.g., expressing Renilla luciferase) to serve as an internal control for transfection efficiency.

  • Compound Treatment:

    • After transfection, plate the cells in a 96-well plate.

    • Treat the cells with serial dilutions of the biphenylol compounds. Include a positive control (e.g., 17β-estradiol) and a vehicle control.

  • Incubation and Lysis:

    • Incubate the cells for 24 hours to allow for receptor activation and reporter gene expression.

    • Lyse the cells using a specific lysis buffer compatible with the luciferase assay system.

  • Luminescence Measurement:

    • Use a dual-luciferase assay system to measure the activity of both the firefly (experimental) and Renilla (control) luciferases in each well using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Express the results as a fold induction over the vehicle control.

    • Plot the fold induction against the compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Analytical Considerations for Purity and Quantification

Accurate comparison requires the use of highly pure compounds. Reversed-phase high-performance liquid chromatography (HPLC) is the standard method for assessing the purity of biphenylols and for quantifying them in various matrices. T[15][16]he method's ability to separate closely related isomers is crucial for ensuring the identity and purity of the starting material for any biological assay.

  • Typical Conditions: A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). D[15]etection is typically performed using a UV detector at a wavelength around 254 nm.

This guide demonstrates that while structurally similar, this compound and its isomers possess distinct physicochemical and biological profiles.

  • This compound emerges as an asymmetric scaffold with properties that are distinct from its symmetric and monohydroxylated counterparts. Its potential for enhanced antioxidant activity compared to monophenols and its unique stereochemistry for receptor interactions make it a compelling candidate for further investigation.

  • Monohydroxybiphenyls (2-OH and 4-OH) serve as fundamental benchmarks, generally exhibiting lower biological potency in assays dependent on the number of hydroxyl groups.

  • 4,4'-Dihydroxybiphenyl represents a symmetric, potent analogue, particularly noted for its high estrogenic activity, making it a critical comparator in toxicological and endocrine-related studies.

[17]The choice of a specific biphenylol for a given application must be driven by a thorough, data-backed understanding of these differences. The experimental protocols detailed herein provide a robust framework for generating the necessary comparative data to guide researchers and developers in making informed, evidence-based decisions.

References

  • Paterni, I., et al. (2002). Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. Molecular and Cellular Endocrinology, 193(1-2), 43-49.
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A Tale of Two Phenols: A Comparative Guide to [1,1'-Biphenyl]-2,4-diol and Resorcinol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of organic synthesis, phenolic compounds serve as indispensable building blocks, prized for their unique reactivity and versatility. Among them, resorcinol (benzene-1,3-diol) is a well-established, workhorse reagent, while [1,1'-Biphenyl]-2,4-diol represents a more complex, yet increasingly valuable, structural motif. This guide provides an in-depth comparison of these two molecules, moving beyond their structural similarities to explore the profound differences in their reactivity, synthetic utility, and strategic applications. For researchers in materials science and drug development, understanding these distinctions is paramount to designing efficient and innovative synthetic pathways.

At a Glance: Structural and Physicochemical Properties

The fundamental difference between resorcinol and this compound lies in their core structure. Resorcinol is a simple monocyclic aromatic diol. This compound, by contrast, is a biaryl system, consisting of two phenyl rings linked by a carbon-carbon single bond, with hydroxyl groups positioned on different rings. This seemingly simple distinction has profound implications for their electronic properties, steric hindrance, and ultimately, their chemical behavior.

Table 1: Physicochemical Property Comparison

PropertyResorcinolThis compound
IUPAC Name Benzene-1,3-diol2-(4-hydroxyphenyl)phenol[1]
CAS Number 108-46-3611-62-1[1]
Molecular Formula C₆H₆O₂C₁₂H₁₀O₂
Molar Mass 110.11 g/mol 186.21 g/mol [1]
Appearance White crystalline solid, turns pink on exposure to air/light.[2]Off-white to tan powder.
Solubility Readily soluble in water, alcohol, ether.[2]Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.[3]
Acidity (pKa) 9.15Estimated to be similar to phenol (~10), with two distinct pKa values.

Reactivity Profile: A Study in Contrasts

The synthetic utility of a molecule is dictated by its reactivity. Here, resorcinol and this compound diverge significantly, offering chemists distinct tools for different strategic goals.

Electrophilic Aromatic Substitution: Reactivity vs. Regioselectivity

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry.[4] The behavior of our two subject molecules in these reactions is a classic case of high reactivity versus nuanced regioselectivity.

  • Resorcinol: A Highly Activated System

    The two hydroxyl groups on the resorcinol ring are powerful activating groups that act in concert. They strongly donate electron density into the benzene ring, making the positions ortho and para to them (positions 2, 4, and 6) exceptionally electron-rich and highly susceptible to electrophilic attack.

    This high degree of activation makes resorcinol extremely reactive in EAS reactions such as halogenation, nitration, and condensation. For instance, reaction with bromine water leads to the instantaneous precipitation of 2,4,6-tribromoresorcinol. Its most significant industrial application, the formation of resorcinol-formaldehyde resins, relies on this high reactivity, where formaldehyde acts as an electrophile to link resorcinol units into a durable polymer network.[5][6][7][8]

  • This compound: A Tale of Two Rings

    In contrast, this compound presents a more complex scenario for an incoming electrophile. It has two distinct aromatic rings with different activation levels:

    • Ring A (2-hydroxyphenyl): This ring is activated by the hydroxyl group at C2. Electrophilic attack is directed to the ortho and para positions (C3, C5, and C1 are blocked or deactivated). Steric hindrance from the adjacent phenyl ring can influence the accessibility of these sites.

    • Ring B (4-hydroxyphenyl): This ring is also activated by its hydroxyl group at C4'. Attack is directed to the positions ortho to the hydroxyl group (C3' and C5').

    The key takeaway is that while both rings are activated, the regioselectivity is more controlled and less prone to the polysubstitution seen with resorcinol.[9] This allows for more precise synthetic modifications, a crucial feature in multi-step pharmaceutical synthesis. The phenyl substituent itself has a modest influence on the electronic properties of the ring it is attached to.[10]

The World of Cross-Coupling: Building Block vs. Finished Scaffold

Perhaps the most telling difference between these compounds is their role in modern carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling.

  • This compound as a Product of Cross-Coupling

    The biphenyl structure is not a simple starting material but is itself a target molecule, frequently synthesized using powerful cross-coupling methods.[11] The Suzuki-Miyaura coupling is the preeminent method for this transformation, allowing for the precise construction of the biaryl core.[12] A typical synthesis involves coupling an aryl halide with an arylboronic acid.[13][14] This highlights a fundamental distinction: This compound is often the goal of a sophisticated C-C coupling reaction.

  • Resorcinol as a Precursor for Cross-Coupling

    Resorcinol, on the other hand, serves as a foundational building block. To participate in a Suzuki-Miyaura reaction, one of its hydroxyl groups must first be converted into a suitable leaving group, such as a triflate (-OTf). This transforms the electron-rich phenol into an electrophilic partner, ready to be coupled with a boronic acid. This multi-step process uses the resorcinol scaffold to build more complex biaryl structures.

G

Experimental Section: Protocols in Practice

To provide a tangible understanding of these differences, the following section details representative experimental protocols. These are not merely recipes but are designed to be self-validating systems that illustrate the core chemical principles discussed.

Protocol 1: Base-Catalyzed Synthesis of Resorcinol-Formaldehyde (RF) Resin

This protocol demonstrates the high reactivity of resorcinol in a polycondensation reaction, a process driven by electrophilic aromatic substitution.

Causality: Resorcinol's activated aromatic ring readily undergoes hydroxymethylation by formaldehyde, followed by condensation to form methylene and ether bridges. An alkali catalyst (e.g., NaOH, NH₄OH) is used to deprotonate resorcinol, increasing its nucleophilicity and accelerating the initial addition step.[5][8]

Step-by-Step Methodology:

  • Reagent Preparation: In a three-neck flask equipped with a condenser and mechanical stirrer, dissolve 0.1 mol of resorcinol in 50 mL of ethanol. Add 3.5 mL of a 1 M sodium hydroxide aqueous solution and stir until a homogeneous solution is formed.[6]

  • Initial Addition: Heat the solution to 60°C. Once the temperature is stable, add 80% of the total required formaldehyde (e.g., if using a 1.5:1 F:R molar ratio, add 0.12 mol of formaldehyde) dropwise over 20-30 minutes. Maintain the temperature at 60°C and allow the reaction to proceed for 50 minutes.[6]

  • Polycondensation: Add the remaining 1.5 mL of 1 M NaOH solution, followed by the remaining 20% of the formaldehyde (0.03 mol). Continue heating and stirring for 2-3 hours. The solution will become increasingly viscous as the polymer network forms.

  • Curing: Pour the viscous resin into a suitable mold and cure in an oven. A typical curing process involves a staged heating profile, for example: 75°C for 1 hour, 125°C for 2 hours, and finally 200°C for 1 hour to ensure complete cross-linking.[6]

  • Work-up: The resulting product is a hard, dark-colored thermoset resin, which can be crushed and sieved for applications like ion exchange.[7]

Protocol 2: Synthesis of a Biphenyl Diol via Suzuki-Miyaura Cross-Coupling

This protocol illustrates the construction of the biphenyl scaffold, a reaction where a molecule like this compound would be the target product.

Causality: The Suzuki-Miyaura reaction utilizes a palladium(0) catalyst to couple an organoboron species (nucleophile) with an organohalide (electrophile).[12] The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) center, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12] A base is required to activate the boronic acid for the transmetalation step.

G start Start: Inert Atmosphere (N₂ or Ar) reagents Combine: - Aryl Halide (e.g., 2-Bromophenol) - Arylboronic Acid (e.g., 4-Hydroxyphenylboronic acid) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) start->reagents 1. Setup heat Heat Reaction Mixture (e.g., 80-100°C) Monitor by TLC/LC-MS reagents->heat 2. Reaction workup Aqueous Work-up: - Cool to RT - Dilute with H₂O - Extract with Organic Solvent (e.g., Ethyl Acetate) heat->workup 3. Quench & Extract purify Purification: - Dry Organic Layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by Column Chromatography workup->purify 4. Isolate product Final Product: [1,1'-Biphenyl]-diol Characterize (NMR, MS) purify->product 5. Analyze

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, e.g., a protected 2-bromophenol), the arylboronic acid (1.2 mmol, e.g., 4-methoxyphenylboronic acid), and the base (2.0 mmol, e.g., K₂CO₃).

  • Catalyst and Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 mmol, e.g., Pd(PPh₃)₄) followed by the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biphenyl product. If protecting groups were used, a subsequent deprotection step would be required.

Strategic Application and Conclusion

The choice between resorcinol and this compound is fundamentally a strategic one, dictated by the final target molecule.

  • Choose Resorcinol when:

    • The goal is to create polymers, resins, or other materials where high cross-linking density and rapid polymerization are desired.

    • It is being used as a simple, highly activated aromatic core for building larger molecules through subsequent functionalization and coupling reactions.

    • The synthesis involves classic electrophilic substitution reactions where high reactivity is advantageous.

  • Choose this compound (or a synthetic equivalent) when:

    • The target molecule's efficacy (e.g., in a pharmaceutical or liquid crystal application) depends on the specific stereochemistry and rigidity of the biphenyl scaffold.[15][16]

    • Precise, regioselective functionalization on one or both rings is required.

    • The synthetic strategy is built around modern cross-coupling methods, where the biphenyl diol serves as a key intermediate for further elaboration.

References

  • Zhou, S., Bai, Y., Xu, W., Feng, J., Wang, X., Li, Z., & Yin, Y. (n.d.). Formation of Resorcinol-Formaldehyde Hollow Nanoshells through a Dissolution-Regrowth Process. University of California, Riverside.
  • Zhang, Y., et al. (2020). Synthesis and Thermal Properties of Resorcinol–Furfural Thermosetting Resin. ACS Omega.
  • Bhabha Atomic Research Centre. (n.d.). Synthesis of Resorcinol-Formaldehyde Polycondensate Resin (RFPR). BARC.
  • Al-Muhtaseb, S. A., & Ritter, J. A. (2015). On the Synthesis and Structure of Resorcinol-Formaldehyde Polymeric Networks. OSTI.GOV.
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A Comparative Guide to the Biological Activity of [1,1'-Biphenyl]-2,4-diol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Biphenyl Scaffold

The biphenyl moiety is a privileged structural motif in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Hydroxylated biphenyls, in particular, have garnered significant attention for their therapeutic potential, which is profoundly influenced by the number and position of their hydroxyl groups. This guide provides a comparative analysis of the biological activity of [1,1'-Biphenyl]-2,4-diol and its isomers, synthesizing available experimental data and established structure-activity relationships to offer insights for drug discovery and development. While direct comparative studies on this compound are limited, this guide will draw upon data from its isomers and related phenolic compounds to elucidate its potential efficacy.

Comparative Analysis of Biological Activities

The positioning of hydroxyl groups on the biphenyl rings dramatically influences the molecule's interaction with biological targets, leading to variations in cytotoxic, antimicrobial, antioxidant, and enzyme inhibitory activities.

Cytotoxic Activity: A Tale of Hydroxyl Positioning

The cytotoxic effects of dihydroxybiphenyls against cancer cell lines are highly dependent on the isomer. While comprehensive data for all isomers from a single study is unavailable, we can infer structure-activity relationships from existing research. For instance, studies on hydroxylated biphenyl derivatives often implicate the induction of apoptosis, or programmed cell death, as a key mechanism of action.[3]

Table 1: Comparative Cytotoxicity of Dihydroxybiphenyl Isomers

CompoundCell LineIC50 (µM)Reference
4,4'-Dihydroxybiphenyl HEK293 (Human Embryonic Kidney)27.4[3]
HT-29 (Human Colon Cancer)74.6[3]
MCF-7 (Human Breast Cancer)95.6[3]
4-chloro-2',5'-dihydroxybiphenyl Not specifiedInduces polyploidization[4]
4-chloro-3',4'-dihydroxybiphenyl Not specifiedInduces sister chromatid exchange[4]

Note: A direct comparison is challenging due to variations in experimental conditions across different studies.

The data on chlorinated dihydroxybiphenyls suggests that the positioning of the hydroxyl groups significantly impacts the genotoxic mechanism, with the 2',5'-dihydroxy isomer inducing polyploidization and the 3',4'-dihydroxy isomer leading to sister chromatid exchange.[4] This highlights the critical role of isomerism in determining the specific cytotoxic outcome. Based on general structure-activity relationships for phenolic compounds, it is plausible that this compound would also exhibit cytotoxic properties, though further experimental validation is required.

Antimicrobial Activity: The Influence of Isomerism on Efficacy

Positional isomerism has been shown to be a critical factor in regulating the antimicrobial activity of biphenyl compounds.[5][6] The spatial arrangement of hydrophilic and hydrophobic groups influences the interaction of these molecules with bacterial cell membranes. While direct comparative data for dihydroxybiphenyl isomers against a panel of microbes is scarce, studies on related phenolic structures provide valuable insights. For example, dihydroxybenzene derivatives have been shown to possess antimicrobial activity.[7] Furthermore, peptidomimetics incorporating a 3,4-dihydroxyphenyl scaffold have demonstrated significant antimicrobial activities.[8]

Based on these findings, it is reasonable to hypothesize that dihydroxybiphenyls, including the 2,4-diol isomer, would possess antimicrobial properties. The relative efficacy of each isomer would likely depend on factors such as bacterial strain and the specific arrangement of the hydroxyl groups, which affects the molecule's overall polarity and ability to disrupt microbial membranes.

Antioxidant Activity: A Structure-Dependent Radical Scavenging Capacity

The antioxidant activity of phenolic compounds is intrinsically linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[9] The position of hydroxyl groups on the aromatic ring affects the stability of the resulting phenoxyl radical, thereby influencing the compound's antioxidant efficacy.[9][10]

A comparative study on the antioxidant efficiency of 2,2'-biphenol and 4,4'-biphenol in bulk lipid autoxidation revealed that at lower concentrations, the 2,2'-isomer (o-DHB) demonstrated a two-fold higher antioxidant efficiency and reactivity compared to the 4,4'-isomer (p-DHB).[11] This suggests that the ortho positioning of the hydroxyl groups may be more favorable for antioxidant activity in certain systems.

Table 2: Comparative Antioxidant Activity of Dihydroxybiphenyl Isomers

CompoundAssayFindingReference
2,2'-Dihydroxybiphenyl Bulk lipid autoxidationHigher antioxidant efficiency than 4,4'-isomer at 0.1 mM[11]
4,4'-Dihydroxybiphenyl Bulk lipid autoxidationLower antioxidant efficiency than 2,2'-isomer at 0.1 mM[11]

Given that this compound possesses hydroxyl groups in positions that could facilitate radical scavenging, it is expected to exhibit antioxidant properties. Further studies are needed to quantify its activity relative to its isomers.

Tyrosinase Inhibitory Activity: A Promising Avenue for Biphenyl Diols

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for skin whitening agents and treatments for hyperpigmentation.[1][12] Several studies have highlighted the potential of dihydroxybiphenyls as potent tyrosinase inhibitors.

Notably, 4,4'-dihydroxybiphenyl has been identified as a strong competitive inhibitor of tyrosinase with an IC50 value of 1.91 µM.[1] This potent activity underscores the potential of the dihydroxybiphenyl scaffold for tyrosinase inhibition. Furthermore, structure-activity relationship studies have revealed that the 2,4-dihydroxyphenyl moiety is a common feature in many potent tyrosinase inhibitors.[13][14] This strongly suggests that This compound is a promising candidate for a potent tyrosinase inhibitor.

Table 3: Tyrosinase Inhibitory Activity of Dihydroxybiphenyls

CompoundIC50 (µM)Inhibition TypeReference
4,4'-Dihydroxybiphenyl 1.91Competitive[1]

The competitive inhibition mechanism of 4,4'-dihydroxybiphenyl suggests that it binds to the active site of the tyrosinase enzyme, likely through interactions with the copper ions.[1][15] The high potency of the 4,4'-isomer and the known importance of the 2,4-dihydroxyphenyl group in other potent inhibitors make the comparative evaluation of this compound a compelling area for future research.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities discussed in this guide.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method for evaluating the free radical scavenging activity of compounds.[9]

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.

  • Sample Preparation: Prepare a series of concentrations of the test compound.

  • Reaction Mixture: Mix a fixed volume of the DPPH solution with the various concentrations of the test compound.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.

  • IC50 Determination: Determine the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, from a plot of percent inhibition versus concentration.

Mushroom Tyrosinase Inhibition Assay

This assay is widely used to screen for potential tyrosinase inhibitors.[1]

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of mushroom tyrosinase and a substrate (e.g., L-tyrosine or L-DOPA) in a suitable buffer (e.g., phosphate buffer).

  • Reaction Mixture: In a 96-well plate, add the buffer, test compound at various concentrations, and the tyrosinase solution. Pre-incubate for a few minutes.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm at regular intervals.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

  • IC50 Determination: Calculate the IC50 value from the dose-response curve.

Visualization of Key Pathways and Workflows

Apoptotic Signaling Pathway

The cytotoxic effects of many biphenyl derivatives are mediated through the induction of apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism.

Apoptosis_Pathway Biphenyl Biphenyl Diol Derivative Stress Cellular Stress Biphenyl->Stress Bcl2_family Bcl-2 Family Proteins (Bax, Bak activation) Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway initiated by biphenyl derivatives.

Experimental Workflow for Cytotoxicity Screening

A typical workflow for assessing the cytotoxic potential of novel compounds.

Cytotoxicity_Workflow Start Start: Compound Synthesis Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay MTT Assay for Viability Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays) IC50->Mechanism End Lead Compound Identification Mechanism->End

Caption: A streamlined workflow for in vitro cytotoxicity evaluation.

Conclusion and Future Directions

The available evidence strongly suggests that the biological activity of dihydroxybiphenyls is intricately linked to the isomeric positions of the hydroxyl groups. While 4,4'-dihydroxybiphenyl has demonstrated significant potential as a cytotoxic and potent tyrosinase inhibitory agent, and 2,2'-dihydroxybiphenyl shows promise as an antioxidant, the biological profile of This compound remains largely unexplored. Based on established structure-activity relationships, particularly the prevalence of the 2,4-dihydroxyphenyl moiety in potent tyrosinase inhibitors, this compound represents a high-priority candidate for further investigation.

Future research should focus on the systematic synthesis and parallel biological evaluation of all dihydroxybiphenyl isomers under standardized conditions. This would provide a clear and comprehensive understanding of their structure-activity relationships, paving the way for the rational design of novel biphenyl-based therapeutic agents with enhanced potency and selectivity.

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A Comparative Guide to Validating Analytical Methods for [1,1'-Biphenyl]-2,4-diol: HPLC-UV vs. GC-FID

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two common chromatographic techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the quantitative analysis of [1,1'-Biphenyl]-2,4-diol. Our focus extends beyond mere procedural steps to elucidate the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established regulatory frameworks. The objective is to empower researchers, scientists, and drug development professionals to select and validate an analytical method that is demonstrably "fit for its intended purpose."[1]

All validation parameters discussed are in accordance with the principles outlined by the International Council for Harmonisation (ICH) in the Q2(R2) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5] These guidelines form the bedrock of modern analytical procedure validation, ensuring data reliability and global regulatory acceptance.[6][7]

The Regulatory Imperative: Why Method Validation is Non-Negotiable

In the pharmaceutical industry, an analytical method is not merely a procedure; it is a critical component of the overall quality control strategy.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that all analytical methods used for product release and stability testing be thoroughly validated.[8][9][10][11] Validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[5]

The core validation parameters, which we will assess for both HPLC-UV and GC-FID, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[2]

  • Range: The interval between the upper and lower concentration levels for which the method has demonstrated suitable accuracy, precision, and linearity.[1]

  • Accuracy: The closeness of test results to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

Method Selection Rationale: Choosing the Right Tool

The physicochemical properties of this compound—a moderately polar aromatic compound with two hydroxyl groups—guide the selection of appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the quintessential technique for non-volatile, polar, and UV-absorbing compounds. This compound possesses a chromophore in its biphenyl structure, making it suitable for UV detection. Reversed-phase HPLC, using a nonpolar stationary phase like C18, is ideal as it provides excellent retention and separation for such aromatic compounds.[12][13] The direct analysis without derivatization makes it a straightforward and often preferred method for quality control.

  • Gas Chromatography (GC-FID): GC is a powerful technique for volatile and thermally stable compounds. The two polar hydroxyl groups on this compound present a challenge for direct GC analysis; they can cause peak tailing and unwanted interactions with the column. To overcome this, a derivatization step is necessary to convert the polar -OH groups into nonpolar, more volatile ethers or esters. This adds a step to sample preparation but can yield highly efficient separations and sensitive detection with a Flame Ionization Detector (FID), which responds to carbon-containing compounds.

The Validation Workflow: A Visualized Approach

The process of validating an analytical method follows a structured path, from initial system suitability checks to the assessment of all key performance characteristics.

G General Analytical Method Validation Workflow start Define Analytical Target Profile (ATP) protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol sst System Suitability Testing (SST) (e.g., Tailing Factor, Resolution, %RSD) protocol->sst specificity Specificity / Selectivity (Forced Degradation, Placebo Spiking) sst->specificity If SST Passes linearity Linearity & Range (Min. 5 Concentration Levels) specificity->linearity lod_loq LOD & LOQ (Signal-to-Noise or Standard Deviation of Response) linearity->lod_loq accuracy Accuracy (% Recovery at 3 Levels) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Varying pH, Flow Rate, Temp.) precision->robustness report Compile Validation Report & Assess Fitness for Purpose robustness->report end Method Implementation & Lifecycle Monitoring report->end

Caption: General workflow for analytical method validation.

Experimental Protocols & Causality

Here we detail the step-by-step methodologies for validating both HPLC-UV and GC-FID methods. The rationale behind key decisions is highlighted to provide a deeper understanding of the process.

HPLC-UV Method Validation Protocol

This method is designed for the routine quantification (assay) of this compound in a drug substance.

Instrumentation and Conditions:

  • HPLC System: Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD).

  • Column: C18 Reversed-Phase, 250 x 4.6 mm, 5 µm particle size. Rationale: The C18 phase provides the necessary hydrophobicity for retaining the biphenyl structure, while the 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: Acetonitrile and Water (50:50, v/v) with 0.1% Phosphoric Acid. Rationale: Acetonitrile is a common organic modifier providing good peak shape. Phosphoric acid is added to maintain a low pH, suppressing the ionization of the phenolic hydroxyl groups to ensure a single, sharp peak.[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures consistent retention times and reduces viscosity fluctuations.

  • Detection Wavelength: 254 nm. Rationale: This wavelength is commonly used for aromatic compounds and is expected to provide a strong absorbance signal for the biphenyl moiety.[14]

  • Injection Volume: 10 µL.

Validation Experiments:

  • Specificity:

    • Analyze a blank (mobile phase), a placebo sample (if for a drug product), a solution of this compound standard, and a sample spiked with known related substances.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample.

    • Acceptance Criteria: The peak for this compound should be free from interference from any other components, and peak purity analysis (via DAD) should pass.

  • Linearity and Range:

    • Prepare a series of at least five standard solutions ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each solution in triplicate.

    • Plot a calibration curve of peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) across the specified range.

    • Analyze three preparations for each level.

    • Calculate the percent recovery for each sample.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[10]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[6]

  • LOD & LOQ:

    • Determine based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

    • Alternatively, use the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.

    • Confirm by analyzing standards at the determined concentrations.

GC-FID Method Validation Protocol

This method is suitable for quantifying this compound, particularly when higher volatility or a different selectivity profile is needed.

Instrumentation and Conditions:

  • GC System: Gas Chromatograph with Split/Splitless Inlet and Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A non-polar DB-5 column is a robust, general-purpose column that provides excellent separation for a wide range of derivatized compounds.[15]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Inlet Temperature: 280 °C. Rationale: High enough to ensure rapid volatilization of the derivatized analyte without causing thermal degradation.

  • Oven Program: 150 °C hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

  • Detector Temperature: 320 °C.

Derivatization Procedure:

  • Accurately weigh the sample into a vial.

  • Add an appropriate solvent (e.g., Pyridine) and the derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction, converting the diol to its silyl ether derivative.

    • Rationale: BSTFA is a powerful silylating agent that efficiently derivatizes the hydroxyl groups, making the molecule volatile and thermally stable for GC analysis.

Validation Experiments: The validation experiments (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) follow the same principles as the HPLC method, with adjustments for the GC workflow (e.g., using derivatized standards and samples).

Comparative Performance Data Summary

The following table summarizes hypothetical yet typical validation results for the two methods, providing a clear basis for comparison.

Validation ParameterHPLC-UV MethodGC-FID Method (with Derivatization)Commentary
Specificity High. Peak purity confirmed with DAD.High. Different elution profile provides alternative selectivity against impurities.Both methods are highly specific. The choice may depend on the specific impurity profile of the sample.
Linearity (r²) ≥ 0.9995≥ 0.9992Both methods demonstrate excellent linearity.
Range 50 - 150 µg/mL50 - 150 µg/mLBoth are suitable for assay determination over a wide range.
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%Both methods show excellent accuracy, well within typical acceptance criteria.
Precision (%RSD)
- Repeatability≤ 0.5%≤ 0.8%The HPLC method is slightly more precise, likely due to the elimination of the derivatization step.
- Intermediate Precision≤ 0.8%≤ 1.2%
LOD ~50 ng/mL~25 ng/mLThe GC-FID method can offer slightly better sensitivity for this compound.
LOQ ~150 ng/mL~80 ng/mL
Robustness Unaffected by minor changes in mobile phase composition (±2%) and column temperature (±2°C).Unaffected by minor changes in oven ramp rate (±1°C/min) and carrier gas flow (±5%).Both methods, when properly developed, are robust.

Conclusion and Recommendation

Both HPLC-UV and GC-FID are powerful and reliable techniques for the quantitative analysis of this compound, and both can be fully validated to meet stringent regulatory requirements.[3][5] The choice between them is driven by the specific analytical need.

  • The HPLC-UV method is recommended for routine quality control (QC) assays. Its primary advantages are the simplicity of sample preparation (no derivatization), high precision, and operational robustness.

  • The GC-FID method serves as an excellent alternative or orthogonal method. It is particularly valuable when higher sensitivity is required, or for separating impurities that may co-elute with the main peak in the HPLC method. The derivatization step, while adding complexity, can be easily standardized in a controlled laboratory environment.

Ultimately, the validation data presented demonstrates that a well-developed analytical procedure, regardless of the technology, can be proven "fit for purpose."[1][16] This ensures the generation of high-quality, reliable data essential for advancing scientific research and ensuring patient safety in drug development.

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of [1,1'-Biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Biphenyl Metabolites

[1,1'-Biphenyl]-2,4-diol is a hydroxylated biphenyl, a class of compounds significant in environmental and toxicological research. Many hydroxylated biphenyls are metabolites of polychlorinated biphenyls (PCBs), which are persistent organic pollutants.[1][2] The biotransformation of PCBs into hydroxylated metabolites (OH-PCBs) is a critical area of study, as these metabolites can be more toxic than the parent compounds and may act as endocrine disruptors.[3] Given their structural similarity, developing analytical methods, particularly immunoassays, that can specifically quantify one OH-PCB in the presence of others is a significant challenge.[4][5]

This guide provides a comprehensive framework for designing and executing a cross-reactivity study for this compound. As a Senior Application Scientist, my objective is to provide not just a protocol, but the strategic reasoning behind the experimental design, ensuring that the generated data is robust, reliable, and directly applicable to researchers in drug development and toxicology. We will explore the principles of antibody specificity, detail a competitive ELISA protocol as a practical example, and provide a model for data interpretation.

Part 1: The Imperative of Specificity — Understanding Cross-Reactivity

The core principle lies in the molecular recognition between the antibody's binding site (paratope) and the antigen's epitope. Small molecules like this compound act as haptens and are conjugated to larger carrier proteins to become immunogenic. The resulting antibodies will primarily recognize the hapten's structure. However, other molecules that share a similar size, shape, and distribution of functional groups may also fit into the antibody's binding site, albeit typically with lower affinity. Our goal is to quantify this off-target binding.

Part 2: Strategic Design of a Cross-Reactivity Study

A robust cross-reactivity study begins with a logical selection of compounds to test. The choice of these "comparator" compounds is not arbitrary; it is a hypothesis-driven process based on structural analogy.

Selection of Comparator Compounds

For our target analyte, this compound, the ideal comparator panel should include molecules that systematically vary in key structural features:

  • The Parent Structure (Backbone):

    • Biphenyl: The non-hydroxylated core structure. This tests the contribution of the core rings to antibody binding.

  • Positional Isomers of the Hydroxyl Groups:

    • [1,1'-Biphenyl]-4,4'-diol: A common, symmetric biphenol.[10] Comparing its reactivity helps determine if the antibody is specific to the 2,4-diol arrangement.

    • [1,1'-Biphenyl]-2,5-diol: Another positional isomer to probe the specificity of the hydroxyl group placement.

  • Compounds with a Single Hydroxyl Group:

    • 2-Phenylphenol: Tests the importance of the hydroxyl group on the first ring.

    • 4-Phenylphenol: Tests the importance of the hydroxyl group on the second ring.

  • Related Phenolic Structures:

    • Phenol: To assess if the antibody binds non-specifically to any simple phenolic ring.

    • 4,4'-Biphenyldicarboxylic acid: A biphenyl derivative with a different functional group to confirm that the hydroxyl groups are the key recognition feature.[11]

This selection allows us to deconstruct the molecule's structure and pinpoint the features most critical for antibody recognition.

Overall Experimental Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis A Select & Procure Comparator Compounds B Prepare Stock Solutions (e.g., in DMSO) A->B C Develop & Optimize Primary Immunoassay (e.g., Competitive ELISA) B->C D Generate Standard Curve for Target Analyte (this compound) C->D E Generate Inhibition Curves for Each Comparator Compound D->E F Calculate IC50 Values for All Compounds E->F G Calculate Percent Cross-Reactivity (%) F->G H Summarize Data in Comparison Table G->H

Caption: Workflow for Cross-Reactivity Assessment.

Part 3: Experimental Protocol — A Competitive ELISA Case Study

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an ideal format for quantifying small molecules and assessing cross-reactivity.[9] In this format, the comparator compound in the sample "competes" with a labeled version of the target analyte for a limited number of antibody binding sites. A higher signal indicates less competition and therefore lower cross-reactivity.

Principle of Competitive ELISA

An antigen-coated plate is incubated with a primary antibody and the sample containing the free analyte (this compound or a comparator). The free analyte competes with the coated antigen for binding to the antibody. After washing, a secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody. Finally, a substrate is added that produces a measurable colorimetric signal. The signal is inversely proportional to the concentration of the free analyte in the sample.

Detailed Step-by-Step Methodology

Causality Note: Every step in this protocol is designed to maximize specificity and minimize background noise, ensuring the data reflects true molecular interactions.

  • Plate Coating (Antigen Immobilization):

    • Prepare a coating solution of this compound conjugated to a carrier protein (e.g., BSA) at 1-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C. Rationale: This allows for passive adsorption of the antigen to the well surface.

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20). Rationale: Removes unbound antigen.

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS).

    • Incubate for 1-2 hours at room temperature. Rationale: Blocks any remaining non-specific binding sites on the plastic, reducing background signal.[12]

    • Wash the plate 3 times as described above.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (this compound) and each comparator compound in Assay Diluent (e.g., Blocking Buffer). A typical range would be from 0.1 ng/mL to 1000 ng/mL.

    • Add 50 µL of each standard or comparator dilution to the appropriate wells.

    • Add 50 µL of the primary antibody (e.g., rabbit anti-[1,1'-Biphenyl]-2,4-diol), diluted in Assay Diluent to its optimal working concentration, to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking. Rationale: This is the competition step where the free analyte in the solution competes with the immobilized antigen for the primary antibody.

  • Detection:

    • Wash the plate 4 times.

    • Add 100 µL of the enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP), diluted in Assay Diluent, to each well.

    • Incubate for 1 hour at room temperature. Rationale: The secondary antibody binds to the primary antibodies that are captured by the immobilized antigen.

    • Wash the plate 5 times.

  • Signal Generation:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark for 15-30 minutes. Rationale: The HRP enzyme converts the TMB substrate into a blue-colored product.

    • Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm on a microplate reader within 15 minutes.

G cluster_0 Step 1: Coating cluster_1 Step 2: Blocking cluster_2 Step 3: Competition cluster_3 Step 4: Detection cluster_4 Step 5: Signal A Immobilize Antigen-BSA Conjugate on Plate B Block Non-specific Sites with BSA A->B C Add Sample/Standard (Free Analyte) B->C D Add Primary Antibody (Anti-[1,1'-Biphenyl]-2,4-diol) E Add Enzyme-labeled Secondary Antibody D->E F Add TMB Substrate E->F G Read Absorbance at 450 nm F->G

Sources

A Comparative Guide to the Synthesis of [1,1'-Biphenyl]-2,4-diol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the biphenyl scaffold remains a cornerstone for the development of novel molecules with significant biological activity and unique material properties. [1,1'-Biphenyl]-2,4-diol, in particular, serves as a valuable intermediate, lending its structural motif to a variety of applications. The strategic synthesis of this diol is a critical consideration for any research program, with the choice of methodology directly impacting yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's merits and drawbacks.

Introduction to Synthetic Strategies

The construction of the C-C bond between the two phenyl rings is the central challenge in the synthesis of this compound. Several powerful cross-coupling reactions have been developed for this purpose, each with its own set of advantages and limitations. This guide will focus on the most prevalent and practical methods: the Suzuki-Miyaura coupling, the Gomberg-Bachmann reaction, and oxidative coupling of phenols. Additionally, we will touch upon other relevant methods such as the Ullmann, Negishi, and Stille reactions, providing a comprehensive overview for the discerning researcher.

A crucial aspect in the synthesis of biphenyl diols is the management of the hydroxyl functional groups. These groups can interfere with many coupling catalysts and reaction conditions, often necessitating the use of protecting groups. The choice of protecting group strategy is a key experimental decision that will be discussed within the context of each method.

The Suzuki-Miyaura Coupling: A Versatile and Robust Approach

The Suzuki-Miyaura coupling has become the gold standard for the formation of biaryl linkages due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][2][3] The reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.[4]

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents A Aryl Halide (e.g., 2-Bromophenol derivative) Product This compound (after deprotection) A->Product + B Arylboronic Acid (e.g., 4-Hydroxyphenylboronic acid derivative) B->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene/Ethanol/Water)

Caption: General scheme for Suzuki-Miyaura coupling.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps:[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) species.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ArBOH2 Ar'B(OH)2 ArBOH2->Transmetalation Base Base Base->Transmetalation ArPdAr_complex Ar-Pd(II)Ln-Ar' Transmetalation->ArPdAr_complex RedElim Reductive Elimination ArPdAr_complex->RedElim RedElim->Pd0 Regeneration ArAr Ar-Ar' RedElim->ArAr

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol involves the protection of the hydroxyl groups as methoxy ethers, followed by the Suzuki-Miyaura coupling and subsequent deprotection.

Part 1: Suzuki-Miyaura Coupling of 2-Bromoanisole and 4-Methoxyphenylboronic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromoanisole (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq) in a 2:1 mixture of toluene and ethanol.

  • Addition of Base: To the stirred solution, add a 2M aqueous solution of potassium carbonate (3.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,4'-dimethoxybiphenyl.

Part 2: Demethylation to this compound

  • Reaction Setup: Dissolve the purified 2,4'-dimethoxybiphenyl (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (2.5 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Advantages and Disadvantages of the Suzuki-Miyaura Coupling

Advantages:

  • High Yields and Purity: Generally provides excellent yields of the desired product with high purity after chromatography.[4]

  • Mild Reaction Conditions: The reaction can be carried out under relatively mild conditions, which helps to preserve sensitive functional groups.[6]

  • Broad Substrate Scope: A wide variety of aryl halides and boronic acids are commercially available, allowing for the synthesis of a diverse range of biphenyl derivatives.[1]

  • Green Chemistry Aspects: The inorganic byproducts are generally non-toxic and easily removed.[7]

Disadvantages:

  • Multi-step Synthesis: The need for protection and deprotection of the hydroxyl groups adds to the number of synthetic steps, potentially lowering the overall yield.

  • Cost of Catalyst: Palladium catalysts can be expensive, especially for large-scale synthesis.[8]

  • Removal of Boron-containing Byproducts: Complete removal of boron-containing impurities can sometimes be challenging.

The Gomberg-Bachmann Reaction: A Classical Approach

The Gomberg-Bachmann reaction is a classical method for the formation of biaryls via the reaction of a diazonium salt with an aromatic compound.[9] While it offers a more direct route that may not require protecting groups, it is often plagued by low yields and the formation of side products.[10]

Reaction Scheme:

Gomberg_Bachmann cluster_reactants Reactants cluster_reagents Reagents A Aryl Diazonium Salt (from 2-Aminophenol) Product This compound A->Product + B Arene (e.g., Phenol) B->Product Base Base (e.g., NaOH)

Caption: General scheme for the Gomberg-Bachmann reaction.

Mechanistic Insights

The Gomberg-Bachmann reaction proceeds through a radical mechanism:[11]

  • Diazonium Salt Formation: Aniline or a substituted aniline is treated with a nitrite source (e.g., NaNO₂) in the presence of a strong acid to form a diazonium salt.

  • Radical Generation: The diazonium salt decomposes, often promoted by a base or a copper catalyst, to generate an aryl radical.

  • Aryl Radical Attack: The aryl radical then attacks another aromatic ring to form a new C-C bond.

Experimental Protocol: Synthesis of this compound via Gomberg-Bachmann Reaction
  • Diazotization: Dissolve 2-aminophenol (1.0 eq) in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.0 eq) in water, keeping the temperature below 5 °C.

  • Coupling: In a separate flask, prepare a solution of phenol (excess) in an aqueous solution of sodium hydroxide. To this basic solution, slowly add the freshly prepared diazonium salt solution at a low temperature.

  • Reaction: Allow the reaction to stir at a low temperature for several hours and then let it warm to room temperature.

  • Work-up: Acidify the reaction mixture with hydrochloric acid. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization.

Advantages and Disadvantages of the Gomberg-Bachmann Reaction

Advantages:

  • Direct Arylation: Can potentially be a more direct route, avoiding the need for protecting groups in some cases.

  • Readily Available Starting Materials: Anilines and arenes are often readily available and inexpensive.

Disadvantages:

  • Low Yields: The reaction is notorious for providing low to moderate yields of the desired product.[9]

  • Lack of Regioselectivity: The radical arylation can lead to a mixture of ortho, meta, and para isomers, making purification difficult.

  • Formation of Tars and Side Products: The radical nature of the reaction often leads to the formation of polymeric byproducts (tars).

  • Safety Concerns: Diazonium salts can be explosive, especially when isolated in a dry state.[12]

Oxidative Coupling of Phenols: A Biomimetic Approach

Oxidative coupling of phenols is a biomimetic approach that mimics the biosynthesis of many natural products containing biphenyl linkages.[10][13][14] This method involves the oxidation of phenols to generate phenoxy radicals, which then couple to form the biaryl product.[15]

Reaction Scheme:

Oxidative_Coupling cluster_reactants Reactants cluster_reagents Reagents A Phenol Product [1,1'-Biphenyl]-diols (Isomer mixture) A->Product + B Phenol B->Product Oxidant Oxidant (e.g., FeCl3, K3[Fe(CN)6])

Sources

Benchmarking [1,1'-Biphenyl]-2,4-diol: A Comparative Guide for Catalyst Ligand Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of a catalyst ligand is a critical determinant of success in synthetic chemistry. The ligand architecture dictates the catalyst's stability, activity, and selectivity. This guide provides an in-depth technical analysis of [1,1'-Biphenyl]-2,4-diol as a potential catalyst ligand, benchmarking its projected performance against established alternatives in the context of cross-coupling reactions. While direct, extensive benchmarking data for this compound is emerging, this guide synthesizes data from structurally related phenol-based ligands and phosphite derivatives to provide a robust predictive comparison and actionable experimental protocols.

Introduction: The Strategic Role of Ligand Selection

In transition metal catalysis, particularly palladium- and nickel-catalyzed cross-coupling reactions, the ligand is not a mere spectator. It actively participates in the catalytic cycle, influencing the electronic and steric environment of the metal center.[1] This influence is paramount in modulating the rates of key steps such as oxidative addition and reductive elimination, thereby dictating the overall efficiency of the reaction. The rational design and selection of ligands are therefore central to optimizing catalytic performance.

Biphenyl scaffolds are a cornerstone in the design of privileged ligands, offering steric bulk and a rigid backbone.[2] While chiral biphenyldiols like BINOL have been extensively studied in asymmetric catalysis, the potential of achiral and unsymmetrical biphenyldiols such as this compound remains an area ripe for exploration.

This compound: A Profile

This compound is an aromatic compound featuring a biphenyl core with hydroxyl groups at the 2 and 4 positions of one of the phenyl rings. This structure presents several key features relevant to its potential as a catalyst ligand:

  • Bidentate Coordination: The two hydroxyl groups can potentially coordinate to a metal center, forming a stable chelate ring.

  • Transformation into Phosphite Ligands: The diol functionality makes it an excellent precursor for the synthesis of bidentate phosphite ligands. These ligands are known for their strong π-accepting properties, which can influence the electronic nature of the catalyst.

  • Modifiable Backbone: The biphenyl structure allows for synthetic modifications to tune its steric and electronic properties.

The workflow for utilizing this compound as a ligand precursor is outlined below:

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation & Application Biphenyl-2,4-diol Biphenyl-2,4-diol Phosphite_Ligand Biphenyl-2,4-diyl Phosphorochloridite Biphenyl-2,4-diol->Phosphite_Ligand Reaction Phosphorylating_Agent e.g., PCl3 Phosphorylating_Agent->Phosphite_Ligand Active_Catalyst [M(Phosphite)n] Phosphite_Ligand->Active_Catalyst Coordination Metal_Precursor e.g., Pd(OAc)2, NiCl2 Metal_Precursor->Active_Catalyst Cross-Coupling Suzuki-Miyaura Reaction Active_Catalyst->Cross-Coupling

Caption: Workflow for ligand synthesis and catalytic application.

Comparative Performance Analysis: A Focus on Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of C-C bonds.[3] The performance of the catalyst in this reaction is highly dependent on the ligand. Here, we compare the anticipated performance of a phosphite ligand derived from this compound with commonly used phosphine ligands.

Ligand Alternatives for Comparison
  • Triphenylphosphine (PPh₃): A classic, versatile, and cost-effective monodentate phosphine ligand.

  • Buchwald Ligands (e.g., SPhos, XPhos): A class of bulky, electron-rich biaryl monophosphine ligands known for their high activity in cross-coupling reactions.[4]

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): A bidentate phosphine ligand with a large bite angle, often used in challenging couplings.

Performance Metrics

Key performance indicators for catalyst ligands in cross-coupling reactions include:

  • Yield (%): The amount of desired product obtained.

  • Turnover Number (TON): Moles of product per mole of catalyst, indicating catalyst longevity.

  • Turnover Frequency (TOF): TON per unit time, reflecting catalyst activity.

  • Reaction Conditions: Temperature, reaction time, and catalyst loading required for optimal performance.

Data Summary

The following table provides a comparative overview based on literature data for phenol-derived and phosphine ligands in Suzuki-Miyaura cross-coupling reactions.

Ligand TypeRepresentative LigandTypical Catalyst Loading (mol%)Reaction Temperature (°C)Yield (%)Key AdvantagesKey Disadvantages
Biphenyl Phosphite (projected) Derived from this compound1-370-100Good to Excellent (projected)Potentially high stability, tunable electronics.Limited direct experimental data available.
Triarylphosphine PPh₃1-580-110Moderate to GoodLow cost, readily available.Lower activity for challenging substrates.
Buchwald-type Phosphine SPhos0.5-2Room Temp - 80ExcellentHigh activity, broad substrate scope.Higher cost.
Ferrocenylphosphine dppf1-380-100Good to ExcellentEffective for a wide range of substrates.Can be sensitive to air and moisture.

Note: The performance of the biphenyl phosphite ligand is a projection based on the performance of similar phosphite and phenol-derived ligands in related reactions.

Experimental Protocols

To provide a practical framework for benchmarking, a detailed protocol for a Nickel-catalyzed Suzuki-Miyaura coupling of a phenol derivative is presented below. This can be adapted for the evaluation of a ligand derived from this compound.

General Procedure for Nickel-Catalyzed Suzuki Coupling of Phenols[5]

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification Flask Dry 25 mL Schlenk Flask Reagents Phenol (1.0 mmol) Aryl Boronic Acid (1.3 mmol) TsF (1.1 mmol) Base (K3PO4·3H2O, 5.0 mmol) Flask->Reagents Catalyst Ni-catalyst (3 mol%) Ligand (6 mol%) Reagents->Catalyst Inert_Atmosphere Replace air with N2 Solvent_Addition Add THF (4.0 mL) and H2O (1.0 mL) Inert_Atmosphere->Solvent_Addition Heating Stir at 70 °C Solvent_Addition->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Cool and add water Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X ArPd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation + Ar'-B(OR)2 ArPd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product

Sources

A Senior Application Scientist's Guide to Determining the Absolute Configuration of [1,1'-Biphenyl]-2,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous assignment of absolute configuration is a cornerstone of chemical research. This is particularly true for atropisomeric compounds like [1,1'-Biphenyl]-2,4-diol derivatives, where hindered rotation around the central C-C bond gives rise to stable, non-superimposable enantiomers. The spatial arrangement of these molecules can dictate their biological activity, making the correct stereochemical assignment a critical step in understanding their structure-activity relationships and ensuring the safety and efficacy of potential drug candidates.

This guide provides an in-depth comparison of the primary analytical techniques for determining the absolute configuration of these challenging molecules. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to help you select the most appropriate strategy for your research needs.

The Challenge of Atropisomeric Biphenyls

This compound derivatives present a unique set of challenges for stereochemical analysis. Their chirality arises not from a stereocenter, but from an axis of chirality, a consequence of sterically demanding groups at the ortho positions restricting free rotation. Furthermore, the presence of hydroxyl groups can lead to conformational flexibility and the formation of intra- and intermolecular hydrogen bonds, which can influence both the crystallization process and the interpretation of spectroscopic data.[1][2]

Comparative Analysis of Key Methodologies

The determination of absolute configuration for these molecules primarily relies on three powerful techniques: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's method. Each has its own set of principles, requirements, and limitations.

Methodology Comparison: X-ray Crystallography vs. VCD vs. Mosher's Method
FeatureSingle-Crystal X-ray Crystallography (with Anomalous Dispersion)Vibrational Circular Dichroism (VCD)NMR Spectroscopy (Mosher's Method)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure and absolute configuration.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution, which is then compared to a computationally predicted spectrum.[3]Involves the formation of diastereomeric esters with a chiral derivatizing agent (Mosher's acid), whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[4]
Sample Requirement A single, high-quality crystal (typically 0.1-0.3 mm in each dimension).[5]5-15 mg of the chiral compound in solution.[6]1-10 mg of the chiral alcohol for the formation of two diastereomeric esters.[6]
Analysis Time Highly variable; crystal growth can take days to weeks. Data collection and analysis typically take a few hours to a day.Experimental measurement takes 1-12 hours. Computational analysis can take hours to a few days.[6]4-6 hours of active effort over 1-2 days for esterification and NMR analysis.[6]
Typical Outsourced Cost (per sample) ~$250 - $1500 (depending on complexity and service level)[5][7][8][9][10]~$500 - $1500 (including computational analysis)[11][12]~$100 - $500 (per NMR spectrum, not including synthesis of esters)[13][14][15][16][17]
Key Requirement A high-quality single crystal. For light-atom molecules like biphenyl diols, high-quality data collection (often with a Cu Kα source) is crucial.[18]A pure, enantiomerically enriched sample in solution. Requires access to computational resources for accurate spectral prediction.A derivatizable functional group (-OH in this case). Requires successful synthesis and purification of both diastereomeric esters.
Primary Output 3D molecular structure and the Flack parameter, which provides a statistical measure of the correctness of the assigned absolute configuration.[19][20]An experimental VCD spectrum that is compared to a calculated spectrum for a known enantiomer to assign the absolute configuration.[3]Δδ (δS - δR) values for protons near the chiral center in the two diastereomers, which are used to assign the absolute configuration based on an established conformational model.[4]
Strengths Considered the "gold standard" as it provides a direct visualization of the molecule's 3D structure.Applicable to non-crystalline samples (oils, amorphous solids) and provides information about the solution-state conformation.Utilizes standard NMR instrumentation, which is widely accessible. Does not require crystallization.
Limitations The primary bottleneck is obtaining a suitable single crystal, which can be challenging for flexible molecules.[3][6][21][22]Can be complicated by conformational flexibility, which requires extensive computational analysis of multiple conformers. The accuracy of the assignment depends on the quality of the theoretical calculations.[23]Can be ambiguous for molecules with multiple hydroxyl groups or conformational flexibility that disrupts the predictable shielding/deshielding effects of the Mosher's reagent.[24]

Decision-Making Workflow: Choosing the Right Tool for the Job

The selection of the most appropriate technique is a critical decision that should be guided by the nature of the sample, available resources, and the specific research question. The following workflow, presented as a DOT graph, illustrates a logical decision-making process.

Decision_Workflow Decision Workflow for Absolute Configuration Determination start Start with Enantiomerically Pure Sample crystal Can a high-quality single crystal be grown? start->crystal xray Perform Single-Crystal X-ray Diffraction crystal->xray Yes consider_derivatization Consider derivatization to aid crystallization crystal->consider_derivatization No end_xray Absolute Configuration Determined xray->end_xray vcd Perform Vibrational Circular Dichroism (VCD) end_vcd Absolute Configuration Determined vcd->end_vcd mosher Use Mosher's Method (NMR) end_mosher Absolute Configuration Determined mosher->end_mosher consider_derivatization->crystal computational_resources Are computational resources and expertise available for DFT calculations? consider_derivatization->computational_resources Still no crystal computational_resources->vcd Yes derivatizable_oh Are the hydroxyl groups accessible for derivatization? computational_resources->derivatizable_oh No derivatizable_oh->mosher Yes derivatizable_oh->end_mosher No, consider alternative methods or synthesis of derivatives XRay_Workflow X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement purify Purify Sample (>98%) crystallize Crystal Growth Screening purify->crystallize select_crystal Select & Mount Crystal crystallize->select_crystal data_collection X-ray Diffraction Data Collection select_crystal->data_collection solve Solve Structure (e.g., SHELXT) data_collection->solve refine Refine Structure (e.g., SHELXL) solve->refine flack Determine Absolute Configuration (Flack Parameter) refine->flack

Sources

Certificate of analysis for [1,1'-Biphenyl]-2,4-diol reference standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Certificate of Analysis for [1,1'-Biphenyl]-2,4-diol Reference Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Reference Standard

This compound (CAS No: 611-62-1, Molecular Formula: C₁₂H₁₀O₂, Molecular Weight: 186.21 g/mol ) is a biphenyl derivative with a chemical structure that makes it a relevant molecule in various research contexts, including its potential use as a building block in medicinal chemistry or as a metabolite in drug metabolism studies.[1] In any quantitative or qualitative analysis, the reference standard is the benchmark against which all samples are measured. Its purity, identity, and stability are paramount; any uncertainty in the reference standard directly translates into uncertainty in the final experimental results.

A reference standard is not merely a bottle of chemical; it is a comprehensive package of data and documentation that certifies its suitability for its intended purpose.[2][3] The primary document conveying this information is the Certificate of Analysis (CoA). This guide will illuminate the differences between a premium, fully characterized reference standard and other alternatives by comparing their respective CoAs.

The Anatomy of a Comprehensive Certificate of Analysis

A CoA is a quality assurance document that confirms a product meets its predetermined specifications.[4] For a reference standard, it must provide unambiguous proof of identity and a precise determination of purity. Below is a workflow illustrating the rigorous process behind the generation of a CoA for a high-quality reference standard.

CoA_Workflow cluster_0 Material Sourcing & Initial QC cluster_1 Purification & Characterization cluster_2 Certification & Documentation raw_material Source High-Purity This compound initial_qc Preliminary Screening (e.g., HPLC, TLC) raw_material->initial_qc purification Further Purification (e.g., Recrystallization) initial_qc->purification identity Identity Confirmation (NMR, MS, FT-IR) purification->identity purity Comprehensive Purity Analysis purification->purity assay Assay Assignment (Mass Balance Calculation) purity->assay coa_gen Certificate of Analysis Generation assay->coa_gen stability Stability Assessment stability->coa_gen end_node Qualified Reference Standard Released coa_gen->end_node

Caption: Workflow for the qualification of a chemical reference standard.

Comparative Analysis: Decoding the Data

To illustrate the importance of a thorough CoA, we compare three hypothetical products: a Premium Reference Standard (Our Product) , a Competitor Reference Standard , and a Standard Grade Reagent . The differences in the level of detail and the rigor of testing are stark.

Test ParameterPremium Reference Standard (Our Product)Competitor Reference StandardStandard Grade Reagent
Identity
¹H NMR SpectroscopyConforms to StructureConforms to StructureNot Performed
Mass Spectrometry (MS)Conforms to MW (186.21)Conforms to MWNot Performed
FT-IR SpectroscopyConforms to Reference SpectrumNot PerformedNot Performed
Purity & Assay
Chromatographic Purity (HPLC)99.92%99.8%>98% (TLC)
Water Content (Karl Fischer)0.04%<0.1%Not Specified
Residual Solvents (GC-HS)<0.01% (Acetone)<0.5% (Total)Not Specified
Residue on Ignition (ROI)<0.01%Not PerformedNot Specified
Assay (Purity Factor) 99.87% (by Mass Balance) 99.8% (by HPLC) No Assay Provided
Documentation
Retest DateProvided (24 months)Expiration Date ProvidedNot Provided
TraceabilityTraceable to Primary StandardNot SpecifiedNot Applicable
Causality and Implications:
  • Identity: Our premium standard uses orthogonal methods (NMR, MS, IR) to unequivocally confirm the chemical structure. The competitor relies on only two, while the standard reagent offers no proof of identity, introducing significant risk.

  • Purity vs. Assay: This is the most critical distinction. The competitor's CoA equates the HPLC peak area percentage (99.8%) directly to purity. This is a common but potentially inaccurate practice. It ignores non-chromophoric impurities, water, residual solvents, and inorganic content. Our standard uses a Mass Balance approach, which is recognized by regulatory bodies as the most accurate way to assign a purity value.[4] It calculates the assay by subtracting all identified impurities from 100%.

Mass_Balance cluster_0 Impurity Profile cluster_1 Final Assay Calculation hplc Chromatographic Purity (Organic Impurities) mass_balance Mass Balance Assay = 100% - (Water + Solvents + Inorganic + Organic Impurities) hplc->mass_balance water Water Content (Karl Fischer) water->mass_balance solvents Residual Solvents (GC-HS) solvents->mass_balance inorganic Inorganic Impurities (Residue on Ignition) inorganic->mass_balance

Caption: The Mass Balance approach for calculating the final assay value.

The 0.17% difference between our assay (99.87%) and the competitor's stated purity (99.8%) may seem small, but in regulated drug development, such a discrepancy can lead to out-of-specification results, failed batches, and significant delays.

Key Experimental Protocols: A Self-Validating System

Trustworthiness in a reference standard comes from validated analytical methods.[5][6] Each protocol must be a self-validating system, incorporating checks to ensure the instrumentation and method are performing correctly before sample analysis.

Protocol: Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify any organic impurities related to this compound. Its validation would follow ICH Q2(R2) guidelines, demonstrating specificity, linearity, accuracy, and precision.[5][7]

HPLC_Workflow start Start prep Prepare Mobile Phase & Standard/Sample Solutions start->prep sst System Suitability Test (SST) - Inject Reference Solution (5x) - Check RSD of Peak Area & Tailing Factor prep->sst sst_check SST Criteria Met? sst->sst_check analyze Inject Blank (Solvent) Inject Sample Solutions (2x) sst_check->analyze Yes fail FAIL: Investigate & Remediate sst_check->fail No process Integrate Chromatograms Calculate % Area Purity analyze->process report Report Results process->report

Caption: Experimental workflow for HPLC purity analysis including a System Suitability Test.

  • Instrumentation: UHPLC or HPLC system with UV detector.

  • Column: C18 reverse-phase, 100 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 95% B

    • 12-14 min: 95% B

    • 14-14.1 min: 95% to 30% B

    • 14.1-16 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[8]

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of Acetonitrile/Water (50:50).

  • System Suitability Test (SST): Before sample analysis, the system's performance is verified.[9] A solution of the standard is injected five times. The relative standard deviation (RSD) for the peak area must be ≤ 1.0%, ensuring the system is precise.

  • Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Protocol: Water Content by Karl Fischer Titration

This is the gold standard for determining water content in solid samples.

  • Instrumentation: Volumetric or Coulometric Karl Fischer Titrator.

  • Method: A precisely weighed amount of the this compound standard is introduced into the titration cell containing a Karl Fischer reagent. The titrator automatically dispenses reagent until all water is consumed, and the water content is calculated.

  • Causality: Unlike a "loss on drying" method, Karl Fischer is specific to water and is not affected by the loss of volatile organic solvents, providing a more accurate result for the mass balance calculation.

Conclusion: The Value of a Vetted Reference Standard

The Certificate of Analysis is more than a simple data sheet; it is the foundation of analytical trust. As demonstrated, a premium reference standard for this compound is distinguished by:

  • Unambiguous Identity: Confirmed by multiple orthogonal techniques.

  • Accurate Assay: Determined by a comprehensive mass balance calculation, not just a single chromatographic measurement.

  • Transparent Data: Detailed protocols and validation information that stand up to scientific scrutiny.

  • Self-Validating Methodologies: The inclusion of system suitability tests ensures that the data is generated from a system operating correctly.

For researchers and drug developers, investing in a thoroughly characterized reference standard is an investment in data integrity. It mitigates the risk of costly experimental failures, ensures regulatory compliance, and accelerates the path from discovery to market.

References

  • PubChem. "[1,1'-Biphenyl]-2,4'-diol, 3',5-dipropyl-". National Center for Biotechnology Information.
  • PubChem. "(1,1'-Biphenyl)-2,4'-diol". National Center for Biotechnology Information.
  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures". EMA/CHMP/ICH/82072/2006.
  • Purdue University. "Live qualification/validation of purity methods for protein products". College of Science.
  • European Medicines Agency. "Q 2 (R1) Validation of Analytical Procedures: Text and Methodology". CPMP/ICH/381/95.
  • U.S. Food and Drug Administration. "Q2(R2) Validation of Analytical Procedures". FDA.
  • Journal of Validation Technology. "Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry".
  • Taylor & Francis Online. "Recommendations for the Content and Management of Certificates of Analysis for Reference Standards from the GCC for Bioanalysis".
  • Spectroscopy Online. "Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs".
  • PubChem. "(1,1'-Biphenyl)-2,3'-diol". National Center for Biotechnology Information.
  • National Center for Biotechnology Information. "Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation". PMC, NIH.
  • World Health Organization. "Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances". WHO.
  • Pharmaceutical Technology. "Reference-Standard Material Qualification".
  • National Institute of Standards and Technology. "[1,1'-Biphenyl]-4,4'-diol". NIST Chemistry WebBook.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of [1,1'-Biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile of [1,1'-Biphenyl]-2,4-diol

This compound, like many substituted biphenyl compounds, presents a multi-faceted hazard profile that dictates its handling and disposal requirements. It is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation of its dust.[1][2][3][4][5] Of significant concern is its environmental toxicity; related biphenyl compounds are noted as being very toxic to aquatic life, with the potential for long-lasting adverse effects.[2][3][4] Therefore, all disposal procedures must prioritize the prevention of environmental release.[3][6]

Table 1: Physicochemical and Hazard Properties of Related Biphenyls

Property Value/Classification Source
Molecular Formula C₁₂H₁₀O₂ [7]
Molecular Weight 186.21 g/mol [7]
Appearance Light cream or white crystalline powder/solid [1][5]
Melting Point 278 - 283 °C (for 4,4'-diol) [1]
Hazard Classifications Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) [1][2][3][4]
Environmental Hazard Very toxic to aquatic life with long-lasting effects [3][4]

| Incompatible Materials | Strong oxidizing agents |[7] |

Pre-Disposal: Safety and Handling Protocols

Proper disposal begins with safe handling during routine laboratory use. The following protocols are mandatory to minimize exposure and prepare for safe waste management.

2.1. Personal Protective Equipment (PPE)

A robust PPE ensemble is the first line of defense against the hazards of this compound. The causality is clear: to prevent skin and eye irritation, direct contact must be avoided.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[8]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity before use.[8]

  • Body Protection: A flame-resistant laboratory coat is required. For tasks with a higher risk of dust generation, impervious clothing should be worn.[8]

  • Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent the inhalation of dust.[1][7][8] If exposure limits are exceeded, a full-face respirator with an appropriate particulate filter is necessary.[8]

2.2. Waste Segregation and Containment

Proper segregation at the point of generation is a cornerstone of safe and compliant chemical waste disposal.

  • Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, excess reagent) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Container Specifications: The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and feature a secure, tight-fitting lid.

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound" and the associated hazards (e.g., "Irritant," "Environmental Hazard").

Step-by-Step Disposal Procedure for Laboratory-Scale Waste

This protocol outlines the standard procedure for disposing of small quantities of this compound waste typically generated in a research setting. The primary objective is to package the waste securely for collection by a licensed chemical waste disposal contractor.

  • Finalize Waste Collection: Once the designated waste container is full, or the experiment generating the waste is complete, ensure the exterior of the container is clean and free of contamination.

  • Secure the Container: Tightly seal the lid of the hazardous waste container.

  • Store Appropriately: Store the sealed container in a designated, secure satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents.[7][9]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste. Disposal must be conducted through an approved and licensed hazardous waste disposal plant.[1][3][6][7]

  • Maintain Records: Keep meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with institutional and regulatory requirements.

The ultimate disposal method will be determined by the licensed contractor, but typically involves high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize harmful combustion byproducts.[9] Landfilling is generally not a preferred method due to the compound's environmental toxicity and potential for soil and groundwater contamination.[10]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the affected area. Restrict access and remove all sources of ignition.[8]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[8]

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE ensemble described in Section 2.1.

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum the material.[1] Avoid actions that generate dust.[1][8][9] Moisten the material slightly with water if necessary to minimize dust.

    • Place the collected material into a suitable, sealed container for disposal.[1][3]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, contaminated PPE) must be placed in the hazardous waste container for disposal.

Crucially, do not allow the spilled chemical or cleanup water to enter drains or sewer systems.[3][6][9]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G cluster_prep Phase 1: Pre-Disposal cluster_handling Phase 2: Collection & Storage cluster_disposal Phase 3: Final Disposal A Identify Waste: This compound (Solid, Contaminated Materials) B Don Mandatory PPE (Goggles, Gloves, Lab Coat) A->B C Select & Label Hazardous Waste Container B->C D Place Waste in Designated Container C->D E Securely Seal Container When Full or Task is Complete D->E F Store in Cool, Dry, Ventilated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Transfer to Licensed Waste Disposal Contractor G->H I Final Disposal Method: Controlled Incineration H->I J Maintain Disposal Records H->J Spill Spill Occurs Spill_Response Execute Spill Response Protocol (Evacuate, Ventilate, Contain) Spill->Spill_Response Spill_Response->D Place cleanup debris in waste container

Caption: Workflow for the safe disposal of this compound.

References

  • Benchchem. (n.d.). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
  • Fisher Scientific. (2024, March 27). SAFETY DATA SHEET: [1,1'-Biphenyl]-4,4'-diol.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4,4`-Biphenol.
  • Echemi. (n.d.). 3,3′-Dimethyl[1,1′-biphenyl]-4,4′-diol Safety Data Sheets.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Biphenyl.
  • CDH Fine Chemical. (n.d.). Biphenyl CAS No 92-52-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: biphenyl-4-ol.
  • CPAchem Ltd. (n.d.). Safety data sheet: Biphenyl [CAS:92-52-4] (SB93).
  • Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET: Biphenyl.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,4'-Biphenol, 97%.
  • U.S. Environmental Protection Agency. (n.d.). Policy and Guidance for Polychlorinated Biphenyls (PCBs).
  • U.S. Environmental Protection Agency. (n.d.). Toxic Substances Control Act Section 6(e) 15 USC 2605(e). Regulations.gov.
  • American Postal Workers Union. (n.d.). Use and Disposal of Polychlorinated Biphenyls (PCB).
  • Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl.
  • U.S. Environmental Protection Agency. (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Biphenyl.
  • U.S. General Services Administration. (n.d.). 41 CFR 102-40.220 -- How do we handle polychlorinated biphenyls (PCBs)?. eCFR.
  • National Institutes of Health. (n.d.). Waste disposal technologies for polychlorinated biphenyls. PMC - NIH.
  • U.S. Environmental Protection Agency. (n.d.). EPA Region 7 Polychlorinated Biphenyls.
  • U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls (PCBs).
  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. eCFR.

Sources

A Researcher's Guide to Personal Protective Equipment for Handling [1,1'-Biphenyl]-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Handling chemical compounds in a research and development setting demands a rigorous and proactive approach to safety. This guide provides an in-depth operational plan for the safe handling of [1,1'-Biphenyl]-2,4-diol, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and protocols outlined here are designed to empower researchers, scientists, and drug development professionals to minimize exposure risks and maintain a secure laboratory environment.

Understanding the Hazard: Why PPE is Non-Negotiable

Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound, while a valuable compound in various research applications, presents several health risks that necessitate careful mitigation. Safety Data Sheets (SDS) classify this compound with multiple hazard statements, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Some related biphenyl compounds are also noted for being toxic to aquatic life with long-lasting effects.

The causality behind these classifications lies in the chemical's reactivity with biological tissues. Upon contact, it can disrupt cell membranes and trigger inflammatory responses, leading to the observed irritation. Inhalation of the compound, particularly in its powdered form, can irritate the mucosal linings of the respiratory system.[2][3] Therefore, the primary goal of our PPE strategy is to create a comprehensive barrier between the researcher and the chemical.

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS CategoryPotential EffectSource
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation[1][2]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[1][2]
Aquatic Hazard (Chronic)Category 1 / 2Very toxic to aquatic life with long lasting effects[3]

The Core Protocol: Selecting and Using PPE

A dynamic risk assessment is crucial for selecting the appropriate level of PPE. The choice of equipment depends directly on the procedure being performed, the quantity of the substance being handled, and the potential for exposure.

Foundational PPE (Applicable to all handling procedures)

This is the minimum required PPE when working in a laboratory where this compound is present, even if not directly handling the compound.

  • Eye Protection: Chemical safety goggles are mandatory.[4] Standard safety glasses do not provide a sufficient seal to protect against splashes or fine dust particles.

  • Protective Clothing: A standard laboratory coat should be worn, fully buttoned, to protect against minor spills and contamination of personal clothing.[4]

Task-Specific PPE Selection

The following flowchart visualizes the decision-making process for escalating PPE based on the specific laboratory task.

PPE_Selection_Workflow cluster_0 Risk Assessment & Task Definition cluster_1 Procedural Pathways cluster_2 Required PPE Ensemble start Start: Assess Task with this compound task_def Define Experimental Procedure start->task_def weighing Weighing Solid Powder (Potential for Dust) task_def->weighing Solid Form solution Handling Dilute Solutions (Low Vapor Pressure) task_def->solution Liquid Form reaction Running Reactions / Heating (Increased Splash/Aerosol Risk) task_def->reaction Reaction Conditions ppe_weighing • Safety Goggles • Nitrile Gloves • Lab Coat • Respiratory Protection (N95/FFP2) weighing->ppe_weighing ppe_solution • Safety Goggles • Nitrile Gloves • Lab Coat solution->ppe_solution ppe_reaction • Chemical Goggles & Face Shield • Chemical-Resistant Gloves (Nitrile) • Chemical-Resistant Apron over Lab Coat • Work within a Fume Hood reaction->ppe_reaction caption Fig 1. PPE Selection Workflow for this compound

Caption: PPE Selection Workflow for this compound

Hand Protection:

The first line of defense against skin contact is appropriate gloves. For handling this compound, nitrile gloves are the recommended choice for splash protection.[5] It is imperative to:

  • Inspect gloves for any signs of damage before use.

  • Practice proper removal technique to avoid contaminating your skin.

  • Change gloves immediately if they become contaminated.

  • Never wear gloves outside the laboratory to prevent the spread of contamination.

Respiratory Protection:

Respiratory protection is required when there is a risk of inhaling dust, particularly when handling the solid, powdered form of the compound.

  • For weighing or transferring powder: A NIOSH-approved N95 or FFP2 filtering facepiece respirator is necessary to prevent inhalation of fine particles.[4]

  • Engineering Controls: The primary method for controlling respiratory hazards is to use engineering controls. Whenever possible, handle the solid compound in a chemical fume hood or a ventilated balance enclosure to minimize dust generation and accumulation.[1][4]

Operational Plan: From Bench to Disposal

A self-validating safety protocol extends beyond PPE selection to include every step of the experimental workflow.

Step-by-Step Guide for Weighing and Preparing a Solution
  • Preparation: Before retrieving the chemical, ensure your workspace is clear. Confirm that an eyewash station and safety shower are accessible.[1] Don all required PPE as determined by your risk assessment (See Figure 1).

  • Handling Solid: Perform all transfers of solid this compound within a chemical fume hood or a ventilated enclosure to control dust. Use a spatula for transfers and avoid any actions that could generate airborne dust.

  • Weighing: If using an analytical balance outside of a fume hood, use a ventilated balance enclosure. If one is not available, a respirator is mandatory.

  • Dissolving: Add the solid to the solvent slowly while stirring. If the procedure requires heating, conduct this step in a fume hood to contain any potential vapors.

  • Post-Handling: After use, ensure the container is tightly closed.[1] Wipe down the spatula and the work surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally eye protection. Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

Emergency and Disposal Procedures

Emergency Response:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Spill: For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1] Clean the spill area thoroughly. Do not let the chemical enter the environment.[1]

Disposal Plan:

All waste, including contaminated PPE, cleaning materials, and excess chemical, must be treated as hazardous waste.

  • Collect all waste in a designated, properly labeled, and sealed container.

  • Dispose of the contents and the container in accordance with all local, regional, and national regulations at an approved waste disposal plant.[1] Do not dispose of it down the drain, as it is toxic to aquatic life.

By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, ensuring a safer environment for yourself and your colleagues.

References

  • 4 - Safety data sheet - CPAchem.
  • (1,1'-Biphenyl)-2-ol | C12H10O - PubChem.
  • Safety Data Sheets for hazardous chemicals - GSA.
  • Safety Data Sheet: Quercetin dihydrate - Carl ROTH.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.